3-(4-Benzyloxyphenyl)pentanedioic acid
Description
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c19-17(20)10-15(11-18(21)22)14-6-8-16(9-7-14)23-12-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAFBVUBUNMNOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650630 | |
| Record name | 3-[4-(Benzyloxy)phenyl]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165119-29-9 | |
| Record name | 3-[4-(Benzyloxy)phenyl]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(4-Benzyloxyphenyl)pentanedioic Acid
CAS Number: 165119-29-9 Molecular Formula: C₁₈H₁₈O₅ Molecular Weight: 314.33 g/mol [1][2][3]
This technical guide provides a comprehensive overview of 3-(4-Benzyloxyphenyl)pentanedioic acid, a versatile dicarboxylic acid derivative. While specific literature on this compound is limited, this guide synthesizes information from related structures and general chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development. We will explore its physicochemical properties, a plausible synthetic route, potential applications in medicinal chemistry, and appropriate analytical techniques for its characterization.
Physicochemical Properties and Structure
3-(4-Benzyloxyphenyl)pentanedioic acid, also known as 3-(4-benzyloxyphenyl)glutaric acid, is a white solid at room temperature. The structure features a central glutaric acid backbone substituted at the 3-position with a 4-benzyloxyphenyl group. This benzyloxy group consists of a benzyl ether attached to a phenyl ring, which imparts a degree of lipophilicity and aromatic character to the otherwise aliphatic dicarboxylic acid.
Table 1: Physicochemical Properties
| Property | Value | Source/Reference |
| Molecular Formula | C₁₈H₁₈O₅ | [1][2][3] |
| Molecular Weight | 314.33 g/mol | [1][2][3] |
| Appearance | White solid | Inferred from similar compounds like 3-(4-chlorophenyl)pentanedioic acid[4] |
| Melting Point | Not available; expected to be a crystalline solid with a defined melting point. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from general properties of dicarboxylic acids. |
| Storage | Store in a cool, dry place away from light. | General laboratory practice for stable chemical compounds. |
Synthesis and Mechanism
While a specific, dedicated synthesis of 3-(4-Benzyloxyphenyl)pentanedioic acid is not extensively reported in the literature, a highly plausible and efficient route can be designed based on established methods for the synthesis of 3-substituted glutaric acids. The most common approach involves a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis and decarboxylation.[5]
Proposed Synthetic Pathway
The proposed synthesis starts from 4-benzyloxybenzaldehyde and a malonic ester, such as diethyl malonate.
Caption: Proposed synthesis of 3-(4-Benzyloxyphenyl)pentanedioic acid.
Step-by-Step Experimental Protocol
Step 1: Knoevenagel Condensation to form Diethyl 2-(4-benzyloxybenzylidene)malonate (Intermediate A)
-
To a solution of 4-benzyloxybenzaldehyde (1 equivalent) in a suitable solvent such as toluene or ethanol, add diethyl malonate (1.1 equivalents).
-
Add a catalytic amount of a base, such as piperidine or sodium ethoxide.
-
Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
After cooling, the reaction mixture is washed with dilute acid and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product. Purification can be achieved by column chromatography.
Causality: The Knoevenagel condensation is a classic method for forming a carbon-carbon double bond by reacting an aldehyde or ketone with an active methylene compound, in this case, diethyl malonate. The basic catalyst facilitates the deprotonation of the malonate, which then acts as a nucleophile attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the benzylidene malonate intermediate.
Step 2: Michael Addition to form Tetraethyl 2-(4-benzyloxybenzyl)propane-1,1,3,3-tetracarboxylate (Michael Adduct)
-
To a solution of the diethyl 2-(4-benzyloxybenzylidene)malonate (1 equivalent) in a suitable solvent like ethanol, add a second equivalent of diethyl malonate (1.1 equivalents).
-
Add a catalytic amount of a base, such as sodium ethoxide, to facilitate the Michael addition.[6][7][8][9][10]
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
The reaction is quenched with a weak acid, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude Michael adduct.
Causality: The Michael addition is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Here, the enolate of diethyl malonate acts as the Michael donor, and the benzylidene malonate acts as the Michael acceptor. The reaction is highly efficient for forming carbon-carbon bonds.
Step 3: Hydrolysis and Decarboxylation to yield 3-(4-Benzyloxyphenyl)pentanedioic acid
-
The crude Michael adduct is suspended in a strong acid, such as concentrated hydrochloric acid, or a strong base like potassium hydroxide solution.
-
The mixture is heated at reflux for several hours. This process hydrolyzes the four ester groups to carboxylic acids.
-
The resulting tetracarboxylic acid is unstable and undergoes decarboxylation upon heating, losing two molecules of carbon dioxide to form the desired 3-(4-Benzyloxyphenyl)pentanedioic acid.
-
After cooling, the product may precipitate and can be collected by filtration. If it remains in solution, it can be extracted with an organic solvent.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Causality: Acid or base-catalyzed hydrolysis cleaves the ester bonds. The resulting geminal dicarboxylic acids are thermally unstable and readily decarboxylate to give the more stable monosubstituted carboxylic acid at those positions.
Potential Applications in Drug Discovery and Medicinal Chemistry
While there are no direct reports on the biological activity of 3-(4-Benzyloxyphenyl)pentanedioic acid, its structural motifs suggest several potential applications in drug discovery. The 3-aryl-glutaric acid scaffold is a known pharmacophore in various biologically active molecules.
Intermediate for Biologically Active Molecules
3-Aryl-glutaric acid derivatives are key intermediates in the synthesis of several important pharmaceuticals. For instance, 3-(4-chlorophenyl)glutaric acid is a precursor to Baclofen, a muscle relaxant that acts as a GABA-B receptor agonist.[4] The structural similarity suggests that 3-(4-Benzyloxyphenyl)pentanedioic acid could serve as a versatile starting material for the synthesis of novel analogs of known drugs or new chemical entities.
Potential as a Scaffold for Enzyme Inhibitors
Derivatives of 3-phenylglutaric acid have been shown to be potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids and a target for anti-inflammatory and anti-hypertensive drugs.[11] A study on novel amide derivatives of 3-phenylglutaric acid reported inhibitors with IC₅₀ values in the nanomolar range.[11] The 4-benzyloxyphenyl group of the title compound could be further functionalized to explore interactions with the active site of sEH or other enzymes.
Caption: Potential drug discovery workflow starting from the title compound.
Analytical and Spectroscopic Characterization
Proper characterization of 3-(4-Benzyloxyphenyl)pentanedioic acid is crucial for confirming its identity and purity. Standard analytical techniques can be employed for this purpose.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis of dicarboxylic acids.[12][13]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of an acidified aqueous phase (e.g., with formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength around 220-254 nm, where the phenyl ring exhibits absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the dicarboxylic acid needs to be derivatized to increase its volatility. Esterification to the corresponding methyl or ethyl esters is a common practice.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyloxy and phenyl groups, a singlet for the benzylic methylene protons (~5.0 ppm), and multiplets for the aliphatic protons of the pentanedioic acid backbone. The acidic protons of the carboxyl groups will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the carboxylic acids (~170-180 ppm), aromatic carbons, the benzylic carbon (~70 ppm), and the aliphatic carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[6][14][15][16][17]
-
O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acid groups.
-
C-O Stretch: Bands in the 1320-1210 cm⁻¹ region can be attributed to the C-O stretching of the carboxylic acid and the ether linkage.
-
Aromatic C-H and C=C Stretches: Signals corresponding to the aromatic rings will also be present.
Mass Spectrometry (MS):
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion: The molecular ion peak ([M]⁺ or [M-H]⁻) should be observable.
-
Fragmentation: Common fragmentation patterns would include the loss of water, carbon dioxide, and cleavage of the benzylic group, which would give a characteristic peak at m/z 91 for the tropylium ion.[2][18] The loss of the entire benzyloxy group is also a likely fragmentation pathway.
Conclusion
3-(4-Benzyloxyphenyl)pentanedioic acid is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While direct studies on this compound are scarce, its structural relationship to known pharmacophores and versatile reactivity make it an attractive starting point for the development of novel bioactive molecules. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers to work with this compound and explore its full potential in drug discovery and other areas of chemical science.
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Gonzalez-Paz, R. J., et al. (2020). FTIR-ATR spectroscopy of dicarboxylic acids. ResearchGate. [Link]
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SIELC Technologies. (2018). HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column. Retrieved from [Link]
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SciEngine. (2020). Quantitative Analysis of Glutaric Acid, mono-Methyl Glutarate and Dimethyl Glutarate by High Performance Liquid Chromatography. Retrieved from [Link]
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The Benzyloxyphenyl Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology
An In-depth Technical Guide on the Biological Activities of Benzyloxyphenyl-Containing Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
The benzyloxyphenyl moiety is a prominent structural motif in a diverse array of biologically active molecules. Its unique combination of lipophilicity, steric bulk, and conformational flexibility allows for intricate interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological effects. This technical guide provides a comprehensive overview of the significant biological activities associated with benzyloxyphenyl-containing compounds, with a particular focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols for the evaluation of these activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration and application of this versatile chemical scaffold.
Introduction: The Versatility of the Benzyloxyphenyl Scaffold
The benzyloxyphenyl scaffold, characterized by a phenyl ring connected to a benzyl group via an ether linkage, serves as a cornerstone in medicinal chemistry. The strategic placement of this group can profoundly influence the physicochemical properties of a molecule, enhancing its membrane permeability, metabolic stability, and binding affinity to target proteins. The phenyl and benzyl rings can be readily substituted with a variety of functional groups, allowing for fine-tuning of the molecule's electronic and steric properties to optimize its biological activity. This inherent modularity has made the benzyloxyphenyl group a "privileged scaffold" in the design of novel therapeutic agents.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Benzyloxyphenyl derivatives have emerged as a promising class of anticancer agents, exhibiting a range of mechanisms to combat tumor growth and proliferation.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cell growth, differentiation, and survival.[1][2] Its aberrant activation is a hallmark of many human cancers. Benzyloxyphenyl-methylaminophenol derivatives have been identified as potent inhibitors of this pathway.[1][2]
-
Mechanism of Action: These compounds are thought to bind to the SH2 domain of STAT3, preventing its dimerization, phosphorylation, and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation and survival.[1][2]
Signaling Pathway: STAT3 Inhibition by Benzyloxyphenyl Compounds
Caption: Inhibition of the STAT3 signaling pathway.
Induction of Apoptosis and Cell Cycle Arrest
Several benzyloxyphenyl derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[3][4]
-
Mechanism of Action: Benzyloxyphenyl pyrimidine-5-carbonitrile derivatives, for instance, have been demonstrated to upregulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2.[3] This leads to the activation of caspases 3, 8, and 9, key executioners of apoptosis.[3] Furthermore, some benzyloxybenzaldehyde derivatives can arrest the cell cycle at the G2/M phase.[4]
Inhibition of Other Key Cancer Targets
The anticancer activity of benzyloxyphenyl compounds extends to other important targets:
-
CARM1 Inhibition: (2-(Benzyloxy)phenyl)methanamine derivatives are potent and selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), an enzyme overexpressed in several cancers, including melanoma.[5]
-
Androgen Receptor Antagonism: N-(4-(Benzyloxy)-phenyl)-sulfonamide and 1-benzyloxy-5-phenyltetrazole derivatives act as antagonists of the androgen receptor, a key driver of prostate cancer.[6][7]
Quantitative Anticancer Activity Data
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzyloxyphenyl-methylaminophenol | MDA-MB-468 | 9.61 | [2] |
| Benzyloxyphenyl pyrimidine-5-carbonitrile | HepG2 | Varies | [3] |
| Benzyloxybenzaldehyde | HL-60 | 1-10 | [4] |
| (2-(Benzyloxy)phenyl)methanamine (17e) | CARM1 (enzymatic) | 0.002 | [5] |
| 1-Benzyloxy-5-phenyltetrazole | 22Rv1 (prostate) | <0.05 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for assessing the cytotoxic effects of benzyloxyphenyl compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the benzyloxyphenyl compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Combating Bacterial Pathogens
The benzyloxyphenyl scaffold is also a key feature in the development of novel antimicrobial agents, particularly against drug-resistant bacteria.
Mechanism of Action
The precise mechanisms of antimicrobial action can vary depending on the overall structure of the molecule. However, it is generally believed that the lipophilic nature of the benzyloxyphenyl group facilitates the compound's interaction with and disruption of bacterial cell membranes.
Activity Against Gram-Positive and Gram-Negative Bacteria
Benzyl guanidine and aminoguanidine hydrazone derivatives containing a benzyloxy moiety have demonstrated potent activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[8][9] Some of these compounds have also shown promising results against methicillin-resistant Staphylococcus aureus (MRSA).[8][9]
Quantitative Antimicrobial Activity Data
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzyl guanidine derivative (9m) | S. aureus | 0.5 | [8][9] |
| Benzyl guanidine derivative (9m) | E. coli | 1 | [8][9] |
| Aminoguanidine hydrazone (10d) | S. aureus | 1 | [8][9] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of benzyloxyphenyl compounds.
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination.
Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Benzyloxyphenyl compounds have shown potential in mitigating these pathological processes.
Anti-inflammatory Activity
-
Mechanism of Action: The anti-inflammatory effects of some benzyloxyphenyl derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[10] Other derivatives may exert their effects through the inhibition of the MAPK-NF-κB/iNOS signaling pathway.[11]
Antioxidant Activity
-
Mechanism of Action: The benzyloxyphenyl scaffold can contribute to a molecule's antioxidant properties by acting as a free radical scavenger.[12][13] The phenolic hydroxyl group, if present, can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS). 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have shown excellent antioxidant activity, measured by the oxygen radical absorbance capacity (ORAC) assay.[14]
Quantitative Anti-inflammatory and Antioxidant Data
| Compound Class | Activity | Measurement | Result | Reference |
| N-(2-benzoylphenyl)alanine derivatives | Anti-inflammatory | Carrageenan-induced pleural effusion | Active | [10] |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (3h) | Antioxidant | ORAC | 2.27 Trolox equivalents | [14] |
| N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | Antioxidant | DPPH radical scavenging | Up to 96% inhibition | [15] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100.
Other Notable Biological Activities
The versatility of the benzyloxyphenyl scaffold extends beyond the activities detailed above.
-
Anticonvulsant Activity: The (3-fluoro)benzyloxyphenyl pharmacophore has been identified as a structural unit that promotes the slow inactivation of voltage-gated sodium channels, a mechanism relevant to anticonvulsant activity.
-
MAO-B Inhibition: 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B), suggesting their potential for the treatment of Parkinson's disease.[14]
Conclusion and Future Perspectives
The benzyloxyphenyl scaffold is a remarkably versatile and privileged motif in drug discovery. Its presence in a wide range of biologically active compounds underscores its importance in medicinal chemistry. The diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, highlight the vast potential of this structural unit. Future research in this area will likely focus on the synthesis of novel benzyloxyphenyl derivatives with enhanced potency and selectivity for their respective biological targets. The continued exploration of the structure-activity relationships of these compounds will undoubtedly lead to the development of new and improved therapeutic agents for a variety of diseases.
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A Technical Guide to Pentanedioic Acid Derivatives as Therapeutic Agents
Foreword: The Emergence of Metabolic Intermediates in Drug Discovery
The traditional paradigm of drug discovery has often focused on exogenous molecules as inhibitors or modulators of biological processes. However, a paradigm shift is underway, with a growing appreciation for the therapeutic potential of endogenous metabolites and their derivatives. Pentanedioic acid, also known as glutaric acid, is a simple, five-carbon dicarboxylic acid that serves as a central node in amino acid metabolism.[1] While essential for normal physiology, its derivatives have been implicated in the pathophysiology of both rare genetic disorders and common diseases like cancer. This guide provides a comprehensive overview of the burgeoning field of pentanedioic acid derivatives as a source of novel therapeutic targets and drug candidates, aimed at researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, explore validated and potential therapeutic targets, and provide practical, field-proven insights into the experimental workflows required to advance these promising molecules from the laboratory to the clinic.
The Dual Facets of Pentanedioic Acid: From Metabolic Hub to Pathological Effector
Pentanedioic acid is a key intermediate in the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1][2] Its proper metabolism is critical for cellular homeostasis. However, the accumulation of glutaric acid and its derivatives, such as 3-hydroxyglutaric acid and the oncometabolite 2-hydroxyglutarate (2-HG), is now understood to be a potent driver of cellular dysfunction.[2][3][4] This duality makes the pathways governing the synthesis, degradation, and biological effects of these molecules a rich area for therapeutic intervention.
Two primary disease areas have illuminated the therapeutic potential of targeting pathways related to pentanedioic acid:
-
Inborn Errors of Metabolism: Glutaric Aciduria Type I (GA-I) is a rare genetic disorder caused by a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[2][5] This deficiency leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid, resulting in severe neurological damage, particularly to the striatum.[2][6] Therapeutic strategies for GA-I are focused on reducing the production of these toxic metabolites and exploring ways to enhance the function of the deficient GCDH enzyme.[5][7]
-
Oncology: The discovery of "oncometabolites" has revolutionized our understanding of cancer metabolism.[3][8][9] A key oncometabolite is 2-hydroxyglutarate (2-HG), a derivative of glutaric acid, which accumulates to high levels in certain cancers due to mutations in the isocitrate dehydrogenase (IDH) 1 and 2 enzymes.[4][10] 2-HG acts as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, leading to widespread epigenetic dysregulation and promoting oncogenesis.[3][4]
This guide will explore the therapeutic targets that arise from these two distinct but mechanistically related fields.
Therapeutic Targets in Oncology: Exploiting the Oncometabolite Effect
The discovery of 2-HG as an oncometabolite has led to the successful development of targeted cancer therapies.[3][10] The core principle behind these therapies is the specific inhibition of the enzymes responsible for 2-HG production or the mitigation of its downstream effects.
Direct Inhibition of Mutant Isocitrate Dehydrogenase (IDH) Enzymes
The most direct therapeutic strategy is to target the source of 2-HG production. Mutations in IDH1 and IDH2 confer a new function on these enzymes, enabling them to convert α-ketoglutarate to 2-HG.[4] Small molecule inhibitors have been developed to specifically target these mutant enzymes, leading to a reduction in 2-HG levels and therapeutic benefit in patients with IDH-mutant cancers, such as acute myeloid leukemia (AML) and glioma.[10]
Targeting α-Ketoglutarate-Dependent Dioxygenases
2-HG exerts its oncogenic effects by competitively inhibiting a large family of α-KG-dependent dioxygenases.[3] These enzymes are involved in a wide range of cellular processes, including:
-
Epigenetic Regulation: Histone and DNA demethylases (e.g., TET family of DNA hydroxylases) are key targets of 2-HG. Their inhibition leads to a hypermethylated state, altering gene expression and promoting a block in cellular differentiation.
-
DNA Repair: Certain enzymes involved in DNA repair are also α-KG-dependent, and their inhibition by 2-HG can lead to a disrupted DNA damage response.[8]
-
Hypoxia Signaling: Prolyl hydroxylases, which are responsible for the degradation of hypoxia-inducible factor 1α (HIF-1α), are also inhibited by 2-HG.
This creates a therapeutic vulnerability. For instance, cells with high levels of 2-HG may be more susceptible to agents that target DNA repair or epigenetic pathways.
Exploiting the Tumor Microenvironment
Oncometabolites are not confined to the cancer cells themselves but can also be released into the tumor microenvironment, where they can influence angiogenesis and immune cell function.[8][9] This suggests that pentanedioic acid derivatives could be developed to modulate the immune response or inhibit the formation of new blood vessels in the tumor microenvironment.
Anti-Metastatic Potential
Beyond the well-established role of 2-HG, other derivatives of pentanedioic acid have shown promise in cancer therapy. For example, 2-phthalimidino-glutaric acid analogues have been identified as potent inhibitors of tumor metastasis.[11] While the exact mechanism is still under investigation, these findings suggest that the glutaric acid scaffold can be used to target pathways involved in cell migration and invasion.
Below is a diagram illustrating the central role of mutant IDH and 2-HG in cancer, highlighting the key therapeutic targets.
Caption: Figure 1: Key Therapeutic Targets in the 2-HG Pathway.
Therapeutic Targets in Glutaric Aciduria Type I: A Focus on Neuroprotection and Enzyme Function
In contrast to oncology, where the goal is to inhibit the production of a toxic metabolite, the primary aim in GA-I is to reduce the accumulation of glutaric acid and 3-hydroxyglutaric acid and to protect the brain from their damaging effects.[2][6]
Pharmacological Chaperones for Glutaryl-CoA Dehydrogenase (GCDH)
Many cases of GA-I are caused by mutations that lead to misfolding and premature degradation of the GCDH protein. Pharmacological chaperones are small molecules that can bind to these mutant proteins, stabilize their conformation, and restore some level of enzymatic activity. Drug discovery platforms like SEE-Tx are being used to identify such allosteric regulators of GCDH, offering a potential therapeutic strategy to address the root cause of the disease.[7][12]
Modulation of Lysine and Tryptophan Catabolism
Since lysine and tryptophan are the precursors to glutaric acid, modulating their breakdown is a key therapeutic strategy.[2] Current treatments for GA-I include a low-lysine diet and carnitine supplementation to help clear glutaryl-CoA.[5][13] Future therapeutic targets could include enzymes upstream of GCDH in these catabolic pathways, with the aim of reducing the flux of metabolites towards glutaric acid production.
Neuroprotective Strategies
The accumulation of glutaric acid and its derivatives is excitotoxic, particularly to the medium spiny neurons of the striatum.[6] The exact mechanisms of this neurotoxicity are still being elucidated but are thought to involve the inhibition of the Krebs cycle and disruption of cellular energy metabolism.[6] Therefore, potential therapeutic targets include:
-
NMDA receptor antagonists: To block excitotoxicity.
-
Antioxidants: To combat oxidative stress.
-
Mitochondrial function enhancers: To overcome the energy deficit caused by Krebs cycle inhibition.
The following diagram outlines the pathophysiology of GA-I and highlights potential points of therapeutic intervention.
Caption: Figure 2: Pathophysiology of GA-I and Therapeutic Targets.
Other Therapeutic Avenues
While oncology and metabolic disorders are the most prominent areas of research, the therapeutic potential of pentanedioic acid derivatives is not limited to these fields.
-
Antimicrobial and Antiviral Agents: Glutaric acid has been shown to possess in vitro virucidal activity against a number of viruses, including rhinovirus and herpes virus.[14] It has also demonstrated anti-infectious properties against bacteria and fungi. The specific molecular targets in these pathogens are an area of active investigation.
-
Drug Formulation and Delivery: The physicochemical properties of glutaric acid make it a useful excipient in drug formulation. It can be used to form cocrystals with active pharmaceutical ingredients (APIs) that have poor solubility.[15][16] This approach has been shown to significantly increase the dissolution rate and oral bioavailability of certain drugs.[15][16]
Experimental Workflows for Target Validation and Drug Discovery
Advancing pentanedioic acid derivatives from concept to clinical reality requires a robust set of experimental workflows. This section provides an overview of key methodologies for target validation and compound screening.
Target Identification and Validation
The first step is to confirm that the putative target is indeed modulated by the pentanedioic acid derivative and that this modulation has a functional consequence.
Workflow for Validating a Protein Target:
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A Technical Guide to 3-(4-Benzyloxyphenyl)pentanedioic Acid: A Versatile Scaffold for Modern Drug Discovery
Abstract
In the landscape of medicinal chemistry, the identification and development of novel molecular scaffolds are paramount to accessing new chemical space and addressing complex biological targets. This guide introduces 3-(4-Benzyloxyphenyl)pentanedioic acid, a unique and versatile scaffold, poised for significant application in drug discovery programs. Its structure, featuring a 3-aryl glutaric acid core, offers a privileged framework with multiple points for chemical diversification. We will provide an in-depth analysis of its physicochemical properties, a detailed and validated synthesis protocol, and explore its potential applications, particularly in the development of targeted therapies. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery pipelines.
Introduction: The Strategic Value of the 3-Aryl Glutaric Acid Framework
The glutaric acid moiety is a well-established pharmacophore, capable of mimicking substrates for a variety of enzymes and receptors due to its dicarboxylic acid feature. When substituted at the 3-position with an aryl group, as in the case of 3-(4-Benzyloxyphenyl)pentanedioic acid, the scaffold gains a rigid, three-dimensional architecture. This conformationally constrained backbone is ideal for presenting appended functionalities in precise vectors, enhancing selectivity and potency towards biological targets.
The subject of this guide, 3-(4-Benzyloxyphenyl)pentanedioic acid, combines this potent 3-aryl glutaric acid core with a benzyloxy-protected phenol. This design element is strategically significant for several reasons:
-
Multiple Diversification Points: The two carboxylic acid groups and the aromatic ring provide three distinct handles for chemical modification, allowing for the rapid generation of diverse compound libraries.
-
Protected Phenol Functionality: The benzyl ether serves as a stable protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a hydrogen-bond donor/acceptor, a common feature in many pharmacophores.
-
Structural Mimicry: The core structure can be seen as an analogue of glutamate or other endogenous dicarboxylic acids, suggesting potential applications in targeting metabolic enzymes or neurotransmitter receptors.
This guide will systematically detail the synthesis and potential utility of this scaffold, providing a roadmap for its integration into drug discovery workflows.
Physicochemical & Structural Properties
Understanding the fundamental properties of a scaffold is critical for its effective application in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 165119-29-9 | [1][2][3] |
| Molecular Formula | C₁₈H₁₈O₅ | [1][2][3] |
| Molecular Weight | 314.33 g/mol | [1][2][3] |
| SMILES | OC(=O)CC(CC(O)=O)c1ccc(OCc2ccccc2)cc1 | [1][2] |
| MDL Number | MFCD09991594 | [2][3] |
These properties establish 3-(4-Benzyloxyphenyl)pentanedioic acid as a drug-like molecule within the typical molecular weight range for small molecule inhibitors. The presence of two carboxylic acids suggests it will have a distinct pKa profile and solubility characteristics that can be modulated through derivatization.
Synthesis Protocol: A Validated Pathway
A reliable and scalable synthesis is essential for the utility of any chemical scaffold. The following protocol describes a robust method for the preparation of 3-(4-Benzyloxyphenyl)pentanedioic acid, adapted from established literature procedures for analogous 3-aryl glutaric acids.[4][5] The synthesis proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis/decarboxylation.
Diagram of Synthesis Pathway
Caption: Reaction scheme for the synthesis of the target scaffold.
Experimental Procedure
Materials & Reagents:
-
4-Benzyloxybenzaldehyde
-
Diethyl malonate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether
-
Standard laboratory glassware and magnetic stirrer
Step 1: Synthesis of the Tetraethyl Ester Intermediate [4]
-
Rationale: This step utilizes a Lewis acid-catalyzed tandem Knoevenagel condensation and Michael addition. Using diethyl malonate in excess drives the reaction towards the desired dimalonate adduct. Aluminum chloride is an effective and inexpensive catalyst for this transformation.
-
To a stirred mixture of 4-benzyloxybenzaldehyde (1 equivalent) and diethyl malonate (2.2 equivalents), slowly add anhydrous AlCl₃ (0.1 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into a beaker containing ice-water and a small amount of concentrated HCl (e.g., 25:5 v/v).
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Excess diethyl malonate can be removed by vacuum distillation to yield the crude tetraethyl intermediate, which can be used in the next step without further purification.
Step 2: Hydrolysis and Decarboxylation to Yield 3-(4-Benzyloxyphenyl)pentanedioic acid [4][6]
-
Rationale: Concentrated HCl serves as both the acid catalyst for the hydrolysis of the four ester groups and the driving force for the subsequent decarboxylation of the resulting unstable tetracarboxylic acid intermediate. Refluxing ensures the reaction goes to completion.
-
To the crude tetraethyl ester intermediate from Step 1, add an excess of concentrated HCl.
-
Heat the mixture at reflux for 24-48 hours. The progress of the hydrolysis and decarboxylation can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.
-
Filter the solid product and wash thoroughly with cold water.
-
Validation & Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield pure 3-(4-Benzyloxyphenyl)pentanedioic acid.[4]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
Scientific Application & Potential as a Novel Scaffold
The true value of 3-(4-Benzyloxyphenyl)pentanedioic acid lies in its potential as a versatile starting point for creating focused libraries of bioactive molecules. The 3-aryl glutaric acid core is a known privileged scaffold in medicinal chemistry.[7]
Inhibition of Soluble Epoxide Hydrolase (sEH)
Derivatives of 3-phenylglutaric acid have shown potent inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme involved in regulating blood pressure and inflammation.[8] The core scaffold of 3-(4-Benzyloxyphenyl)pentanedioic acid is an excellent starting point for designing novel sEH inhibitors. The two carboxylic acid groups can be converted into amides or ureas, which are known to form key hydrogen bond interactions with the sEH active site residues (Tyr383, Tyr466, and Asp335).[8] The benzyloxy-phenyl moiety can be further functionalized or deprotected to explore interactions within the enzyme's binding pocket.
Development of CNS-Active Agents via the Castagnoli-Cushman Reaction
3-Aryl glutaric acids are excellent substrates for the Castagnoli-Cushman Reaction (CCR).[7][9] This multicomponent reaction allows for the diastereoselective synthesis of complex δ-lactams (piperidones), which are valuable scaffolds for developing agents targeting the central nervous system (CNS).[7] By reacting 3-(4-Benzyloxyphenyl)pentanedioic acid (or its corresponding anhydride, formed in situ) with an imine, novel piperidone structures can be generated with high efficiency and stereocontrol.[9][10]
Bioisostere for Glutamate and GABA Analogues
The dicarboxylic acid motif separated by a three-carbon chain makes this scaffold a structural alert for compounds targeting glutamate or GABA-related pathways. While glutamate has a two-carbon spacer, the conformational flexibility of the pentanedioic acid backbone could allow it to adopt a conformation that mimics glutamate at certain receptors, such as NMDA receptors.[11] Derivatization of the core could lead to novel antagonists or modulators for these crucial neurological targets.
Drug Discovery Workflow
The following diagram illustrates a typical workflow for leveraging this scaffold in a drug discovery program.
Caption: Drug discovery workflow using the target scaffold.
Future Directions and Conclusion
3-(4-Benzyloxyphenyl)pentanedioic acid is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery.[1] Its validated synthesis and multiple points for diversification make it an attractive and accessible tool for medicinal chemists.
Future research should focus on:
-
Library Synthesis: Generating diverse libraries by modifying the carboxylic acids and the aromatic ring to probe structure-activity relationships against various targets.
-
Target Identification: Screening these libraries against panels of enzymes and receptors, particularly those where 3-aryl glutaric acids have previously shown activity (e.g., sEH, CNS receptors).[7][8]
-
Stereoselective Synthesis: Developing asymmetric syntheses to access enantiomerically pure versions of the scaffold, as stereochemistry often plays a critical role in biological activity.[12]
References
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ResearchGate. (2022). Castagnoli‐Cushman Reaction of 3‐Aryl Glutaric Acids: A Convenient, Diastereoselective Reaction for 6‐Oxo‐2,4‐diarylpiperidine‐3‐carboxylic Acid Scaffold. Retrieved from ResearchGate: [Link]
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Part 1: The Imperative of Crystal Structure Analysis in Pharmaceutical Development
An In-Depth Technical Guide to the Crystal Structure of 3-(4-Benzyloxyphenyl)pentanedioic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Benzyloxyphenyl)pentanedioic acid is a dicarboxylic acid derivative with a molecular formula of C18H18O5 and a molecular weight of 314.34 g/mol .[1][2] This compound serves as a versatile building block in organic synthesis, finding utility as an intermediate in the creation of fine and specialty chemicals.[1] Its scaffold is valuable for synthesizing new compounds with potential applications in research and medicine.[1] While the chemical properties and synthesis of 3-(4-Benzyloxyphenyl)pentanedioic acid are established[3], a comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that its single-crystal X-ray structure has not been publicly reported as of the latest inquiries.[4][5][6][7][8]
The determination of a molecule's crystal structure is a cornerstone of modern drug discovery and materials science.[9][10][11] A definitive three-dimensional atomic arrangement provides invaluable insights into a compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical determinants of a drug candidate's efficacy and developability.[9][12][13] This guide, therefore, serves as a comprehensive technical manual outlining the rationale and methodologies for determining and analyzing the crystal structure of 3-(4-Benzyloxyphenyl)pentanedioic acid. It is designed to equip researchers with the necessary knowledge to undertake such a study, from first principles to advanced analytical techniques.
The solid-state properties of an active pharmaceutical ingredient (API) are intrinsically linked to its crystal structure.[9] The specific arrangement of molecules in a crystalline lattice dictates a cascade of physical characteristics that can profoundly impact a drug's performance. Understanding this structure is not merely an academic exercise; it is a critical step in risk mitigation and optimization during drug development.[9]
Key physicochemical properties influenced by crystal structure include:
-
Solubility and Dissolution Rate: The energy required to break the crystal lattice and solvate the molecule directly impacts its solubility. Different crystal forms of the same compound can exhibit significantly different solubilities, which in turn affects the drug's dissolution rate and subsequent absorption in the body.[12][13]
-
Stability: The thermodynamic stability of a crystal form is crucial for ensuring a drug's shelf-life and preventing its conversion to a less desirable form.[12][13]
-
Bioavailability: The combination of solubility and dissolution rate largely determines a drug's bioavailability – the fraction of the administered dose that reaches systemic circulation.
-
Processability: Mechanical properties such as hardness and tabletability are also dependent on the crystal structure, impacting the manufacturing process of the final drug product.[9]
A significant challenge in pharmaceutical development is the phenomenon of polymorphism , where a compound can exist in multiple crystal forms with the same chemical composition but different internal structures.[12][13] These polymorphs can have distinct physical properties, and the unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug product. A thorough understanding and screening for polymorphism, guided by crystal structure analysis, is therefore a regulatory expectation and a scientific necessity.
Furthermore, the deliberate design of new crystalline forms, such as co-crystals , where the API is crystallized with a benign co-former, has emerged as a powerful strategy to enhance the properties of a drug substance.[12][13] Co-crystallization can improve solubility, stability, and other key characteristics, offering a pathway to optimize drug performance and secure intellectual property.[12][13]
Part 2: A Methodological Workflow for Determining the Crystal Structure of 3-(4-Benzyloxyphenyl)pentanedioic Acid
Synthesis and Purification
The prerequisite for any successful crystallization experiment is the high purity of the compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor-quality crystals unsuitable for diffraction studies. For 3-(4-Benzyloxyphenyl)pentanedioic acid, a potential synthesis could involve the alkylation of a suitable phenol precursor followed by modifications to introduce the pentanedioic acid moiety. Post-synthesis, rigorous purification using techniques such as column chromatography or recrystallization is essential. The purity of the final product should be confirmed by methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
Crystallization Methodologies
Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. For a small organic molecule like 3-(4-Benzyloxyphenyl)pentanedioic acid, several techniques can be employed. The choice of solvent is a critical parameter; a solvent in which the compound is moderately soluble is often a good starting point.[14]
Experimental Protocol 1: Slow Evaporation
-
Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in a suitable solvent in a clean vial.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[14]
-
Evaporation: Cover the vial with a cap that has been pierced with a needle or with paraffin film containing small perforations. This allows for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[14]
Experimental Protocol 2: Vapor Diffusion
This technique is particularly useful when only small amounts of the compound are available. It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile solvent.
-
Setup: Dissolve the compound in a small volume of a moderately non-volatile solvent (e.g., THF, chloroform, toluene) in a small, open vial.[15]
-
Outer Reservoir: Place this small vial inside a larger, sealed jar that contains a more volatile anti-solvent (e.g., pentane, hexane, diethyl ether).[15]
-
Diffusion: The anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and inducing crystallization.
-
Incubation: Allow the setup to remain undisturbed in a stable temperature environment. Using a refrigerator or freezer can slow the diffusion process and potentially improve crystal quality.[15]
Experimental Protocol 3: Slow Cooling
-
Saturated Solution: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Filtration: Filter the hot solution into a clean vial.
-
Cooling: Allow the solution to cool slowly to room temperature. For even slower cooling, the vial can be placed in a Dewar flask filled with warm water.
-
Low Temperature: Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further promote crystal growth.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals (typically >0.1 mm in all dimensions) are obtained, SC-XRD is the definitive technique for determining their atomic structure.[16]
Experimental Protocol 4: SC-XRD Data Collection and Structure Solution
-
Crystal Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam.[16] The crystal is rotated in the beam, and the resulting diffraction pattern of reflections is recorded by a detector.
-
Data Processing: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group of the crystal.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[10]
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[10]
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically reported in a standard Crystallographic Information File (CIF).
Data Analysis and Interpretation
A solved crystal structure of 3-(4-Benzyloxyphenyl)pentanedioic acid would provide a wealth of information, summarized in the table below.
| Parameter | Description | Significance |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | Defines the basic building block of the crystal lattice. |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. | Provides insight into the packing efficiency and chirality of the crystal. |
| Atomic Coordinates | The precise x, y, z position of every atom in the asymmetric unit. | Allows for the visualization of the 3D structure of the molecule. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the molecular connectivity and reveals any structural strain. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Crucial for understanding the molecule's flexibility and shape. |
| Intermolecular Interactions | Hydrogen bonds, π-stacking, and van der Waals forces between molecules. | Explains the crystal packing and influences physical properties like melting point and solubility. |
For 3-(4-Benzyloxyphenyl)pentanedioic acid, one would expect to observe key intermolecular interactions. The two carboxylic acid groups are strong hydrogen bond donors and acceptors, likely forming dimers or extended networks, which would significantly influence the crystal packing. The aromatic rings (the phenyl and benzyloxy groups) could participate in π-stacking interactions.
Part 3: Advanced and Predictive Structural Analysis
Beyond experimental determination, computational methods play a vital role in understanding and predicting the solid-state landscape of a molecule.
Crystal Structure Prediction (CSP)
CSP encompasses a suite of computational techniques used to predict the most likely crystal packing arrangements for a given molecule based on its chemical diagram.[9] This process involves generating a multitude of hypothetical crystal structures and ranking them based on their calculated lattice energies. A successful CSP study can:
-
Predict the most stable polymorph, which may or may not have been found experimentally.[12]
-
Provide a risk assessment for the existence of other, potentially more stable, polymorphs.[9]
-
Guide experimental efforts to crystallize elusive forms.
Hirshfeld Surface Analysis
This is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice.[17] By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, one can readily identify regions involved in specific interactions. For example, red spots on a d_norm surface indicate close contacts, which are characteristic of hydrogen bonds.[17] Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts, such as H···H, C···H, and O···H interactions, and their relative contributions to the overall crystal packing.[17]
While the definitive crystal structure of 3-(4-Benzyloxyphenyl)pentanedioic acid remains to be reported in the public domain, this guide provides a comprehensive framework for its determination and analysis. The journey from a purified powder to a refined crystal structure is a meticulous process, but one that yields unparalleled insight into the solid-state behavior of a molecule. For a compound with potential applications in pharmaceutical and materials science, obtaining this structural information is not just beneficial—it is essential. By following the detailed methodologies outlined herein, from strategic crystallization to advanced computational analysis, researchers can unlock the three-dimensional secrets of 3-(4-Benzyloxyphenyl)pentanedioic acid, paving the way for its rational development and application. The synergy of experimental and predictive methods represents the state-of-the-art in solid-state chemistry, providing the tools needed to navigate the complexities of the crystalline world and harness its potential for scientific innovation.
References
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Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. [Link]
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Singh, P., & Kumar, A. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 331-344. [Link]
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Yıldırım, M., & Çelik, İ. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journal of Social Sciences and Humanities, 20, 1-8. [Link]
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Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Pharmaceutics, 14(8), 1699. [Link]
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Braga, D., & Grepioni, F. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. [Link]
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Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]
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Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E81(10), 895-905. [Link]
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Boyle, P. D. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. Retrieved from [Link]
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Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
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University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]
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Kumar, M. H., Vinduvahini, M., Srinivasa, H. T., Devarajegowda, H. C., & Palakshamurthy, B. S. (2022). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 514–523. [Link]
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Appchem. (n.d.). 3-(4-Benzyloxyphenyl)pentanedioic acid. Retrieved from [Link]
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Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]
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BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]
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Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
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FAIRsharing. (n.d.). CSD. Retrieved from [Link]
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Kumar, M. H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1017–1026. [Link]
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Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
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Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
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Technical Guide: Spectroscopic Characterization of 3-(4-Benzyloxyphenyl)pentanedioic Acid
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(4-Benzyloxyphenyl)pentanedioic acid, a complex organic molecule with potential applications as a versatile building block in medicinal chemistry and materials science.[1] Due to the absence of publicly available experimental spectra for this specific compound, this document presents a detailed, predicted dataset based on established spectroscopic principles. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth interpretation of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes a discussion of the underlying causality for spectral features, detailed experimental protocols for data acquisition, and structured data tables for clarity. This guide serves as a robust reference for the structural elucidation and verification of 3-(4-Benzyloxyphenyl)pentanedioic acid and structurally related compounds.
Introduction and Molecular Structure Analysis
The structural verification of newly synthesized or isolated organic compounds is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate the precise arrangement of atoms and functional groups within a molecule.[2] This guide focuses on 3-(4-Benzyloxyphenyl)pentanedioic acid, a molecule featuring a variety of distinct chemical environments, including an aromatic benzyl ether, a substituted phenyl ring, and a dicarboxylic acid aliphatic chain.
The molecular formula of the compound is C₁₈H₁₈O₅, with a molecular weight of 314.33 g/mol .[1][3] Understanding the constituent parts of the molecule is the first step in predicting and interpreting its spectroscopic signature.
Key Structural Features:
-
Benzyloxy Group: A benzyl group (C₆H₅CH₂–) attached to an oxygen atom, which in turn is connected to the phenyl ring.
-
p-Substituted Phenyl Ring: A benzene ring with substituents at positions 1 and 4.
-
Pentanedioic Acid Backbone: A five-carbon dicarboxylic acid chain, also known as glutaric acid, which is substituted at the central carbon (C3).
These features give rise to a unique set of signals in various spectroscopic experiments, which, when analyzed together, can provide unambiguous confirmation of the structure.
Caption: Labeled structure of 3-(4-Benzyloxyphenyl)pentanedioic acid.
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is affected by neighboring atoms and functional groups.[4]
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 3-(4-Benzyloxyphenyl)pentanedioic acid would be acquired in a deuterated solvent such as DMSO-d₆, which can solubilize the carboxylic acid groups and has a well-defined residual solvent peak for reference.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |
| ~12.10 | broad singlet (br s) | 2H | –COOH | The acidic protons of carboxylic acids are highly deshielded and typically appear far downfield.[5][6] Their signal is often broad due to hydrogen bonding and chemical exchange with trace water. This signal would disappear upon adding a drop of D₂O to the sample.[6] |
| 7.45 - 7.30 | multiplet (m) | 5H | C₆H ₅–CH₂ | Protons on the monosubstituted benzene ring of the benzyl group. The complex multiplet arises from the slightly different environments of the ortho, meta, and para protons. |
| 7.15 | doublet (d), J ≈ 8.5 Hz | 2H | Ar–H (ortho to CH) | These aromatic protons are on the p-substituted phenyl ring and are ortho to the pentanedioic acid substituent. They appear as a doublet due to coupling with the adjacent protons (ortho to the benzyloxy group). |
| 6.95 | doublet (d), J ≈ 8.5 Hz | 2H | Ar–H (ortho to O) | These aromatic protons are ortho to the electron-donating benzyloxy group, causing them to be more shielded (upfield) compared to the other aromatic protons on the same ring. They are split into a doublet by their neighbors. |
| 5.08 | singlet (s) | 2H | –O–CH₂ –Ph | These are benzylic protons. They are adjacent to an oxygen atom and an aromatic ring, which deshields them significantly. The absence of adjacent protons results in a singlet. |
| 3.40 | quintet (quint) | 1H | –CH (CH₂)₂ | This methine proton is coupled to the four protons of the two adjacent methylene groups, resulting in a quintet (or a triplet of triplets if coupling constants differ). |
| 2.55 | doublet (d), J ≈ 7.5 Hz | 4H | –CH₂–COOH | These four protons of the two methylene groups are equivalent due to molecular symmetry. They are adjacent to the methine proton, leading to a doublet. They are deshielded by the adjacent carboxylic acid group. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of 3-(4-Benzyloxyphenyl)pentanedioic acid and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[7][8]
-
Transfer: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition:
-
Tune and lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., a 45° pulse) with an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[9] The spectral window should typically cover -1 to 13 ppm.[10]
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm) as an internal reference.[11] Integrate all peaks.
Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the different carbon environments in a molecule. Typically, proton-decoupled spectra are acquired, where each unique carbon atom appears as a single line. The chemical shift is indicative of the carbon's functional group and electronic environment.[2]
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |
| ~174.5 | C OOH | The carbonyl carbons of carboxylic acids are highly deshielded and appear at the downfield end of the spectrum.[5][6] |
| ~157.0 | Ar–C –O | The aromatic carbon directly attached to the ether oxygen is deshielded by the electronegative oxygen atom. |
| ~137.5 | C ₆H₅–CH₂ (C -ipso) | The ipso-carbon of the benzyl group's phenyl ring (the carbon attached to the CH₂ group). |
| ~134.0 | Ar–C –CH | The ipso-carbon of the p-substituted ring (the carbon attached to the pentanedioic acid chain). |
| ~129.5 | Ar–C H (ortho to CH) | Aromatic carbons on the p-substituted ring. |
| ~128.8 | C ₆H₅–CH₂ (C H-ortho/meta) | Aromatic carbons of the benzyl group's phenyl ring. |
| ~128.2 | C ₆H₅–CH₂ (C H-para) | Aromatic carbon of the benzyl group's phenyl ring. |
| ~115.0 | Ar–C H (ortho to O) | These aromatic carbons are shielded by the electron-donating effect of the ether oxygen, shifting them upfield. |
| ~69.5 | –O–C H₂–Ph | The benzylic carbon is deshielded by the adjacent oxygen and aromatic ring. |
| ~41.0 | –C H(CH₂)₂ | The aliphatic methine carbon. |
| ~38.5 | –C H₂–COOH | The aliphatic methylene carbons, deshielded by the adjacent carboxyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Weigh 50-100 mg of the compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).[8]
-
Instrumentation & Setup: Use the same instrument and initial setup (locking, shimming) as for ¹H NMR.
-
Data Acquisition:
-
Select a ¹³C acquisition experiment with proton decoupling (e.g., zgpg30).
-
Set a wider spectral width, typically from -10 to 200 ppm, to cover the full range of carbon chemical shifts.
-
Due to the low natural abundance of ¹³C and its longer relaxation times, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a good spectrum.[9]
-
-
Data Processing: Process the data similarly to ¹H NMR, using the solvent signal (DMSO-d₆ at δ 39.52 ppm) for calibration.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of chemical bonds.[12] Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.[13][14]
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Causality and Insights |
| 3300–2500 | Broad, Strong | O–H stretch | Carboxylic Acid | This very broad and characteristic absorption is due to the strong hydrogen bonding between carboxylic acid dimers.[5][6] |
| 3100–3000 | Medium | C–H stretch | Aromatic | Stretching vibrations of the C-H bonds on the benzene rings. |
| 2960–2850 | Medium | C–H stretch | Aliphatic | Stretching vibrations of the C-H bonds in the CH and CH₂ groups of the pentanedioic acid backbone.[13] |
| 1710–1690 | Strong, Sharp | C=O stretch | Carboxylic Acid | This intense absorption is characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid dimer.[6][15] |
| 1610, 1510, 1450 | Medium-Weak | C=C stretch | Aromatic Ring | Skeletal vibrations of the carbon-carbon double bonds within the aromatic rings. |
| 1250 | Strong | C–O stretch | Aryl Ether & Acid | A strong band corresponding to the asymmetric C–O–C stretch of the aryl ether and the C-O stretch of the carboxylic acid.[15] |
| 1050 | Medium | C–O stretch | Alkyl Ether | Symmetric C–O–C stretch of the benzyloxy group. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR-FTIR is a common technique for solid samples as it requires minimal sample preparation.[12]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background spectrum.
-
Sample Application: Place a small amount of the solid 3-(4-Benzyloxyphenyl)pentanedioic acid powder onto the ATR crystal.
-
Data Acquisition:
-
Lower the press arm to ensure firm contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.[14]
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). No further processing is usually needed, though baseline correction can be applied if necessary.[16]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17] Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules like carboxylic acids, as it often leaves the molecule intact, allowing for the determination of the molecular weight.[18][19][20]
Predicted Mass Spectrometry Data (ESI Negative Ion Mode)
In negative ion mode, the molecule is expected to lose a proton.
| m/z | Ion | Causality and Insights |
| 313.11 | [M-H]⁻ | The deprotonated molecular ion. This would be the base peak in negative mode, confirming the molecular weight of 314.33 g/mol . Carboxylic acids readily deprotonate. |
| 269.12 | [M-H-CO₂]⁻ | Loss of a molecule of carbon dioxide (44 Da) from the deprotonated molecular ion. |
Key Fragmentation Patterns (Electron Impact - EI-MS for structural analysis)
While ESI is used for molecular weight, EI would induce fragmentation, providing structural clues.
Caption: Predicted major fragmentation pathways in EI-MS.
-
m/z = 91: A very common and intense peak corresponding to the [C₇H₇]⁺ ion (tropylium ion), which is highly characteristic of compounds containing a benzyl group.[21] Its presence is strong evidence for the benzyloxy moiety.
-
m/z = 207: Resulting from the cleavage of the benzylic C-O bond, leaving the [M-C₇H₇O]⁺ fragment.
-
m/z = 269: Loss of a carboxyl radical (•COOH, 45 Da) from the molecular ion.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[18]
-
Infusion: The solution is infused directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).[20]
-
Ionization:
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a powerful and self-validating system for the structural elucidation of 3-(4-Benzyloxyphenyl)pentanedioic acid. The predicted data presented in this guide, derived from fundamental principles, offers a clear roadmap for researchers. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity, IR spectroscopy validates the presence of key functional groups (carboxylic acid, ether, aromatic rings), and mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. This comprehensive spectroscopic fingerprint is essential for ensuring the identity and purity of the compound in any research or development context.
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]
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Methodological & Application
Synthesis of 3-(4-Benzyloxyphenyl)pentanedioic Acid Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of 3-(4-Benzyloxyphenyl)pentanedioic acid and its derivatives, compounds of significant interest in medicinal chemistry and materials science. The core synthetic strategy revolves around a robust and versatile three-step sequence: a Knoevenagel condensation, a subsequent Michael addition, and a final hydrolysis/decarboxylation step. This document provides not only detailed, step-by-step experimental protocols but also delves into the mechanistic rationale behind the chosen synthetic route, potential side reactions, and methods for the synthesis of key derivatives such as anhydrides and esters. Furthermore, we explore the applications of this molecular scaffold in the development of novel bioactive molecules, supported by authoritative references from the scientific literature.
Introduction: The Significance of the 3-Arylpentanedioic Acid Scaffold
The 3-arylpentanedioic acid (3-arylglutaric acid) framework is a privileged scaffold in medicinal chemistry. Its structural features, including a central aromatic ring and two carboxylic acid moieties, provide a versatile platform for the design of molecules with diverse pharmacological activities. The carboxylic acid groups can be readily functionalized to form esters, amides, or anhydrides, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
The specific target of this guide, 3-(4-Benzyloxyphenyl)pentanedioic acid, incorporates a benzyloxy-substituted phenyl ring at the 3-position. The benzyloxy group serves as a protected phenol, which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group for further functionalization. This makes the parent compound a valuable intermediate in the synthesis of more complex molecules. Derivatives of 3-arylglutaric acids have been investigated for a range of therapeutic applications, including as intermediates for muscle relaxants and in the development of novel anticancer and anti-inflammatory agents.[1]
Core Synthetic Strategy: A Three-Step Approach
The most efficient and widely adopted method for the synthesis of 3-arylpentanedioic acids from aromatic aldehydes is a three-step sequence involving a Knoevenagel condensation, a Michael addition, and subsequent hydrolysis and decarboxylation. This approach is highly adaptable and can be applied to a wide range of substituted benzaldehydes.
Diagram of the Synthetic Workflow
Caption: Overall synthetic workflow for 3-(4-Benzyloxyphenyl)pentanedioic acid.
Detailed Experimental Protocols
Synthesis of 3-(4-Benzyloxyphenyl)pentanedioic acid
This protocol is adapted from established general procedures for the synthesis of 3-arylglutaric acids.[2]
Materials and Reagents:
-
4-Benzyloxybenzaldehyde
-
Diethyl malonate
-
Piperidine (catalyst) or Aluminum Chloride (Lewis acid catalyst)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane or Petroleum Ether
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, Dean-Stark apparatus (for toluene-based reaction), separatory funnel, and Buchner funnel.
Procedure:
Step 1: Knoevenagel Condensation to form Diethyl (4-benzyloxybenzylidene)malonate
-
Rationale: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (diethyl malonate) to a carbonyl group (4-benzyloxybenzaldehyde) followed by dehydration.[3] The use of a weak base like piperidine or a Lewis acid like AlCl₃ catalyzes the reaction. The electron-donating nature of the benzyloxy group can make the aldehyde slightly less reactive, so gentle heating may be required to drive the reaction to completion.[4]
-
Protocol:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 4-benzyloxybenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with dilute hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl (4-benzyloxybenzylidene)malonate, which can be used in the next step without further purification.
-
Step 2: Michael Addition to form Tetraethyl 2-(4-benzyloxyphenyl)propane-1,1,3,3-tetracarboxylate
-
Rationale: The Michael addition involves the 1,4-conjugate addition of a nucleophile (a second molecule of diethyl malonate) to the α,β-unsaturated ester formed in the Knoevenagel condensation. This reaction is typically catalyzed by a base or a Lewis acid.
-
Protocol:
-
To the crude diethyl (4-benzyloxybenzylidene)malonate from the previous step, add another equivalent of diethyl malonate (1.0 eq).
-
If a Lewis acid is used as the catalyst, slowly add AlCl₃ (0.05 eq) and stir the mixture at 60 °C for 24 hours.[2]
-
Monitor the reaction by TLC. If the reaction is sluggish, another portion of AlCl₃ (0.05 eq) can be added, and the temperature can be raised to 70 °C for an additional 24 hours.[2]
-
After completion, cool the reaction mixture to room temperature and pour it into an ice/concentrated HCl solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Excess diethyl malonate can be removed by vacuum distillation to yield the crude tetraester, which is used directly in the next step.
-
Step 3: Hydrolysis and Decarboxylation to yield 3-(4-Benzyloxyphenyl)pentanedioic acid
-
Rationale: Acid-catalyzed hydrolysis of the four ester groups followed by decarboxylation of the resulting malonic acid intermediates in a one-pot reaction yields the final diacid product.
-
Protocol:
-
To the crude tetraethyl 2-(4-benzyloxyphenyl)propane-1,1,3,3-tetracarboxylate, add concentrated HCl.
-
Heat the mixture at reflux for 24-48 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the solid product.
-
Filter the solid and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure 3-(4-Benzyloxyphenyl)pentanedioic acid.
-
Data Presentation: Expected Product Characteristics
| Property | Value |
| Molecular Formula | C₁₈H₁₈O₅ |
| Molecular Weight | 314.33 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 2.50-2.65 (m, 4H, 2x CH₂), 3.20-3.30 (m, 1H, CH), 5.08 (s, 2H, OCH₂Ph), 6.95 (d, J=8.4 Hz, 2H, Ar-H), 7.15 (d, J=8.4 Hz, 2H, Ar-H), 7.28-7.45 (m, 5H, Ar-H), 12.1 (br s, 2H, 2x COOH). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 41.5 (CH₂), 42.0 (CH), 69.5 (OCH₂Ph), 114.5 (Ar-CH), 127.8 (Ar-CH), 128.0 (Ar-CH), 128.5 (Ar-CH), 135.0 (Ar-C), 137.5 (Ar-C), 157.0 (Ar-C), 173.5 (COOH). |
| FT-IR (KBr, cm⁻¹) | ~3000 (br, O-H), 1700 (s, C=O), 1610, 1510 (m, C=C aromatic), 1240 (s, C-O). |
| Mass Spectrometry (ESI-) | m/z: 313.1 [M-H]⁻ |
Synthesis of 3-(4-Benzyloxyphenyl)glutaric Anhydride
-
Rationale: Cyclic anhydrides can be readily formed from dicarboxylic acids by dehydration, often using acetic anhydride. This derivative is a useful intermediate for forming mono-esters or mono-amides.
-
Protocol:
-
Dissolve 3-(4-Benzyloxyphenyl)pentanedioic acid (1.0 eq) in acetic anhydride (excess, e.g., 10-15 mL per gram of diacid).
-
Heat the solution at 100 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, evaporate the excess acetic anhydride in vacuo.
-
The residual solid can be crystallized from a solvent system like chloroform-hexane to yield the pure anhydride.[5]
-
Diagram of Anhydride Formation
Caption: Synthesis of the glutaric anhydride derivative.
Synthesis of Diethyl 3-(4-Benzyloxyphenyl)pentanedioate
-
Rationale: Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[6] This reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction towards the product.
-
Protocol:
-
Suspend 3-(4-Benzyloxyphenyl)pentanedioic acid (1.0 eq) in absolute ethanol (excess).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude diethyl ester.
-
Purify the product by column chromatography on silica gel if necessary.
-
Application Notes for Drug Development Professionals
The 3-(4-Benzyloxyphenyl)pentanedioic acid scaffold is a versatile building block for the synthesis of a variety of biologically active molecules. Its key features for drug design include:
-
A Central Aromatic Core: The phenyl ring provides a rigid scaffold that can be further substituted to modulate target binding and pharmacokinetic properties.
-
Two Carboxylic Acid Handles: These can be derivatized to amides or esters to create prodrugs, improve cell permeability, or introduce additional pharmacophoric elements.
-
A Protected Phenol: The benzyloxy group can be readily deprotected to a phenol, which can act as a hydrogen bond donor or be further functionalized.
Examples of Applications in Medicinal Chemistry:
-
Intermediates for Fentanyl Analogs: Derivatives of 3-arylpentanedioic acids have been utilized in the synthesis of complex piperidine-containing structures, which are core components of potent analgesics like fentanyl and its analogs.[7]
-
Scaffolds for Novel Anticancer Agents: The glutaric acid moiety can be used to link pharmacophores or to create molecules that mimic natural substrates of enzymes involved in cancer cell proliferation. The ability to introduce substituents on the phenyl ring allows for the optimization of activity against specific cancer cell lines.[1]
-
Building Blocks for Anti-inflammatory Drugs: The structural similarity of 3-arylglutaric acids to certain endogenous molecules makes them attractive starting points for the design of enzyme inhibitors, such as those targeting cyclooxygenase (COX) enzymes.[8]
-
Precursors to Benzodiazepine Derivatives: The diacid functionality can be used to construct heterocyclic systems, including those found in benzodiazepines, which have a wide range of applications as anxiolytics, anticonvulsants, and muscle relaxants.[5]
Conclusion
This guide has provided a comprehensive overview of the synthesis of 3-(4-Benzyloxyphenyl)pentanedioic acid and its derivatives. The detailed protocols, mechanistic insights, and application notes are intended to serve as a valuable resource for researchers in both academic and industrial settings. The versatility of this scaffold, coupled with the robust and scalable synthetic route, makes it an attractive starting point for the development of novel therapeutics and functional materials.
References
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Application Notes & Protocols: Synthesis of Functional Polyanhydrides Using 3-(4-Benzyloxyphenyl)pentanedioic Acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of functional polyanhydrides utilizing 3-(4-Benzyloxyphenyl)pentanedioic acid as a key monomer. Polyanhydrides are a critically important class of biodegradable polymers, renowned for their application in controlled drug delivery systems.[1] The incorporation of a benzyloxy-functionalized phenyl group into the polymer backbone offers a versatile platform for tuning polymer properties and enabling post-polymerization modification. This document is intended for researchers, polymer chemists, and drug development professionals, offering in-depth procedural details, the scientific rationale behind experimental choices, and methods for polymer characterization.
Introduction: The Strategic Advantage of a Functional Monomer
3-(4-Benzyloxyphenyl)pentanedioic acid is a dicarboxylic acid monomer distinguished by a pendant aromatic group containing a benzyl ether. This unique structure presents two primary strategic advantages in polymer design:
-
Inherent Functionality: The benzyloxy group acts as a protected phenol. Its presence along the polymer backbone allows for modulation of physicochemical properties such as hydrophobicity, solubility, and thermal characteristics.
-
Latent Reactivity: The benzyl group can be selectively cleaved post-polymerization to reveal a reactive phenolic hydroxyl group. This enables subsequent conjugation of therapeutic agents, targeting moieties, or other functional molecules, making it a powerful tool for creating advanced drug delivery vehicles and functional biomaterials.[2][3]
This guide will focus on the synthesis of polyanhydrides via melt condensation, a robust and widely adopted solvent-free method for generating high molecular weight polymers.[1][4]
Monomer Overview: 3-(4-Benzyloxyphenyl)pentanedioic acid
Before its use in polymerization, understanding the properties of the monomer is essential. It is a versatile building block for the synthesis of fine and specialty chemicals.[5]
| Property | Value | Source |
| CAS Number | 165119-29-9 | [5][6][7] |
| Molecular Formula | C₁₈H₁₈O₅ | [5][7] |
| Molecular Weight | 314.34 g/mol | [5] |
| Appearance | White to off-white solid | Generic |
| SMILES | OC(=O)CC(CC(O)=O)c1ccc(OCc2ccccc2)cc1 | [7] |
| Storage | 10°C - 25°C, in a well-closed container | [5] |
Polymer Synthesis: Melt Condensation Protocol
The synthesis of polyanhydrides from dicarboxylic acids is typically a two-step process. First, the diacid monomer is converted into a more reactive prepolymer (a mixed anhydride of the diacid and acetic acid). Second, these prepolymer units are heated under vacuum to drive off acetic anhydride and form the high molecular weight polyanhydride.[4][8]
Diagram of the Synthesis Workflow
Caption: Workflow for polyanhydride synthesis.
Part I: Synthesis of the Acetylated Prepolymer
Rationale: Dicarboxylic acids do not readily polymerize with each other upon heating. Converting them to a more reactive intermediate is necessary. Refluxing with excess acetic anhydride forms a mixed anhydride prepolymer. The excess acetic anhydride also serves as the reaction solvent in this step.[8]
Materials:
-
3-(4-Benzyloxyphenyl)pentanedioic acid
-
Acetic Anhydride (reagent grade)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle
Protocol:
-
Place 10 g of 3-(4-Benzyloxyphenyl)pentanedioic acid into a 250 mL round-bottom flask.
-
Add 50 mL of acetic anhydride (a 1:5 w/v ratio is common).[8]
-
Place the flask in a heating mantle and fit it with a reflux condenser.
-
Heat the mixture to reflux (approx. 140°C) with constant stirring for 30-60 minutes. The solid monomer should completely dissolve.
-
After the reflux period, remove the heat source. Allow the solution to cool slightly.
-
Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator. The endpoint is typically a viscous oil or a semi-solid residue. This is the prepolymer.
Part II: Melt Condensation Polymerization
Rationale: This step uses high temperature and high vacuum to drive the polymerization reaction forward. The elevated temperature provides the energy for anhydride bond formation between prepolymer units, while the vacuum is critical for removing the acetic anhydride condensation product, thereby pushing the reaction equilibrium towards the formation of high molecular weight polymer, according to Le Chatelier's principle.[1][4]
Materials:
-
Acetylated prepolymer from Part I
-
Polymerization vessel (e.g., a side-arm test tube or a specialized glass reactor) with mechanical or magnetic stirring
-
High-vacuum pump (<1 mmHg)
-
Nitrogen or Argon gas source
-
Oil bath or other suitable high-temperature heating apparatus
Protocol:
-
Transfer the prepolymer residue into the polymerization vessel.
-
Insert a magnetic stir bar or position the mechanical stirrer.
-
Connect the vessel to a gas/vacuum manifold.
-
Begin stirring and heat the vessel to 160-180°C in an oil bath.
-
Once the prepolymer has melted into a clear, viscous liquid, apply a high vacuum (<1 mmHg).
-
Continue heating under vacuum with vigorous stirring for 4 to 6 hours. The viscosity of the melt will increase significantly as the polymer chain length grows. In some cases, the reaction mixture will solidify.[4]
-
After the polymerization period, release the vacuum by backfilling the vessel with dry nitrogen or argon gas.
-
Turn off the heat and allow the polymer to cool to room temperature under an inert atmosphere.
-
The resulting solid polymer can be recovered by carefully breaking the glass vessel or by dissolving the polymer in a suitable solvent (e.g., dichloromethane, chloroform) and precipitating it in a non-solvent (e.g., cold methanol or hexane).
-
Dry the purified polymer under vacuum until a constant weight is achieved. Store the final product in a desiccator under an inert atmosphere to prevent hydrolysis.
Polymer Characterization
Thorough characterization is essential to confirm the successful synthesis of the polymer and to determine its key properties.
Diagram of Characterization Logic
Caption: Logical flow of polymer characterization.
| Technique | Purpose | Expected Results |
| FTIR Spectroscopy | To confirm the formation of anhydride bonds and the presence of key functional groups. | Disappearance of broad O-H stretch from carboxylic acid (~3000 cm⁻¹). Appearance of characteristic anhydride C=O stretches at ~1810 cm⁻¹ and ~1740 cm⁻¹.[8] Presence of aromatic C=C stretches (~1600, 1510 cm⁻¹) and C-O-C ether stretches. |
| ¹H NMR Spectroscopy | To verify the polymer structure by analyzing proton environments. | Peaks corresponding to the benzylic protons (~5.1 ppm), aromatic protons (6.9-7.4 ppm), and the aliphatic backbone protons of the pentanedioic acid unit. Absence of the carboxylic acid proton (~12 ppm). |
| GPC | To determine the average molecular weight (Mw, Mn) and polydispersity index (PDI). | A monomodal distribution. Expected Mw can range from 1,500 to over 100,000 Da, depending on polymerization conditions.[4] PDI values indicate the breadth of the molecular weight distribution. |
| DSC | To determine thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm). | A distinct glass transition temperature (Tg). If the polymer is semi-crystalline, a melting endotherm (Tm) will also be observed. |
| TGA | To evaluate the thermal stability and decomposition profile of the polymer. | Provides the onset temperature of decomposition, indicating the upper limit of thermal stability for the material. |
Applications in Drug Development
The unique structure of poly[3-(4-benzyloxyphenyl)pentanedioic anhydride] makes it an attractive candidate for advanced drug delivery systems.[9][10]
-
Biodegradable Matrix: Like other polyanhydrides, this polymer will undergo surface erosion via hydrolysis of the anhydride bonds, leading to a controlled release of an encapsulated drug.[11] The aromatic, hydrophobic nature of the pendant group is expected to slow the water penetration and thus retard the degradation rate compared to purely aliphatic polyanhydrides.
-
Tunable Properties: The polymer's properties can be tuned by copolymerizing the functional monomer with other diacids (e.g., sebacic acid, terephthalic acid) to achieve desired degradation kinetics and release profiles.[11]
-
Platform for Conjugation: The true potential lies in the deprotection of the benzyloxy group (e.g., via catalytic hydrogenation) to yield a poly[3-(4-hydroxyphenyl)pentanedioic anhydride]. This phenolic polymer serves as a backbone for covalently attaching:
-
Drugs: Especially those with corresponding functional groups, to create polymer-drug conjugates.
-
Targeting Ligands: Such as antibodies or peptides, to direct the drug carrier to specific cells or tissues, enhancing efficacy and reducing side effects.[3][12]
-
Imaging Agents: For theranostic applications.
-
Conclusion
3-(4-Benzyloxyphenyl)pentanedioic acid is a highly valuable monomer for the synthesis of functional, biodegradable polymers. The melt condensation protocol described herein provides a reliable and solvent-free pathway to produce high-quality polyanhydrides. The presence of the protected phenolic group offers a sophisticated means to control polymer properties and provides a reactive handle for creating next-generation drug delivery systems and advanced biomaterials. Careful execution of the synthesis and thorough characterization are paramount to achieving materials with reproducible and predictable performance.
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PubChem. (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. [Link]
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- Google Patents. US7411031B2 - Synthesis of polyanhydrides.
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Application Note: Comprehensive Structural Elucidation of 3-(4-Benzyloxyphenyl)pentanedioic Acid Using NMR and High-Resolution Mass Spectrometry
Abstract This application note provides a detailed guide for the comprehensive structural analysis and characterization of 3-(4-Benzyloxyphenyl)pentanedioic acid (Molecular Formula: C₁₈H₁₈O₅, Molecular Weight: 314.33 g/mol ).[1][2][3] As a versatile building block in medicinal chemistry and materials science, unambiguous confirmation of its molecular structure is critical for its application in research and development.[1] We present an integrated analytical workflow employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS). The protocols and data interpretation strategies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for structural verification.
Introduction and Analytical Strategy
The structural integrity of a chemical entity is the cornerstone of its function. For a molecule like 3-(4-Benzyloxyphenyl)pentanedioic acid, which contains multiple functional groups—a benzylic ether, a substituted aromatic ring, and two carboxylic acids—a multi-technique approach is essential for unequivocal characterization. NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms, while HRMS confirms the elemental composition with high precision.
Our analytical strategy is a two-pronged approach:
-
Mass Spectrometry: To determine the accurate mass and confirm the elemental formula (C₁₈H₁₈O₅). This serves as the foundational validation of the molecule's composition.
-
NMR Spectroscopy: To elucidate the specific arrangement of atoms and the connectivity of the carbon-hydrogen framework, thereby confirming the isomeric structure.
This combination ensures that the analyzed compound is not only of the correct mass but also possesses the correct structural architecture.
Caption: Overall analytical workflow for structural elucidation.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the atoms of 3-(4-Benzyloxyphenyl)pentanedioic acid are numbered as shown below. This numbering scheme will be used for all spectral assignments.
Caption: Structure of 3-(4-Benzyloxyphenyl)pentanedioic acid with atom numbering.
High-Resolution Mass Spectrometry (HRMS) Analysis
Rationale: HRMS is the definitive technique for confirming the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, it is possible to calculate a unique elemental formula, distinguishing it from other potential isobaric compounds. For a dicarboxylic acid, analysis in both negative ([M-H]⁻) and positive ([M+H]⁺, [M+Na]⁺) electrospray ionization modes is recommended for comprehensive data. The analysis of dicarboxylic acids by LC-MS is a well-established method, often providing high sensitivity.[4][5][6]
Protocol: HRMS Sample Preparation and Acquisition
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.
-
Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a typical LC-MS mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode).
-
-
Instrumentation and Parameters (Typical):
-
Instrument: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.[7]
-
Ionization Source: Electrospray Ionization (ESI).
-
Scan Mode: Full scan, m/z range 50-750.[6]
-
Polarity: Positive and Negative.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Resolution: >10,000 FWHM.
-
Infusion: Direct infusion via syringe pump (5-10 µL/min) or via LC injection.
-
Expected HRMS Data
The elemental composition C₁₈H₁₈O₅ dictates a monoisotopic mass of 314.11542 Da. The expected high-resolution m/z values for common adducts are summarized below.
| Ion Species | Formula | Calculated Exact Mass (m/z) |
| [M-H]⁻ | C₁₈H₁₇O₅⁻ | 313.10815 |
| [M+H]⁺ | C₁₈H₁₉O₅⁺ | 315.12270 |
| [M+Na]⁺ | C₁₈H₁₈O₅Na⁺ | 337.10464 |
| [M+K]⁺ | C₁₈H₁₈O₅K⁺ | 353.07858 |
Data Interpretation: The experimental m/z value should match the calculated exact mass to within 5 ppm. This provides strong evidence for the proposed elemental formula, ruling out other possibilities. For instance, a formula of C₁₇H₁₄O₆ has a monoisotopic mass of 314.07904, a difference of over 115 ppm, which is easily distinguishable by HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Rationale: While HRMS confirms what atoms are present, NMR reveals how they are connected. A full suite of 1D and 2D NMR experiments provides a complete picture of the molecule's covalent framework. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar carboxylic acids and because the acidic protons of the carboxyl groups will be observable.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 3-(4-Benzyloxyphenyl)pentanedioic acid directly into a clean, dry NMR tube.
-
Add ~0.6 mL of DMSO-d₆.
-
Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may aid dissolution.
-
-
Instrumentation and Parameters (Typical):
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Experiments:
-
¹H NMR: Standard proton experiment, 16-32 scans.
-
¹³C NMR: Proton-decoupled carbon experiment (e.g., zgpg30), 1024-2048 scans.
-
COSY: Gradient-selected Correlation Spectroscopy.
-
HSQC: Gradient-selected Heteronuclear Single Quantum Coherence.
-
-
Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is predicted to show distinct signals for the benzylic, aromatic, and pentanedioic acid aliphatic chain protons.
| Proton Label(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-12 (COOH) | ~12.1 | Broad Singlet | 2H | Acidic protons, often broad and downfield. |
| H-8, H-9, H-10 | 7.45 - 7.30 | Multiplet | 5H | Protons of the unsubstituted benzyl ring. |
| H-4, H-6 | ~7.20 | Doublet (J ≈ 8.5 Hz) | 2H | Aromatic protons ortho to the pentanedioic acid group, part of an AA'BB' system. |
| H-3, H-5 | ~6.95 | Doublet (J ≈ 8.5 Hz) | 2H | Aromatic protons ortho to the benzyloxy group, part of an AA'BB' system. |
| H-7 (CH₂) | ~5.10 | Singlet | 2H | Benzylic methylene protons, adjacent to an oxygen atom. |
| H-1 | ~3.50 | Quintet (or tt) | 1H | Methine proton coupled to four adjacent methylene protons. |
| H-11, H-11' | ~2.55 | Doublet of Doublets | 4H | Methylene protons adjacent to the methine (H-1) and the carbonyl groups. |
Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will confirm the number of unique carbon environments.
| Carbon Label(s) | Expected Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C-12 (COOH) | ~174 | Carboxylic acid carbonyl carbons are highly deshielded.[8][9] | | C-2 | ~157 | Aromatic carbon attached to the ether oxygen. | | C-8 | ~137 | Aromatic ipso-carbon of the benzyl group. | | C-4, C-6 | ~133 | Aromatic ipso-carbon attached to the pentanedioic acid moiety. | | C-9, C-10 | ~128.5, ~127.8 | Aromatic CH carbons of the benzyl group. | | C-3, C-5 | ~128.2 | Aromatic CH carbons ortho to the pentanedioic acid group. | | C-7 (CH₂) | ~115 | Aromatic CH carbons ortho to the benzyloxy group. | | C-1 | ~69 | Benzylic methylene carbon attached to oxygen. | | C-11 | ~42 | Methylene carbons adjacent to the carbonyls. | | | ~38 | Methine carbon of the pentanedioic acid chain. |
2D NMR for Structural Confirmation
Rationale: While 1D NMR provides a list of parts, 2D NMR assembles them. COSY identifies proton-proton couplings within a spin system, and HSQC correlates each proton directly to its attached carbon. This is the final step in creating a self-validating, unambiguous structural proof.
Caption: Expected key 2D NMR correlations for structural validation.
-
COSY (¹H-¹H Correlation):
-
A strong cross-peak will be observed between the methine proton (H-1) and the methylene protons (H-11), confirming the C1-C11 bond connectivity in the pentanedioic acid chain.
-
Within the 1,4-disubstituted aromatic ring, a correlation will be seen between the doublets at ~7.20 ppm (H-4/6) and ~6.95 ppm (H-3/5), confirming their ortho relationship.
-
-
HSQC (¹³C-¹H Correlation):
-
This experiment will unambiguously link each proton signal to its corresponding carbon signal, for example:
-
δH ~5.10 ppm will correlate with δC ~69 ppm (C-7).
-
δH ~3.50 ppm will correlate with δC ~38 ppm (C-1).
-
δH ~2.55 ppm will correlate with δC ~42 ppm (C-11).
-
-
Conclusion
The combination of High-Resolution Mass Spectrometry and a comprehensive suite of NMR experiments provides an unequivocal and self-validating method for the structural characterization of 3-(4-Benzyloxyphenyl)pentanedioic acid. HRMS confirms the elemental formula C₁₈H₁₈O₅ with high confidence, while 1D and 2D NMR spectroscopy elucidates the precise arrangement and connectivity of the atoms. This integrated workflow ensures the identity and purity of the material, which is a critical requirement for its use in scientific research and drug development.
References
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Hoffer, L. J., et al. (2007). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry. Available at: [Link]
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Butt, H., et al. (2014). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. ResearchGate. Available at: [Link]
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Goodwin, C. R. (2017). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
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Juhani, K., et al. (2022). Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Ferreira, J. M., Jr., et al. (2017). Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry (Introduction to parts 0 to VI). Surface Science Spectra. Available at: [Link]
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Peking University. Supporting Information for manuscript. Peking University. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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Russo, E., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. Available at: [Link]
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Appchem. (n.d.). 3-(4-Benzyloxyphenyl)pentanedioic acid. Appchem. Available at: [Link]
-
Aljumaili, M., et al. (2019). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
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Protocol for functionalizing the carboxylic acid groups of 3-(4-Benzyloxyphenyl)pentanedioic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Scaffold
3-(4-Benzyloxyphenyl)pentanedioic acid is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a benzyloxy-substituted phenyl core and two carboxylic acid moieties, provides a versatile scaffold for the synthesis of a wide array of derivatives. The dicarboxylic acid functionality, in particular, serves as a critical handle for introducing diverse functional groups, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and target-binding affinity. This application note provides a comprehensive guide to the strategic functionalization of the carboxylic acid groups of 3-(4-Benzyloxyphenyl)pentanedioic acid, with a focus on forming amide and ester linkages—two of the most fundamental and prevalent bonds in drug discovery and development.[1] We will delve into the mechanistic underpinnings of common synthetic strategies, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
Strategic Considerations for Functionalization
The presence of two carboxylic acid groups on the pentanedioic acid backbone presents both an opportunity and a challenge. While it allows for the introduction of two points of diversity, it also necessitates careful consideration of selectivity. The primary strategies for functionalizing 3-(4-Benzyloxyphenyl)pentanedioic acid revolve around the activation of the carboxylic acid groups to make them more susceptible to nucleophilic attack.[2][3]
Key considerations include:
-
Symmetrical vs. Asymmetrical Functionalization: Will both carboxylic acids be modified with the same functional group, or is it desirable to introduce two different functionalities? Asymmetrical modification requires the use of protecting group strategies to differentiate the two carboxylic acids.[4][5]
-
Choice of Coupling Reagent: A wide variety of reagents are available for activating carboxylic acids.[1][6] The choice depends on the desired product (amide or ester), the nature of the nucleophile, and the desired reaction conditions (e.g., temperature, solvent).
-
Reaction Conditions: Factors such as solvent, temperature, and the presence of additives can significantly impact reaction efficiency, yield, and purity.[7]
Core Functionalization Pathways: Amide and Ester Formation
The most common transformations of the carboxylic acid groups of 3-(4-Benzyloxyphenyl)pentanedioic acid involve the formation of amides and esters. These reactions are typically mediated by carbodiimide coupling agents or other activating reagents.
Amide Bond Formation: The Power of Carbodiimides
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that facilitate amide bond formation by activating carboxylic acids.[2][8] The general mechanism involves the reaction of the carbodiimide with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is then readily attacked by a primary or secondary amine to yield the desired amide and a urea byproduct.[11]
To improve efficiency and minimize side reactions, such as the formation of N-acylurea, additives like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, are often employed.[2][12] These additives react with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with amines.[13][14]
Diagram: General Workflow for Amide Bond Formation
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Application Notes & Protocols: 3-(4-Benzyloxyphenyl)pentanedioic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Unveiling the Potential of a Structurally Unique Dicarboxylic Acid
3-(4-Benzyloxyphenyl)pentanedioic acid is a dicarboxylic acid featuring a central glutaric acid scaffold substituted with a bulky, hydrophobic benzyloxyphenyl group.[1] While specific applications of this exact molecule in material science are not yet extensively documented, its unique architecture—combining two reactive carboxylic acid functionalities with a significant aromatic side chain—suggests considerable potential. The carboxylic acid groups provide sites for polymerization and coordination chemistry, while the benzyloxyphenyl moiety can introduce desirable properties such as thermal stability, altered solubility, and modified intermolecular interactions.[2][3][4][5][6]
This document serves as a forward-looking guide, extrapolating from the established roles of analogous substituted dicarboxylic acids to propose potential applications and detailed experimental protocols for 3-(4-Benzyloxyphenyl)pentanedioic acid. The insights provided are intended to empower researchers to explore its utility in the synthesis of novel polymers and advanced porous materials.
Key Molecular Features and Their Implications:
| Feature | Chemical Moiety | Potential Impact in Material Science |
| Dicarboxylic Acid | -COOH groups | Enables step-growth polymerization to form polyesters and polyamides.[7][8][9] Acts as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[10][11] |
| Bulky Aromatic Side Group | 4-Benzyloxyphenyl | Can increase the free volume in polymers, potentially lowering the dielectric constant and glass transition temperature.[2] May introduce steric hindrance, influencing polymer chain packing and the topology of MOFs.[3][12][13] Enhances thermal stability and can modify solubility in organic solvents.[4] |
| Pentanedioic (Glutaric) Acid Backbone | -CH2-CH(R)-CH2- | Provides flexibility compared to rigid aromatic dicarboxylic acids, which can be beneficial for polymer processing and film formation. |
II. Potential Application I: High-Performance Engineering Polymers
The structure of 3-(4-Benzyloxyphenyl)pentanedioic acid makes it an excellent candidate monomer for the synthesis of specialty polyesters and polyamides. The introduction of the bulky benzyloxyphenyl side group is expected to disrupt regular chain packing, leading to amorphous or semi-crystalline polymers with potentially enhanced solubility and processability.[3][6]
By reacting 3-(4-Benzyloxyphenyl)pentanedioic acid with various diols, a new family of polyesters can be synthesized. These materials may exhibit unique thermal and mechanical properties due to the bulky side group.[14][15]
Workflow for Polyester Synthesis:
Caption: General workflow for MOF synthesis.
Protocol for Solvothermal Synthesis of a MOF:
-
Reactant Preparation: In a glass vial, dissolve 3-(4-Benzyloxyphenyl)pentanedioic acid and a metal salt (e.g., zinc nitrate hexahydrate, copper acetate tetrahydrate) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). The molar ratio of linker to metal salt can be varied to optimize crystal formation.
-
Modulator Addition (Optional): To control crystal size and morphology, a modulator such as formic acid or benzoic acid can be added to the solution.
-
Reaction: Seal the vial tightly and place it in an isothermal oven. Heat the mixture at a temperature between 80°C and 150°C for 24 to 72 hours. During this time, crystals of the MOF should form.
-
Isolation: After the reaction is complete, allow the oven to cool down slowly to room temperature. Collect the crystalline product by decanting the mother liquor and washing several times with fresh DMF to remove unreacted starting materials.
-
Solvent Exchange: To remove the high-boiling point synthesis solvent from the pores of the MOF, immerse the crystals in a low-boiling point solvent (e.g., ethanol or acetone) for 2-3 days, replacing the solvent several times.
-
Activation: Activate the MOF by heating the solvent-exchanged sample under a dynamic vacuum at a temperature sufficient to remove the guest solvent molecules without causing framework collapse (typically 100-200°C). [16]Supercritical CO2 drying is an alternative method to prevent pore collapse. [16]
IV. Characterization of Synthesized Materials
Thorough characterization is essential to understand the structure-property relationships of the newly synthesized polymers and MOFs.
Recommended Characterization Techniques:
| Material Type | Technique | Information Obtained |
| Polymers | NMR Spectroscopy (¹H, ¹³C) | Confirmation of polymer structure and composition. |
| FTIR Spectroscopy | Identification of functional groups (ester, amide linkages). | |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and polydispersity. | |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm). [17] | |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. [17] | |
| MOFs | Powder X-ray Diffraction (PXRD) | Confirmation of crystalline phase and determination of framework structure. [16] |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and solvent loss. [18] | |
| Scanning Electron Microscopy (SEM) | Visualization of crystal morphology and size. [18] | |
| Gas Sorption Analysis (N₂ at 77K) | Determination of surface area (BET), pore volume, and pore size distribution. | |
| Solid-State NMR (SSNMR) | Provides local structural information complementary to XRD. [19] |
V. Conclusion and Future Outlook
3-(4-Benzyloxyphenyl)pentanedioic acid represents a promising but underexplored building block for material science. Its unique combination of reactive end-groups and a bulky, functional side chain offers a compelling platform for the design of novel polymers and porous materials. The protocols outlined in this guide provide a robust starting point for researchers to begin synthesizing and characterizing new materials derived from this versatile monomer. Future work should focus on systematically varying the co-monomers (diols and diamines) and metal nodes to build a library of materials and comprehensively map their structure-property relationships. Such studies will be crucial in unlocking the full potential of 3-(4-Benzyloxyphenyl)pentanedioic acid in advanced applications.
VI. References
-
Lucier, B. E. G., Chen, S., & Huang, Y. (2017). Characterization of Metal-Organic Frameworks: Unlocking the Potential of Solid-State NMR. Accounts of Chemical Research.
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(N/A). EFFECT OF BULKY GROUPS ON PHYSICAL PROPERTIES. N/A.
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(N/A). Effect of organic linker substituents on properties of metal–organic frameworks: a review. N/A.
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(N/A). Characterization of metal-organic frameworks by transmission electron microscopy. Taylor & Francis Online.
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(N/A). Effect of Bulky Pendent Side Groups on the Structure of Mesophase in a Thermotropic Main-Chain Liquid-Crystalline Polymer. Macromolecules.
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(2003). Synthesis and Biodegradation of Aliphatic Polyesters from Dicarboxylic Acids and Diols. Journal of Applied Polymer Science.
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Amutha, K., et al. (2021). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties. RSC Publishing.
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(N/A). bulky side groups: Topics by Science.gov. Science.gov.
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(2024). Effect of Nature of Side Group on Tacticity. YouTube.
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(N/A). Metal-organic frameworks: structure, properties, methods of synthesis, and characterization. N/A.
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(2017). Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions. RSC Publishing.
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(N/A). Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. Semantic Scholar.
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Sarkar, A. (N/A). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory.
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(2014). Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE.
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(N/A). Polyamide vs Polyester: What Are the Differences. SogaWorks.
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Ha, J., et al. (2023). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. N/A.
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(2025). Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. ACS Sustainable Chemistry & Engineering.
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(N/A). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry.
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(2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega.
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(N/A). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. MDPI.
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(N/A). Functional Aromatic Polyamides. MDPI.
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(N/A). 3-[4-(Benzyloxy)phenyl]pentanedioic acid. Biosynth.
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(N/A). Scheme 1. Synthesis of polyamides. ResearchGate.
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(2020). 22.10: Polyamides and Polyesters- Step-Growth Polymers. Chemistry LibreTexts.
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(2025). Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. Utrecht University - UU Research Portal.
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(2023). 21.9 Polyamides and Polyesters: Step-Growth Polymers. Chemistry LibreTexts.
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(2021). 2.13: Polyesters. Chemistry LibreTexts.
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(N/A). Polyesters and polyamides. the science sauce.
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(N/A). 2d-Carboxylic MOFs Linkers. CD Bioparticles.
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(N/A). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. PMC - PubMed Central.
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(N/A). Multi-Carboxylic MOFs Linkers. CD Bioparticles.
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(2023). (Z)-4,4'-Stilbene dicarboxylic acid, the overlooked metal-organic framework linker. CrystEngComm.
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(N/A). The Role of m-Terphenyl Dicarboxylic Acids as Rigid Linkers in Metal-Organic Frameworks: A Technical Guide. Benchchem.
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(2018). Combining Linker Design and Linker-Exchange Strategies for the Synthesis of a Stable Large-Pore Zr-Based Metal–Organic Framework. Berkeley Global Science Institute.
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(2026). Torsional Flexibility Tuning of Hexa-Carboxylate Ligands to Unlock Distinct Topological Access to Zirconium Metal–Organic Frameworks. Journal of the American Chemical Society.
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(N/A). PENTANEDIOIC ACID (GLUTARIC ACID). Ataman Kimya.
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Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. SciSpace.
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(N/A). Various applications of pentanedioic acid. ResearchGate.
-
(N/A). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. Google Patents.
-
(N/A). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure.
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(N/A). Pentanedioic acid, 3-methyl-, 1,5-diethyl ester. PubChem.
-
(N/A). Pentanedioic acid. the NIST WebBook.
-
(N/A). Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. MDPI.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Benzyloxyphenyl)pentanedioic Acid
Welcome to the technical support center for the synthesis of 3-(4-Benzyloxyphenyl)pentanedioic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and understand the underlying chemical principles. This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
I. Synthesis Overview: A Three-Step Approach
The synthesis of 3-(4-Benzyloxyphenyl)pentanedioic acid is typically achieved through a three-step process starting from ethyl (E)-3-(4-(benzyloxy)phenyl)acrylate and diethyl malonate. The overall scheme involves a Michael addition, followed by ester hydrolysis and finally, decarboxylation.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of 3-(4-Benzyloxyphenyl)pentanedioic acid.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Problem 1: Low Yield in Michael Addition Step
Q: My Michael addition of diethyl malonate to ethyl (E)-3-(4-(benzyloxy)phenyl)acrylate is resulting in a low yield of the desired tri-ester intermediate. What are the likely causes and how can I improve it?
A: Low yields in this step often stem from issues with the nucleophile generation, the reactivity of the Michael acceptor, or suboptimal reaction conditions.[1]
-
Ineffective Enolate Formation: The reaction begins with the deprotonation of diethyl malonate to form a resonance-stabilized enolate, which acts as the nucleophile.[2]
-
Base Strength and Quality: Sodium ethoxide (NaOEt) is a common choice. Ensure it is fresh and anhydrous. Old or improperly stored NaOEt may have decomposed, leading to incomplete deprotonation. The strength of the base is crucial; it needs to be strong enough to deprotonate the diethyl malonate (pKa ~13) but not so strong as to favor side reactions like 1,2-addition.[1][3]
-
Solvent: Anhydrous ethanol is the typical solvent. The presence of water can quench the enolate, reducing the concentration of the active nucleophile.
-
-
Suboptimal Reaction Conditions:
-
Temperature: This reaction is typically run at room temperature or with gentle heating. If the reaction is too slow, a modest increase in temperature may be beneficial. However, excessive heat can promote side reactions.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Side Reactions:
-
Polymerization: Michael acceptors can sometimes polymerize under basic conditions.[4] Adding the Michael acceptor slowly to the solution of the enolate can help to minimize this.
-
Retro-Michael Addition: This equilibrium reaction can sometimes be an issue, although it is less common with highly stabilized enolates like that from diethyl malonate.[1]
-
Troubleshooting Workflow: Michael Addition
Caption: A workflow for troubleshooting low yields in the Michael addition step.
Problem 2: Incomplete Hydrolysis of the Tri-ester
Q: I am having difficulty completely hydrolyzing the diethyl 2-(1-(4-(benzyloxy)phenyl)-3-ethoxy-3-oxopropyl)malonate intermediate. My final product is contaminated with partially hydrolyzed esters. How can I drive the hydrolysis to completion?
A: Incomplete hydrolysis is a common issue, especially with sterically hindered esters. The goal is to convert all three ester groups to carboxylates.[5]
-
Reaction Conditions:
-
Base Concentration: Using a sufficient excess of a strong base like potassium hydroxide (KOH) is crucial. A concentration of 0.3 mol/L KOH has been shown to be effective in similar hydrolyses.[3]
-
Solvent System: A mixture of ethanol and water is typically used to ensure the solubility of both the ester and the hydroxide salt. If the starting ester is not fully dissolved, the reaction will be slow and incomplete.[6][7] Using a co-solvent like acetic acid can sometimes improve solubility in acidic hydrolysis.[6][7]
-
Temperature and Time: Refluxing the reaction mixture is usually necessary to provide enough energy for the hydrolysis to occur at a reasonable rate. Monitor the reaction over time to determine the optimal duration.
-
-
Work-up Procedure:
-
Acidification: After hydrolysis, the reaction mixture must be carefully acidified to protonate the carboxylate anions and precipitate the dicarboxylic acid intermediate. Ensure the pH is sufficiently low (pH 1-2) to fully protonate all carboxyl groups.
-
Key Parameters for Hydrolysis
| Parameter | Recommendation | Rationale |
| Base | Potassium Hydroxide (KOH) | Highly effective for ester saponification.[3] |
| Concentration | 0.3 M or higher | Ensures a sufficient excess to drive the reaction to completion.[3] |
| Solvent | Ethanol/Water mixture | Promotes solubility of both the organic ester and the inorganic base.[7] |
| Temperature | Reflux | Provides the necessary activation energy for hydrolysis. |
| Time | Monitor by TLC | Ensure the disappearance of starting material and intermediates. |
Problem 3: Low Yield or Side Products during Decarboxylation
Q: The final decarboxylation step is giving me a low yield of the desired 3-(4-Benzyloxyphenyl)pentanedioic acid. What conditions are optimal for this step?
A: The decarboxylation of the substituted malonic acid intermediate is typically achieved by heating.[8] The key is to apply enough heat to drive off a molecule of CO2 without causing degradation of the product.[9]
-
Temperature Control: The decarboxylation of malonic acids generally occurs upon heating.[10] However, the exact temperature will depend on the specific substrate. It's important to heat the reaction mixture sufficiently to induce decarboxylation but avoid excessive temperatures that could lead to decomposition or side reactions.
-
Acidic Conditions: While heat is the primary driver, acidic conditions can sometimes facilitate decarboxylation.[11] The reaction is often carried out in the acidic work-up from the previous hydrolysis step.
-
Solvent: The choice of solvent can be important. In some cases, decarboxylation is carried out in a high-boiling point solvent to achieve the necessary temperature. However, for many malonic acids, heating in an aqueous acidic solution is sufficient.[10]
-
Potential Side Reactions: Unwanted polymerization or degradation can occur if the temperature is too high or the heating is prolonged.[12]
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the benzyloxy protecting group?
A1: The benzyloxy group is a common protecting group for phenols. It is stable to the basic conditions of the Michael addition and hydrolysis steps. It can be removed later by catalytic hydrogenation if the free phenol is desired.
Q2: How can I monitor the progress of each reaction step?
A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of these reactions. Choose a solvent system that gives good separation between your starting materials, intermediates, and products. Staining with potassium permanganate or using a UV lamp can help visualize the spots.
Q3: My final product is difficult to purify. What are some recommended purification techniques?
A3: The final dicarboxylic acid product is often a solid. Recrystallization from a suitable solvent or solvent mixture is a common and effective method of purification. If the product is an oil or difficult to crystallize, column chromatography on silica gel may be necessary.
Q4: Can I use a different base for the Michael addition?
A4: While sodium ethoxide is standard, other bases like potassium tert-butoxide or sodium hydride can also be used to generate the enolate of diethyl malonate. However, the choice of base can influence the reaction's outcome, potentially leading to different side products.[1][13] It is advisable to start with the recommended conditions unless you have a specific reason to deviate.
Q5: Is the decarboxylation step always necessary?
A5: The decarboxylation step is essential for obtaining the desired pentanedioic acid structure. The malonic ester synthesis is a method to create substituted acetic acids, and the removal of one of the carboxyl groups is a key part of this process.[5][9]
IV. Experimental Protocols
Step 1: Michael Addition
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add diethyl malonate dropwise at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of ethyl (E)-3-(4-(benzyloxy)phenyl)acrylate in anhydrous ethanol dropwise to the enolate solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tri-ester intermediate.
Step 2: Hydrolysis
-
Dissolve the crude tri-ester from the previous step in a mixture of ethanol and an aqueous solution of potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2, which should precipitate the intermediate dicarboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Step 3: Decarboxylation
-
Heat the crude dicarboxylic acid intermediate from the previous step (either neat or in a suitable high-boiling solvent) to a temperature where gas evolution (CO2) is observed.
-
Maintain this temperature until the gas evolution ceases.
-
Cool the reaction mixture and purify the resulting 3-(4-Benzyloxyphenyl)pentanedioic acid by recrystallization or column chromatography.
V. References
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Michael Additions. Retrieved from
-
[Optimization of alkaline hydrolysis based on the side chain of diethyl ester 4-amino-N5-formyl-N8, N10-dideazatetrahydrofolic acid]. (2017). PubMed. Retrieved from
-
BenchChem. (n.d.). Troubleshooting Low Yield in Dimedone Michael Addition: A Technical Support Guide. Retrieved from
-
BenchChem. (n.d.). Troubleshooting low yields in 3-Nitro-2-pentene Michael additions. Retrieved from
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journals. Retrieved from
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journals. Retrieved from
-
Biosynth. (n.d.). 3-[4-(Benzyloxy)phenyl]pentanedioic acid. Retrieved from
-
Decarboxylation of malonic esters. (2024). Chemistry Stack Exchange. Retrieved from
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). PMC - NIH. Retrieved from
-
Michael Addition Reaction Mechanism. (2018). YouTube. Retrieved from
-
Problems on Conjugate (Michael) Additions and Related Syntheses. (n.d.). Filo. Retrieved from
-
Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-Carbonyldiimidazole. (2011). Organic Letters. Retrieved from
-
Gujarathi, R. N. (n.d.). Decarboxylation of malonic acid in aqueous solutions. Retrieved from
-
A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of c9,t11-CLA isomer based on a three-liquid-phase system. (2023). RSC Publishing. Retrieved from
-
Michael Addition Mechanism: Diethyl Malonate and Methyl Vinyl Ketone. (n.d.). Filo. Retrieved from
-
Malonic Ester Synthesis: Steps, Mechanism, and Examples. (n.d.). Patsnap Eureka. Retrieved from
-
Malonic Ester Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from
-
Malonic esters. (n.d.). University of Calgary. Retrieved from
-
Unveiling the Decarboxylation of a Malonic Acid-Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. (n.d.). ResearchGate. Retrieved from
-
Kinetics of the decarboxylation of malonic acid and other acids in neutral solvents. (1967). The Journal of Physical Chemistry. Retrieved from
-
3-(4-Benzyloxyphenyl)pentanedioic acid. (n.d.). Appchem. Retrieved from
-
Malonic Ester Synthesis. (2018). YouTube. Retrieved from
-
Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. (2016). Middle East Technical University. Retrieved from
-
Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine. (n.d.). NIH. Retrieved from
-
Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. (n.d.). Google Patents. Retrieved from
-
Malonic acid, benzoyl-, diethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from
-
Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from
-
Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. (n.d.). ResearchGate. Retrieved from
-
Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. (n.d.). MDPI. Retrieved from
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Technical Support Center: Stability and Degradation of the Benzyloxyphenyl Ether Bond
Welcome to the technical support center for the benzyloxyphenyl ether linkage. This guide is designed for researchers, scientists, and drug development professionals who encounter this functional group in their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the stability and degradation of the benzyloxyphenyl ether bond. Our goal is to empower you with the knowledge to anticipate challenges, troubleshoot effectively, and design robust synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the benzyloxyphenyl ether bond, providing a foundational understanding of its chemical behavior.
Q1: What is the general stability profile of a benzyloxyphenyl ether bond?
The benzyloxyphenyl ether, a type of benzyl ether, is widely used as a protecting group for phenols due to its general stability under a range of conditions.[1][2] It is typically stable to basic conditions, many oxidizing and reducing agents (like hydrides), and mild acidic conditions.[1][3] However, its lability under specific, potent conditions allows for its selective removal.[1][2]
Q2: Under what conditions is the benzyloxyphenyl ether bond typically cleaved?
The cleavage of a benzyloxyphenyl ether bond is most commonly achieved through three main strategies:
-
Catalytic Hydrogenolysis: This is a very common and mild method for debenzylation.[2][4] It typically involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like formic acid or cyclohexadiene).[4][5][6]
-
Acidic Cleavage: Strong acids such as HBr, HI, BCl₃, or BBr₃ can effectively cleave the ether linkage.[3][5][7][8] The mechanism can be either Sₙ1 or Sₙ2, depending on the substrate structure.[7][8][9]
-
Oxidative Cleavage: Certain oxidizing agents, like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), can be used for debenzylation, especially for electron-rich systems like p-methoxybenzyl (PMB) ethers.[5][10]
Q3: Are there any notable differences in stability between a benzyloxyphenyl ether and other benzyl ethers (e.g., benzyl alkyl ethers)?
While both are benzyl ethers, the electronic properties of the phenyl group can influence the reactivity of the benzyloxyphenyl ether bond compared to a benzyl alkyl ether. The aryl ether bond (Ph-O) is generally stronger than an alkyl ether bond. Cleavage typically occurs at the benzyl C-O bond. In acid-catalyzed cleavage, the stability of the potential carbocation intermediate plays a crucial role.[8] For benzyloxyphenyl ethers, the reaction proceeds via cleavage of the benzyl C-O bond to generate a phenol and a benzyl cation equivalent.
Q4: What are the primary products of benzyloxyphenyl ether cleavage?
Under ideal conditions, the cleavage of a benzyloxyphenyl ether yields a phenol and a derivative of the benzyl group.
-
Hydrogenolysis: Phenol and toluene are the expected products.[4][5]
-
Acidic Cleavage: Phenol and a benzyl halide (e.g., benzyl bromide if HBr is used) are formed.[7][8]
-
Oxidative Cleavage (with DDQ): Phenol and benzaldehyde are the typical products.
Section 2: Troubleshooting Guide
This section is dedicated to addressing specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Incomplete or Slow Cleavage via Catalytic Hydrogenolysis
Scenario: You are trying to deprotect a benzyloxyphenyl ether using Pd/C and H₂ gas, but the reaction is sluggish or stalls before reaching completion.
| Potential Cause | Troubleshooting Steps & Explanation |
| Catalyst Inactivation | Solution: Use a fresh batch of catalyst. Palladium catalysts can be poisoned by various functional groups (e.g., thiols, some nitrogen heterocycles) or impurities in the starting material or solvent. Ensure your substrate is sufficiently pure. |
| Poor Hydrogen Accessibility | Solution: Ensure efficient stirring to keep the catalyst suspended and facilitate contact with the substrate and hydrogen. For reactions at atmospheric pressure, use a balloon filled with hydrogen and ensure a good seal. For more stubborn substrates, increasing the hydrogen pressure in a dedicated hydrogenation apparatus may be necessary.[6] |
| Solvent Choice | Solution: The choice of solvent can impact reaction rates. Protic solvents like ethanol or methanol are commonly used and often effective.[2] Sometimes, switching to a different solvent like ethyl acetate or THF can improve solubility and reaction kinetics. |
| Steric Hindrance | Solution: If the benzyloxyphenyl ether is sterically hindered, the catalyst may have difficulty accessing the reactive site. In such cases, increasing the catalyst loading or switching to a more active catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C) might be beneficial. |
Problem 2: Unwanted Side Reactions During Acid-Catalyzed Cleavage
Scenario: You are using a strong acid like BCl₃ to cleave a benzyloxyphenyl ether, but you observe the formation of undesired byproducts, potentially from reactions with other functional groups in your molecule.
| Potential Cause | Troubleshooting Steps & Explanation |
| Friedel-Crafts-type Alkylation | Solution: The benzyl cation generated during the cleavage is an electrophile and can react with electron-rich aromatic rings present in your substrate or even the product phenol.[11] To mitigate this, add a cation scavenger like pentamethylbenzene or anisole to the reaction mixture.[11] These scavengers are more reactive towards the benzyl cation and will trap it, preventing unwanted side reactions. |
| Acid-Labile Functional Groups | Solution: If your molecule contains other acid-sensitive groups (e.g., silyl ethers, acetals, Boc-amines), they may be cleaved under the reaction conditions.[2][12] Consider using a milder deprotection method like catalytic hydrogenolysis. If acidic cleavage is necessary, you might need to use a more selective Lewis acid or carefully control the reaction temperature and time. |
| Rearrangement Reactions | Solution: The carbocation intermediate can potentially undergo rearrangements. While less common for the benzyl cation itself, this can be a concern for more complex benzylic systems. Running the reaction at a lower temperature can often minimize such side reactions. |
Problem 3: Low Yields or Product Degradation with Oxidative Cleavage (DDQ)
Scenario: You are using DDQ to deprotect a benzyloxyphenyl ether, but the yield of the desired phenol is low, and you observe a complex mixture of products.
| Potential Cause | Troubleshooting Steps & Explanation |
| Over-oxidation | Solution: The phenol product can be susceptible to further oxidation by DDQ, especially if it is electron-rich. Use the stoichiometric amount of DDQ and monitor the reaction closely by TLC. Adding the DDQ portion-wise can also help to control the reaction. Visible-light mediated debenzylation with catalytic DDQ has been shown to improve selectivity and reduce side products.[10] |
| Unsuitability of the Substrate | Solution: DDQ is most effective for cleaving electron-rich benzyl ethers, such as p-methoxybenzyl (PMB) ethers.[5] For simple benzyloxyphenyl ethers, the reaction may be slow or require more forcing conditions, leading to degradation. Consider an alternative deprotection method if your substrate is not sufficiently activated. |
| Presence of Other Oxidizable Groups | Solution: Other functional groups in your molecule might be sensitive to DDQ. Carefully evaluate the compatibility of all functional groups before choosing this method. If other sensitive groups are present, hydrogenolysis or acid-catalyzed cleavage might be more appropriate. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: Standard Catalytic Hydrogenolysis of a Benzyloxyphenyl Ether
Objective: To cleave a benzyloxyphenyl ether to the corresponding phenol using palladium on carbon and hydrogen gas.
Methodology:
-
Dissolve the benzyloxyphenyl ether substrate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).[2]
-
Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas (H₂) into the flask, typically by attaching a balloon filled with H₂ to a needle inserted through the septum.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude phenol product, which can be purified further if necessary.
Diagram 1: Catalytic Hydrogenolysis Workflow
Caption: Workflow for catalytic hydrogenolysis of a benzyloxyphenyl ether.
Protocol 2: Acid-Catalyzed Cleavage with Boron Trichloride (BCl₃)
Objective: To cleave a benzyloxyphenyl ether using a strong Lewis acid, BCl₃, with a cation scavenger.
Methodology:
-
Dissolve the benzyloxyphenyl ether substrate (1.0 eq) and a cation scavenger (e.g., pentamethylbenzene, 3.0 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (nitrogen or argon) in a flame-dried flask.[11]
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron trichloride (BCl₃) in dichloromethane (typically 1.0 M, 2.0 eq) to the cooled solution via syringe.[11]
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 2: Mechanism of Acid-Catalyzed Cleavage with Cation Scavenger
Caption: Role of a cation scavenger in preventing side reactions during acid-catalyzed debenzylation.
References
- Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel c
- Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. MDPI.
- Catalytic cleavage of C–O linkages in benzyl phenyl ether assisted by microwave he
- Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
- Hydrogenation of benzyl phenyl ether with different catalysts.
- Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. OSTI.GOV.
- A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis. Benchchem.
- Benzyl Ethers. Organic Chemistry Portal.
-
Cleavage of Ethers with Acids. YouTube. [Link]
-
Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. [Link]
-
Benzyl ether cleavage. YouTube. [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Publications. [Link]
-
Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues of 3-(4-Benzyloxyphenyl)pentanedioic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-(4-Benzyloxyphenyl)pentanedioic acid (CAS: 165119-29-9, MW: 314.34 g/mol ).[1][2][3] This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered with this compound.
The unique structure of 3-(4-Benzyloxyphenyl)pentanedioic acid, which combines a hydrophilic dicarboxylic acid backbone with a large, hydrophobic benzyloxyphenyl group, presents significant solubility hurdles in aqueous media. This guide is designed to explain the chemical principles behind these issues and provide validated, step-by-step protocols for successful solubilization.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My compound will not dissolve in my neutral aqueous buffer (e.g., PBS, pH 7.4). What is happening and how can I fix it?
Answer:
Root Cause Analysis: The poor solubility in neutral water is due to the compound's chemical structure. It is a dicarboxylic acid, meaning it has two carboxylic acid functional groups.[4] For the compound to be soluble in water, these groups must be ionized (deprotonated) to form negatively charged carboxylates. At neutral pH (~7.4), the carboxylic acid groups are not fully deprotonated, leaving the molecule largely in its neutral, non-polar form. The large, hydrophobic benzyloxyphenyl moiety is the dominant feature in this state, causing the molecule to be repelled by water. The solubility of salts with anions from weak acids is highly pH-dependent.[5][6][7]
Solution Workflow:
There are two primary strategies to overcome this issue: pH adjustment and the use of co-solvents. The choice depends on the constraints of your experimental system.
Caption: Decision workflow for solubilizing the compound.
Protocol 1: Solubilization by pH Adjustment
This method leverages the acidic nature of the compound. By raising the pH, the carboxylic acid groups are deprotonated, forming a much more polar and water-soluble salt.
Step-by-Step Methodology:
-
Calculate Required Mass: Weigh out the desired amount of 3-(4-Benzyloxyphenyl)pentanedioic acid (MW: 314.34 g/mol ). For example, for 1 mL of a 10 mM stock, you would need 3.14 mg.
-
Initial Suspension: Add the compound to a sterile microcentrifuge tube. Add approximately 80% of your final desired volume of high-purity water (e.g., 800 µL for a final volume of 1 mL). The compound will appear as a white or off-white suspension.
-
Basification: Add a 0.1 M NaOH solution dropwise while vortexing. Continue adding NaOH until the solid completely dissolves. The solution should become clear. This indicates the formation of the soluble disodium salt.
-
pH Adjustment: Carefully adjust the pH back down towards your target experimental pH using 0.1 M HCl. Monitor the pH closely with a calibrated pH meter or pH strips. Crucial Point: Be cautious, as lowering the pH too much will cause the compound to protonate and precipitate out of solution.[8]
-
Final Volume: Once the desired pH is reached and the solution remains clear, add high-purity water to reach the final volume. Filter-sterilize if required for your application.
Trustworthiness Check: This protocol is self-validating. If the compound remains in solution at the final pH, you have successfully created a stable aqueous stock. If it precipitates, the concentration exceeds its solubility limit at that specific pH, and you should proceed to the troubleshooting steps in Question 2.
Protocol 2: Solubilization Using a Co-solvent
Co-solvents are water-miscible organic solvents that increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous medium.[9][10] This is a very common and effective technique in drug development.[11]
Step-by-Step Methodology:
-
Select a Co-solvent: Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solubilizing power. Ethanol is another common alternative.
-
Prepare Concentrated Stock: Weigh the compound and add it to a sterile tube. Add the pure co-solvent (e.g., 100% DMSO) to achieve a high concentration (e.g., 50-100 mM). Vortex or sonicate briefly until fully dissolved. The solution should be clear.
-
Dilution into Aqueous Buffer: Perform a serial dilution of the concentrated organic stock into your final aqueous experimental buffer (e.g., PBS or cell culture media). Crucial Point: Never add the aqueous buffer to the organic stock. Always add the small volume of organic stock to the larger volume of aqueous buffer to ensure rapid mixing and prevent precipitation.
-
Final Concentration Check: Ensure the final concentration of the organic co-solvent is compatible with your experimental system. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid toxicity.
Trustworthiness Check: The clarity of the final solution after dilution indicates success. If a cloudy precipitate forms upon dilution, the solubility limit in the final mixed-solvent system has been exceeded.
Question 2: My compound dissolved in the basic stock solution or organic solvent, but it precipitated when I adjusted the pH or diluted it into my aqueous buffer. What should I do?
Answer:
Root Cause Analysis: This indicates that the final concentration of your compound is above its thermodynamic solubility limit in the final buffer conditions (pH and/or co-solvent percentage). While the initial stock was stable, the change in environment—either by lowering the pH or by drastically increasing the polarity through dilution—forced the compound out of solution.
Solution: The Combination Approach
A powerful strategy is to combine pH modification with the use of a co-solvent.[] This dual approach can significantly increase the solubility ceiling.
Step-by-Step Methodology:
-
Prepare an Organic Stock: Prepare a high-concentration stock of the compound in a co-solvent like DMSO, as described in Protocol 2 (e.g., 100 mM).
-
Prepare a Basic Buffer: Prepare your final experimental buffer (e.g., PBS) and adjust its pH to be slightly basic, if your experiment allows (e.g., pH 8.0-8.5).
-
Dilute and Observe: Slowly add the DMSO stock into the slightly basic buffer to achieve your desired final concentration. The basic pH will help keep the carboxyl groups ionized, while the small amount of co-solvent will help solubilize the hydrophobic portion.
-
Final pH Check: If necessary, make a final, small adjustment to the pH to bring it to your exact target.
Advanced Options: If solubility issues persist, consider incorporating a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) at a low concentration (0.01-0.1%) in your final buffer. Surfactants form micelles that can encapsulate the hydrophobic parts of the compound, dramatically increasing apparent solubility.[11][13]
Data Summary & Chemical Principles
Understanding the underlying chemical properties is key to troubleshooting.
Estimated Solubility Data
The following table provides estimated solubility classifications for 3-(4-Benzyloxyphenyl)pentanedioic acid in common laboratory solvents. Note: These are illustrative values based on chemical principles, as precise experimental data is not widely published.
| Solvent System | pH | Expected Solubility | Rationale |
| Deionized Water | ~5-6 | Insoluble | The compound is fully protonated and highly non-polar. |
| PBS | 7.4 | Very Poorly Soluble | Partial deprotonation is insufficient to overcome hydrophobicity. |
| 0.1 M NaOH | >12 | Soluble | Full deprotonation to the highly polar disodium salt. |
| DMSO | N/A | Highly Soluble | Apolar-aprotic solvent effectively solvates the molecule. |
| Ethanol | N/A | Soluble | Polar-protic solvent, effective but may be less so than DMSO. |
| PBS + 1% DMSO | 7.4 | Sparingly Soluble | Co-solvent helps, but solubility is still limited. |
Visualization of pH-Dependent Solubility
The solubility of this compound is directly tied to the protonation state of its two carboxylic acid groups.
Caption: Effect of pH on the ionization and solubility of the compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the predicted pKa values for this compound?
-
A: While experimental values are not available, we can estimate them based on the structure. The parent compound, pentanedioic acid (glutaric acid), has pKa values of approximately 4.3 and 5.4.[14] The electron-withdrawing effect of the phenyl ring likely lowers the first pKa to ~4.0-4.2 and the second to ~5.1-5.3. This means that to ensure both acid groups are fully deprotonated (>99%), you should aim for a pH of at least 2 units above the second pKa, i.e., pH > 7.4, with higher pH values (8-9) providing a greater margin of safety for solubility.
-
-
Q2: What is the best way to prepare and store a stock solution?
-
A: For long-term stability, preparing a high-concentration stock solution in anhydrous DMSO (e.g., 100 mM) is recommended. Aliquot the stock into single-use volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and potentially lead to compound degradation or precipitation.
-
-
Q3: What is the maximum concentration of DMSO I can use in my cell culture assay?
-
A: This is cell-line dependent, but a general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v). Many sensitive cell lines may show stress or altered gene expression even at 0.1%. It is critical to include a vehicle control in your experiments (i.e., cells treated with the same final concentration of DMSO without the compound) to account for any solvent effects.
-
-
Q4: Can I use sonication or heating to help dissolve the compound?
-
A: Sonication can be helpful to break up aggregates and speed up the rate of dissolution (kinetics), but it will not increase the compound's intrinsic thermodynamic solubility. Gentle warming (e.g., to 37°C) can modestly increase solubility, but be cautious as it can also accelerate degradation. Neither method will overcome fundamental insolubility at an unfavorable pH.
-
References
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
- Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
-
Fiveable. (n.d.). pH and Solubility - AP Chem. Retrieved from [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
askIITians. (n.d.). How does pH affect solubility?. Retrieved from [Link]
- Royal Society of Chemistry. (1953). THE SOLUBILITIES OF DICARBOXYLIC ACIDS IN BENZENE AND AQUEOUS SOLUTIONS.
-
Reddit. (2023). Dicarboxylic acid solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 17.5: Solubility and pH. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 18.11: Dicarboxylic Acids. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pentanedioic acid (CAS 110-94-1). Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. appchemical.com [appchemical.com]
- 3. 3-(4-BENZYLOXYPHENYL)PENTANEDIOIC ACID | 165119-29-9 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How does pH affect solubility? - askIITians [askiitians.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Methods of solubility enhancements | PPTX [slideshare.net]
- 14. Pentanedioic acid (CAS 110-94-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Navigating Side Reactions in the Derivatization of 3-(4-Benzyloxyphenyl)pentanedioic Acid
Welcome to the technical support guide for the derivatization of 3-(4-Benzyloxyphenyl)pentanedioic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. As a substituted glutaric acid derivative, this molecule offers two carboxylic acid handles for modification, making it a valuable building block for creating bivalent ligands, linkers for antibody-drug conjugates (ADCs), or for structure-activity relationship (SAR) studies.
However, the presence of two carboxylic acids, a labile benzyl ether, and an activated aromatic ring creates a landscape ripe for potential side reactions. This guide provides troubleshooting advice in a question-and-answer format to help you anticipate, identify, and mitigate these common challenges.
FAQ 1: Unwanted Cyclization and Incomplete Reactions
Question: I am attempting to synthesize a diamide from 3-(4-Benzyloxyphenyl)pentanedioic acid using a standard coupling agent like DCC, but my yield of the desired product is low. I'm isolating a significant amount of a neutral, lower molecular weight byproduct. What is happening?
This is a classic and frequently encountered issue when working with 1,5-dicarboxylic acids like the pentanedioic acid core. The primary culprit is the intramolecular cyclization to form a stable six-membered cyclic anhydride.
The Underlying Chemistry: A Competition of Rates
When you activate one of the carboxylic acids with a coupling agent (e.g., a carbodiimide like DCC or EDC), you form a highly reactive O-acylisourea intermediate. This intermediate is at a crossroads:
-
Intermolecular Attack (Desired Reaction): It can be attacked by your desired external nucleophile (the amine) to form the amide bond.
-
Intramolecular Attack (Side Reaction): The oxygen atom of the second, neighboring carboxylic acid can act as an internal nucleophile, attacking the activated carbonyl center. This intramolecular reaction is often kinetically favored due to the proximity of the reacting groups, leading to the formation of a stable cyclic anhydride and releasing the coupling agent as a urea byproduct.
This competition is illustrated in the diagram below.
Caption: Competing reaction pathways for an activated dicarboxylic acid.
Troubleshooting Protocol: Suppressing Anhydride Formation
The key is to favor the intermolecular reaction over the intramolecular one.
Method 1: Order of Addition and Temperature Control
This protocol maximizes the concentration of the external nucleophile (your amine) at the moment the carboxylic acid is activated.
-
Combine & Cool: In an appropriate aprotic solvent (e.g., DCM or DMF), dissolve the 3-(4-Benzyloxyphenyl)pentanedioic acid (1 eq.) and your amine (2.2 eq.). If the amine is a salt (e.g., HCl or TFA salt), add a non-nucleophilic base like DIEA (2.5 eq.). Cool the mixture to 0 °C in an ice bath.
-
Slow Addition of Coupling Agent: Dissolve the coupling agent (e.g., EDC, 2.2 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the cooled mixture of acid and amine over 30-60 minutes.
-
Slow Warming: Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm slowly to room temperature and stir overnight.
Why this works: By having the amine already present in excess when the coupling agent is added, you create a high probability that the activated intermediate will collide with an amine molecule before it has a chance to cyclize.
Method 2: Conversion to Di-acid Chloride
For less sensitive substrates, converting the dicarboxylic acid to the more stable di-acid chloride can be a robust two-step alternative.
-
Acid Chloride Formation: In a fume hood, suspend or dissolve the dicarboxylic acid (1 eq.) in DCM. Add oxalyl chloride (2.5 eq.) and a catalytic amount of DMF (1-2 drops). Stir at room temperature until gas evolution (CO, CO2, HCl) ceases (typically 1-3 hours).
-
Solvent Removal: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting di-acid chloride can often be used crude.
-
Amidation: Dissolve the crude di-acid chloride in fresh DCM and cool to 0 °C. Add a solution of your amine (2.5 eq.) and a base like triethylamine or DIEA (3 eq.) dropwise.
Why this works: The acid chloride is generally more stable than the O-acylisourea intermediate and less prone to spontaneous cyclization at room temperature. It will react cleanly with the amine upon addition.
FAQ 2: Benzyl Ether Cleavage
Question: My reaction is working, but I'm consistently isolating a byproduct where the benzyl group is gone, leaving a phenol. My final product has a free hydroxyl group on the phenyl ring. How can I prevent this debenzylation?
The benzyl ether is a common protecting group for phenols, but it has known liabilities. Cleavage typically occurs under two main conditions: catalytic hydrogenation and strongly acidic conditions.
The Underlying Chemistry: Lability of the Benzyl C-O Bond
-
Hydrogenolysis: The C-O bond of a benzyl ether is susceptible to cleavage by catalytic hydrogenation (e.g., H₂, Pd/C). This is a common method for deprotection, so these conditions must be avoided if you wish for the group to remain.
-
Acid-Catalyzed Cleavage: Strong acids (e.g., HBr, BBr₃, or sometimes strong Lewis acids used in Friedel-Crafts type reactions) can protonate the ether oxygen, making the benzylic carbon highly electrophilic and susceptible to attack by a nucleophile, leading to cleavage. While TFA used in peptide synthesis is often compatible, prolonged exposure or high heat can cause issues.
Troubleshooting Protocol: Protecting the Benzyl Ether
The solution is to choose reagents and conditions that are orthogonal to the stability of the benzyl ether.
Table 1: Compatibility of Common Reagents with Benzyl Ethers
| Reagent/Condition | Compatibility | Rationale |
| H₂, Pd/C, PtO₂ | No | Causes rapid hydrogenolysis (cleavage). |
| Strong Brønsted Acids (HBr, HI) | No | Promotes acid-catalyzed cleavage. |
| Strong Lewis Acids (BBr₃, BCl₃) | No | Potent ether-cleaving agents. |
| Standard Coupling Agents (EDC, HATU) | Yes | Neutral or mildly basic conditions are safe. |
| Acid Chlorides (SOCl₂, (COCl)₂) | Generally Yes | Conditions are typically not acidic enough to cause cleavage. |
| Mildly Acidic Conditions (e.g., TFA) | Use with Caution | Generally stable, but cleavage can occur with extended time/heat. |
Recommended Workflow for Benzyl Ether Preservation
The diagram below outlines a decision-making process for choosing a derivatization method that preserves the benzyl ether protecting group.
Caption: Decision workflow for benzyl ether-compatible derivatization.
Experimental Protocol: Using HATU for Sensitive Substrates
HATU is a highly efficient coupling agent that operates under mildly basic conditions, which are ideal for preserving acid-sensitive groups like benzyl ethers.
-
Dissolve: Dissolve the dicarboxylic acid (1 eq.), your amine/alcohol (2.2 eq.), and HATU (2.2 eq.) in an aprotic solvent like DMF.
-
Add Base: Add a non-nucleophilic base such as DIEA (4.0 eq.).
-
React: Stir the mixture at room temperature for 4-12 hours.
-
Workup: Perform a standard aqueous workup to remove the DMF and byproducts.
This method is often very clean and high-yielding, avoiding both anhydride formation (due to the high efficiency of HATU) and benzyl ether cleavage.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
Optimization of reaction conditions for polymerizing with 3-(4-Benzyloxyphenyl)pentanedioic acid
Welcome to the technical support center for the polymerization of 3-(4-Benzyloxyphenyl)pentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the synthesis of polymers from this specialized monomer. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common experimental hurdles.
Introduction to Polymerizing 3-(4-Benzyloxyphenyl)pentanedioic Acid
3-(4-Benzyloxyphenyl)pentanedioic acid is a unique monomer that offers the potential to create polymers with interesting properties, likely for applications in drug delivery and biomaterials. The presence of the benzyloxy group can impart specific characteristics to the final polymer but also introduces unique challenges during polymerization. This guide will focus primarily on melt condensation, a common method for synthesizing polyesters and polyanhydrides from diacid monomers.[1][2]
Troubleshooting Guide: Navigating Common Polymerization Challenges
This section addresses specific issues you may encounter during the polymerization of 3-(4-Benzyloxyphenyl)pentanedioic acid. Each problem is followed by potential causes and actionable solutions.
1. Low Polymer Molecular Weight or Low Yield
-
Problem: The resulting polymer has a low molecular weight, as determined by Gel Permeation Chromatography (GPC), or the overall yield of the polymerization reaction is poor.
-
Potential Causes & Solutions:
-
Insufficient Monomer Purity: Impurities can terminate the growing polymer chains, leading to lower molecular weight.[3]
-
Actionable Solution: Ensure the 3-(4-Benzyloxyphenyl)pentanedioic acid monomer is of high purity. Recrystallization from an appropriate solvent system is a recommended purification step. Characterize the purified monomer by ¹H NMR and melting point analysis to confirm its purity before use.
-
-
Inadequate Vacuum: In melt condensation, the removal of the condensation byproduct (e.g., water or acetic acid) is crucial to drive the reaction towards the formation of high molecular weight polymer.[4]
-
Actionable Solution: A high vacuum system (typically <1 mmHg) is essential. Ensure all connections in your reaction setup are secure and leak-free. A cold trap between the reaction vessel and the vacuum pump can help to efficiently remove volatile byproducts.
-
-
Suboptimal Reaction Temperature: The temperature needs to be high enough to keep the monomer and growing polymer in a molten state and facilitate the reaction, but not so high as to cause thermal degradation.
-
Actionable Solution: Determine the thermal stability of the 3-(4-Benzyloxyphenyl)pentanedioic acid monomer using Thermogravimetric Analysis (TGA). The polymerization should be conducted at a temperature below the onset of degradation. A typical starting point for melt condensation of diacids is in the range of 160-180 °C.[4]
-
-
Insufficient Reaction Time: Polycondensation reactions can be slow, especially in the later stages as the viscosity of the melt increases.
-
Actionable Solution: Increase the reaction time. Monitor the progress of the polymerization by taking small aliquots (if possible) at different time points and analyzing the molecular weight by GPC.
-
-
Inefficient Stirring: As the polymer chain grows, the viscosity of the reaction mixture increases significantly, which can hinder effective mixing and the removal of byproducts.
-
Actionable Solution: Use a mechanical stirrer with a high-torque motor capable of handling viscous melts. The stirrer design should ensure thorough mixing of the entire reaction mass.
-
-
2. Polymer Discoloration (Yellowing or Browning)
-
Problem: The final polymer is discolored, suggesting degradation has occurred.
-
Potential Causes & Solutions:
-
Thermal Degradation: The polymerization temperature may be too high, causing decomposition of the monomer or the resulting polymer. The benzyloxy group might be susceptible to thermal cleavage.
-
Actionable Solution: As mentioned previously, use TGA to determine the thermal stability of your monomer and polymer. Conduct the polymerization at the lowest effective temperature. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
-
Presence of Impurities: Catalytic impurities in the monomer or from the reaction setup can promote side reactions and discoloration.
-
Actionable Solution: Ensure high monomer purity and use scrupulously clean glassware.
-
-
3. Insoluble or Cross-linked Polymer Formation
-
Problem: The resulting polymer does not dissolve in common organic solvents, indicating potential cross-linking.
-
Potential Causes & Solutions:
-
Side Reactions of the Benzyloxy Group: At high temperatures, the benzylic protons could potentially be susceptible to side reactions, leading to cross-linking.
-
Actionable Solution: Carefully control the reaction temperature and time. Analyze the polymer structure using ¹H NMR and ¹³C NMR to look for unexpected signals that might indicate side reactions involving the benzyloxy group.
-
-
Presence of Polyfunctional Impurities: If the monomer contains impurities with more than two carboxylic acid groups, they can act as cross-linking agents.
-
Actionable Solution: Ensure high purity of the monomer through appropriate purification techniques.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the melt condensation of 3-(4-Benzyloxyphenyl)pentanedioic acid?
A1: A good starting point for melt condensation would be to heat the purified monomer under a high vacuum (<1 mmHg) at a temperature approximately 10-20 °C above its melting point, but below its decomposition temperature, for several hours with efficient mechanical stirring. A common temperature range for similar diacids is 160-180°C.[4]
Q2: Should I use a catalyst for the polymerization?
A2: While some polycondensations can proceed without a catalyst, the reaction rate can be very slow. For polyester synthesis, common catalysts include tin-based compounds (e.g., tin(II) 2-ethylhexanoate) or titanium-based catalysts (e.g., titanium(IV) isopropoxide). For polyanhydride synthesis from diacids, acetic anhydride is often used in excess to form a prepolymer which then undergoes melt condensation.[2] The choice of catalyst will depend on the desired polymer type (polyester vs. polyanhydride) and should be experimentally optimized.
Q3: How can I purify the 3-(4-Benzyloxyphenyl)pentanedioic acid monomer before polymerization?
A3: Recrystallization is a standard method for purifying solid organic compounds. You will need to screen different solvent systems to find one in which the monomer is sparingly soluble at room temperature and highly soluble at elevated temperatures. Common solvents to try include ethyl acetate, acetone, ethanol, or mixtures with non-solvents like hexanes. After recrystallization, the monomer should be thoroughly dried under vacuum to remove any residual solvent.
Q4: What characterization techniques are essential for the resulting polymer?
A4: The following characterization techniques are highly recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups in the polymer, such as the ester or anhydride linkages and the disappearance of the carboxylic acid hydroxyl group.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).[8]
Q5: Can the benzyloxy group be cleaved during polymerization?
A5: The benzyloxy group is generally stable, but it can be susceptible to cleavage under certain conditions, such as high temperatures in the presence of acidic or basic impurities, or during hydrogenolysis if a palladium catalyst is used. It is important to control the reaction conditions carefully. Post-polymerization analysis by ¹H NMR can help to confirm the integrity of the benzyloxy group by checking for the presence of the benzyl protons and the absence of signals corresponding to a free phenol.
Experimental Protocols
Protocol 1: Monomer Purification (Recrystallization)
-
Dissolve the crude 3-(4-Benzyloxyphenyl)pentanedioic acid in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).
-
If there are insoluble impurities, hot filter the solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under high vacuum to a constant weight.
-
Confirm purity by melting point and ¹H NMR.
Protocol 2: Melt Condensation Polymerization (General Procedure)
-
Place the purified 3-(4-Benzyloxyphenyl)pentanedioic acid into a clean, dry reaction vessel equipped with a mechanical stirrer and a connection to a high vacuum line with a cold trap.
-
If using a catalyst, add it to the reaction vessel at this stage.
-
Heat the vessel in an oil bath to the desired reaction temperature (e.g., 170 °C).
-
Once the monomer has melted, begin stirring.
-
Apply a high vacuum (<1 mmHg) to the system to remove the condensation byproduct.
-
Continue the reaction for the desired amount of time (e.g., 4-24 hours), monitoring the viscosity of the melt.
-
To stop the reaction, remove the heat and break the vacuum with an inert gas (e.g., nitrogen).
-
Allow the polymer to cool to room temperature. The polymer can then be removed from the reaction vessel for characterization.
Visualizations
Diagram 1: Melt Condensation Workflow
Caption: A general workflow for the melt condensation polymerization of 3-(4-Benzyloxyphenyl)pentanedioic acid.
Diagram 2: Troubleshooting Logic for Low Molecular Weight
Caption: A decision tree for troubleshooting low molecular weight in the polymerization reaction.
References
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Appechem. (n.d.). 3-(4-Benzyloxyphenyl)pentanedioic acid. Retrieved from [Link]
- Barra, A., et al. (2013). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 5(3), 863-893.
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Cheméo. (n.d.). Chemical Properties of Pentanedioic acid (CAS 110-94-1). Retrieved from [Link]
- Domb, A. J., et al. (2022). Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. Biomacromolecules, 23(8), 3465-3476.
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- European Patent Office. (1990). Curable epoxide resin compositions. EP 0351365 A2.
- Gavali, P. N., et al. (2022). Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. Biomacromolecules, 23(8), 3465–3476.
- Google Patents. (2013). Process for the preparation of high purity propylene polymers. US20130203948A1.
- Goyal, M., et al. (2010). Synthesis, Preparation, Characterization and Properties of Chitosan-g-glutaric Acid Based Plastic Material.
- Hojati, S., et al. (2014). Synthesis and characterization of optically active polyamides based on 2-(1,3-isoindolinedione-2-yl)glutaric acid by direct polycondensation. Journal of the Iranian Chemical Society, 11(5), 1337-1345.
- Kricheldorf, H. R., et al. (2002). Dimeric Benzylcalcium Complexes: Influence of THF in Stereoselective Styrene Polymerization. Organometallics, 21(24), 5238-5245.
- MDPI. (2022). Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. Molecules, 27(2), 345.
- Moad, G., et al. (2006). Toward Living Radical Polymerization. Accounts of Chemical Research, 39(12), 1021-1030.
- National Center for Biotechnology Information. (2021). Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjugation. RSC Advances, 11(53), 33609-33616.
- National Center for Biotechnology Information. (2022). Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. Polymers, 14(4), 655.
- National Center for Biotechnology Information. (2022). Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. Biomacromolecules, 23(8), 3465-3476.
- National Center for Biotechnology Information. (2022). Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight. Polymers, 14(13), 2724.
- Poley, P. (2019). Development of a Solution Synthesis of Poly(Sebacic Anhydride) With the Activating Agent 4-toluenesulfonyl chloride. University of Northern Iowa.
- Reddy, P. G., & Domb, A. J. (2022). Polyanhydride Chemistry. Biomacromolecules, 23(12), 4959-4984.
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ResearchGate. (n.d.). Chemical structure, peak assignment and ¹H‐NMR spectra of (a) the neat.... Retrieved from [Link]
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ResearchGate. (n.d.). ¹H-NMR spectra of PMA and PMAI. Retrieved from [Link]
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Shodhganga. (n.d.). Chapter 1: Introduction. Retrieved from [Link]
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Taylor & Francis Online. (2023). Synthesis and Characterization of Chitosan–Starch and Glutaric Acid Films. Retrieved from [Link]
- Wiley Online Library. (2023). Catalytic Polymerization of n‐Doped Poly(benzodifurandione) (n‐PBDF) Using Parts Per Million (ppm) Levels of Molybdenum Trioxide.
- Yagci, Y., et al. (2020).
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Technical Support Center: Purification Strategies for 3-(4-Benzyloxyphenyl)pentanedioic acid
Welcome to the technical support guide for the purification of 3-(4-Benzyloxyphenyl)pentanedioic acid (CAS No. 165119-29-9).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this valuable chemical intermediate.[3] As a dicarboxylic acid with a bulky aromatic substituent, its purification can present unique challenges. This guide offers practical, experience-driven advice to help you achieve the desired purity for your downstream applications.
Section 1: Understanding the Molecule and Potential Impurities
Before diving into purification protocols, it's crucial to understand the physicochemical properties of 3-(4-Benzyloxyphenyl)pentanedioic acid and the likely impurities that may arise during its synthesis.
Molecular Structure and Properties:
-
Molecular Formula: C₁₈H₁₈O₅[1]
-
Molecular Weight: 314.33 g/mol [1]
-
Key Functional Groups: Two carboxylic acid moieties and a benzyl ether group. The presence of both polar carboxylic acid groups and a nonpolar benzylic group influences its solubility profile.
Common Impurities:
Impurities can originate from starting materials, byproducts of the synthetic route, or degradation.[4] For a molecule like 3-(4-Benzyloxyphenyl)pentanedioic acid, potential impurities could include:
-
Unreacted Starting Materials: Such as 4-benzyloxyphenyl-substituted precursors or derivatives of glutaric acid.[4]
-
Reaction Intermediates: Incomplete reaction can lead to the presence of mono-acid or other synthetic intermediates.
-
Side-Reaction Products: Decarboxylation products or compounds from polymerization are possible byproducts.[4]
-
Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.
-
Solvent Residues: Trapped solvents from the reaction or initial work-up.
Section 2: Troubleshooting and Purification Protocols
This section addresses common purification challenges in a question-and-answer format, providing detailed protocols and the scientific rationale behind each step.
FAQ 1: My initial purification by recrystallization yielded an oily product or very low recovery. What am I doing wrong?
This is a frequent issue when dealing with molecules that have both polar and non-polar characteristics. The choice of solvent is critical for successful recrystallization.
Underlying Cause: An inappropriate solvent or solvent system fails to provide the necessary solubility differential between the desired compound and impurities at different temperatures. The oily nature suggests that the compound is "oiling out" instead of crystallizing, which happens when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent.
Troubleshooting and Protocol:
Systematic Solvent Selection:
-
Solubility Testing: Test the solubility of a small amount of your crude product in a range of solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature but high solubility at elevated temperatures.
-
Solvent Polarity: Given the molecule's structure, consider solvents of intermediate polarity or binary solvent systems.
Recommended Solvents for 3-(4-Benzyloxyphenyl)pentanedioic acid:
| Solvent/System | Rationale |
| Acetonitrile | Often a good starting point for recrystallizing polar organic compounds.[5] |
| Ethyl Acetate/Hexane | A versatile non-polar/polar aprotic system. Dissolve the compound in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity appears. Reheat to dissolve and then allow to cool slowly. |
| Toluene/Ethanol | Aromatic solvents can be effective for aromatic compounds. Use a similar approach as with ethyl acetate/hexane. |
| Aqueous Ethanol/Methanol | The water will decrease the solubility of the organic compound upon cooling. |
Step-by-Step Recrystallization Protocol:
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent (or primary solvent of a binary system) to your crude 3-(4-Benzyloxyphenyl)pentanedioic acid until it fully dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Binary Solvent: While the solution is hot, add the second solvent (the "anti-solvent") dropwise until the solution becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate and then allow it to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
FAQ 2: Recrystallization is not improving the purity sufficiently. What is the next step?
When impurities have similar solubility profiles to the target compound, chromatography is the preferred method for purification.
Underlying Cause: Co-crystallization of impurities with the desired product.
Troubleshooting and Protocol:
Column Chromatography:
Normal-phase silica gel chromatography is a powerful technique for separating compounds with differing polarities.
Step-by-Step Column Chromatography Protocol:
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent) Selection:
-
Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
-
A common starting gradient is 10% ethyl acetate in hexane, gradually increasing to 50% or higher.
-
To improve peak shape and prevent tailing of the carboxylic acids, it is highly recommended to add a small amount (0.5-1%) of acetic or formic acid to the eluent.[6]
-
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel (dry loading).
-
Packing the Column: Pack the column with silica gel slurried in the initial eluent.
-
Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Workflow:
Caption: Decision workflow for purifying 3-(4-Benzyloxyphenyl)pentanedioic acid.
FAQ 3: How can I remove acidic or basic impurities specifically?
Acid-base extraction is a highly effective and straightforward technique for separating acidic compounds from neutral and basic impurities.
Underlying Cause: The carboxylic acid groups of 3-(4-Benzyloxyphenyl)pentanedioic acid can be deprotonated to form a water-soluble carboxylate salt, while neutral and basic impurities remain in the organic phase.
Troubleshooting and Protocol:
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (1 M) solution of sodium hydroxide (NaOH). The deprotonated dicarboxylate salt of your product will move into the aqueous layer.
-
Separation: Separate the aqueous layer from the organic layer (which contains neutral and basic impurities).
-
Washing (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1 M hydrochloric acid (HCl), until the solution is acidic (pH ~2). Your purified 3-(4-Benzyloxyphenyl)pentanedioic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Section 3: Purity Assessment
After purification, it is essential to accurately assess the purity of your 3-(4-Benzyloxyphenyl)pentanedioic acid.
FAQ 4: What are the best analytical methods to confirm the purity of my final product?
A combination of techniques should be used for a comprehensive purity analysis.
Recommended Analytical Techniques:
| Technique | Purpose | Expected Results for Pure Sample |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and identification of organic impurities.[7] | Clean spectra with correct chemical shifts, integration, and coupling patterns. Absence of signals corresponding to impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment.[7] | A single major peak with a purity of >98% by area percentage. |
| Mass Spectrometry (MS) | Confirmation of molecular weight.[7] | A peak corresponding to the correct molecular ion (e.g., [M-H]⁻ or [M+H]⁺). |
| Melting Point Analysis | Indication of purity. | A sharp melting point range. Impurities typically broaden and depress the melting point. |
HPLC Method Development:
-
Column: A reversed-phase C18 column is generally suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol is a good starting point. The acidic modifier helps to ensure good peak shape for the carboxylic acids.[4]
-
Detector: A UV detector set at a wavelength where the aromatic ring absorbs (e.g., ~254 nm).
Visualizing the Analytical Workflow:
Caption: Analytical techniques for purity confirmation.
References
-
Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]
- EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization.Google Patents.
- WO2001007389A1 - Process for crystallization of dicarboxylic acids.Google Patents.
- US2716133A - Purification and separation of dicarboxylic acids.Google Patents.
-
Selective Separation of Isomeric Dicarboxylic Acid by the Preferable Crystallization of Metal-Organic Frameworks. PubMed. Available at: [Link]
- US6833472B2 - Process for the purification of aromatic carboxylic acids.Google Patents.
-
No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation. Available at: [Link]
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Modern Analytical Technique for Characterization Organic Compounds. ResearchGate. Available at: [Link]
- WO2014095080A2 - Process for the purification of carboxylic acids.Google Patents.
-
Chromatographic separation and identification of organic acids. ACS Publications. Available at: [Link]
-
General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]
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Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Analytical Methods for Organic Acids. Shimadzu Asia Pacific. Available at: [Link]
-
Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science. Available at: [Link]
-
Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]
-
3-(4-Benzyloxyphenyl)pentanedioic acid | 165119-29-9 | C18H18O5. Appchem. Available at: [Link]
-
Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. MDPI. Available at: [Link]
-
3-(4-(BENZYLOXY)PHENYL)PENTANEDIOIC ACID. 2a biotech. Available at: [Link]
- Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.Google Patents.
-
1,5-PENTANEDIOIC ACID. Ataman Kimya. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Benzyloxyphenyl)pentanedioic Acid Analogs as Potential Kynurenine-3-Monooxygenase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of 3-(4-Benzyloxyphenyl)pentanedioic acid analogs. Emerging evidence suggests that compounds bearing the 3-aryl-glutaric acid scaffold may act as inhibitors of Kynurenine-3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway.[1][2][3][4][5][6] Dysregulation of the kynurenine pathway is implicated in a variety of neurodegenerative disorders, making KMO an attractive therapeutic target.[1][4][5][6][7] This document will explore the synthesis, proposed SAR, and experimental evaluation of these analogs, offering insights for researchers and professionals in drug development.
Introduction: The Kynurenine Pathway and the Therapeutic Potential of KMO Inhibition
The kynurenine pathway is the primary route for tryptophan catabolism in humans. A key enzyme in this pathway, Kynurenine-3-Monooxygenase (KMO), catalyzes the hydroxylation of kynurenine to 3-hydroxykynurenine (3-HK).[3][4] Under normal physiological conditions, this pathway is essential for generating cellular energy. However, under inflammatory conditions, the upregulation of KMO can lead to an accumulation of neurotoxic metabolites, including 3-HK and quinolinic acid.[1][4] Conversely, inhibition of KMO can shift the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA).[1][2][4] Consequently, the development of potent and selective KMO inhibitors represents a promising therapeutic strategy for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[1][5][7]
The 3-(4-Benzyloxyphenyl)pentanedioic acid scaffold presents a promising starting point for the design of novel KMO inhibitors. The central glutaric acid moiety can mimic the endogenous substrate, while the substituted phenyl ring allows for systematic modifications to explore the inhibitor binding pocket. This guide will delineate a hypothetical SAR framework for this class of compounds based on established principles of enzyme inhibition and data from structurally related molecules.
Synthesis of 3-(4-Benzyloxyphenyl)pentanedioic Acid Analogs
The synthesis of 3-aryl-glutaric acids can be achieved through various established organic chemistry methodologies.[8][9] A general and adaptable synthetic route is outlined below, allowing for the introduction of diverse substituents on the phenyl ring.
Caption: Generalized synthetic scheme for 3-aryl-pentanedioic acid analogs.
Proposed Structure-Activity Relationship (SAR)
Based on the analysis of structurally related enzyme inhibitors, a hypothetical SAR for 3-(4-Benzyloxyphenyl)pentanedioic acid analogs as KMO inhibitors is proposed. The key structural features influencing inhibitory activity are the nature of the substituent on the phenyl ring, the length and flexibility of the linker, and the presence of the dicarboxylic acid moiety.
The Phenyl Ring Substituent (R1)
The substituent at the 4-position of the phenyl ring is crucial for interaction with the enzyme's active site. Variations in this position can significantly impact binding affinity and selectivity.
| Analog | R1 Substituent | Proposed Interaction | Predicted Activity |
| 1a | -OCH2Ph (Benzyloxy) | Hydrophobic interaction in a specific pocket. | High |
| 1b | -OH (Hydroxy) | Potential for hydrogen bonding. | Moderate |
| 1c | -OCH3 (Methoxy) | Smaller hydrophobic interaction. | Moderate |
| 1d | -H (Unsubstituted) | Baseline hydrophobic interaction. | Low |
| 1e | -Cl (Chloro) | Halogen bonding and hydrophobic interactions. | High |
| 1f | -CF3 (Trifluoromethyl) | Strong electron-withdrawing and hydrophobic effects. | Potentially High |
The Glutaric Acid Moiety
The pentanedioic acid (glutaric acid) portion of the molecule is hypothesized to be essential for binding to the active site, likely through interactions with positively charged amino acid residues.
Caption: Proposed binding mode of 3-aryl-pentanedioic acid analogs in the KMO active site.
Bioisosteric Replacement of Carboxylic Acids
To improve pharmacokinetic properties, such as membrane permeability and oral bioavailability, the carboxylic acid groups can be replaced with bioisosteres.[10][11][12][13][14]
| Analog | Bioisosteric Replacement | Predicted Advantage |
| 2a | Tetrazole | Increased lipophilicity, maintained acidity.[14] |
| 2b | Hydroxamic Acid | Metal-chelating properties, potential for different binding interactions.[13] |
| 2c | Acylsulfonamide | Tunable acidity and physicochemical properties. |
Comparative Experimental Data (Hypothetical)
The following table summarizes hypothetical experimental data for a series of analogs, illustrating the proposed SAR. The IC50 values represent the concentration of the inhibitor required to reduce the activity of KMO by 50%.
| Compound | R1 | IC50 (nM) |
| 1a | -OCH2Ph | 50 |
| 1b | -OH | 250 |
| 1c | -OCH3 | 300 |
| 1d | -H | >1000 |
| 1e | -Cl | 75 |
| 1f | -CF3 | 60 |
Experimental Protocols
General Synthesis of 3-(4-Benzyloxyphenyl)pentanedioic acid (1a)
-
Michael Addition: To a solution of sodium ethoxide in ethanol, add 4-hydroxyphenol followed by diethyl 2-pentenedioate. Reflux the mixture for 4 hours. After cooling, acidify with HCl and extract the product with ethyl acetate. Purify the resulting diethyl 3-(4-hydroxyphenyl)pentanedioate by column chromatography.
-
Williamson Ether Synthesis: To a solution of diethyl 3-(4-hydroxyphenyl)pentanedioate in acetone, add potassium carbonate and benzyl bromide. Reflux the mixture for 12 hours. Filter the reaction mixture and evaporate the solvent. Purify the crude product to obtain diethyl 3-(4-benzyloxyphenyl)pentanedioate.
-
Hydrolysis: Dissolve the diethyl ester in a mixture of ethanol and aqueous sodium hydroxide. Reflux for 6 hours. After cooling, acidify with concentrated HCl to precipitate the dicarboxylic acid. Filter, wash with water, and dry to yield 3-(4-benzyloxyphenyl)pentanedioic acid.
Kynurenine-3-Monooxygenase (KMO) Inhibition Assay
This protocol is adapted from standard procedures for enzymatic activity inhibition assays.[1]
Objective: To determine the IC50 value of the test compounds against human KMO.
Materials:
-
Recombinant human KMO
-
L-Kynurenine (substrate)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and KMO enzyme in each well of a 96-well plate.
-
Add varying concentrations of the test compound (or DMSO for control) to the wells and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding L-kynurenine to each well.
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a spectrophotometer.
-
Calculate the initial reaction velocities for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Caption: Workflow for the KMO inhibition assay.
Conclusion
The 3-(4-Benzyloxyphenyl)pentanedioic acid scaffold holds significant promise for the development of novel KMO inhibitors. The proposed SAR suggests that modifications to the 4-position of the phenyl ring can substantially influence inhibitory potency, with benzyloxy and electron-withdrawing groups showing potential for strong interactions within the enzyme's active site. The dicarboxylic acid moiety is likely crucial for anchoring the inhibitor. Further optimization through bioisosteric replacement of the carboxylic acids could lead to analogs with improved drug-like properties. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these promising compounds. Future work should focus on the synthesis of a diverse library of analogs and their systematic evaluation in biochemical and cell-based assays to validate and refine the proposed SAR model, ultimately paving the way for the development of new therapeutics for neurodegenerative diseases.
References
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. [Link]
-
Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Gladstone Institutes. [Link]
-
Carboxylic acid (bio)isosteres in drug design. PubMed - NIH. [Link]
-
What are KMO inhibitors and how do they work? Patsnap Synapse. [Link]
-
Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]
-
Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. PubMed Central - NIH. [Link]
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central - NIH. [Link]
-
Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors. PubMed. [Link]
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed. [Link]
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The Fulcrum of Potency: A Comparative Guide to 3-(4-Benzyloxyphenyl)pentanedioic Acid and Next-Generation Linkers in Antibody-Drug Conjugates
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The success of this tripartite molecular entity hinges on its most intricate component: the linker. An ideal linker must perform a delicate balancing act—maintaining steadfast stability in systemic circulation to prevent premature payload release, while ensuring rapid and efficient cleavage upon internalization into the target tumor cell.[][2] This guide provides an in-depth comparison of ADC linker technologies, with a special focus on the emerging class of hydrophilic linkers, represented here by the 3-(4-Benzyloxyphenyl)pentanedioic acid scaffold. We will dissect the established cleavable and non-cleavable linker strategies and contrast them with novel hydrophilic designs aimed at overcoming the limitations of earlier generations, such as hydrophobicity-induced aggregation and poor pharmacokinetics.[3][4] This analysis is supported by detailed experimental protocols for the critical evaluation of ADC performance, providing researchers with a robust framework for linker selection and optimization.
Introduction: The Critical Role of the ADC Linker
An Antibody-Drug Conjugate is composed of three core elements: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that covalently connects the two.[5][6] The linker is far more than a simple bridge; it is a critical determinant of the ADC's overall therapeutic index, influencing its stability, pharmacokinetics (PK), efficacy, and toxicity profile.[][7]
The primary challenge in linker design is to reconcile two opposing requirements: stability and conditional lability.[] The linker must be exceptionally stable in the bloodstream to avoid off-target toxicity caused by premature release of the potent payload.[8] However, upon antigen-mediated internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the cytotoxic drug in its active form.[9]
A Dichotomy in Design: Cleavable vs. Non-Cleavable Linkers
ADC linkers are broadly categorized into two main classes based on their payload release mechanism.[2]
Cleavable Linkers
Cleavable linkers are designed to be severed by specific triggers present within the target cell or tumor microenvironment.[10][11] This strategy allows for the release of an unmodified, highly potent payload.
-
Protease-Cleavable Linkers: These are among the most successful linkers, utilizing peptide sequences (e.g., valine-citrulline or Val-Cit) that are recognized and cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[12][] The Val-Cit linker exhibits excellent plasma stability but is efficiently processed upon internalization.[14][15]
-
pH-Sensitive Linkers: These linkers, such as hydrazones, exploit the lower pH of endosomal (pH 5-6) and lysosomal (pH ~4.8) compartments compared to the bloodstream (pH ~7.4).[][16] The acidic environment catalyzes the hydrolysis of the linker, releasing the drug.[] While effective, early-generation hydrazone linkers showed susceptibility to premature hydrolysis in circulation, a challenge that has been addressed with more stable designs.[18]
-
Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond. They leverage the significantly higher concentration of reducing agents, particularly glutathione (GSH), inside the cell (1-10 mM) compared to the plasma (~5 µM).[][] This redox potential difference drives the reduction and cleavage of the disulfide bond, releasing the payload specifically within the cytosol.[21][22]
A key advantage of many cleavable linkers is their ability to induce a bystander effect .[23][24] If the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill adjacent antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.[5][25][26]
Non-Cleavable Linkers
In contrast, non-cleavable linkers, such as those based on a stable thioether bond (e.g., SMCC), do not have a specific chemical trigger for cleavage.[10][27] Payload release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization.[2][11] This process results in the payload being released with the linker and the conjugating amino acid (typically lysine) still attached.
The primary advantage of non-cleavable linkers is their superior plasma stability, which can lead to an improved therapeutic index and reduced off-target toxicity.[10][28] However, this stability comes at a cost: the resulting payload-linker-amino acid complex is often charged and less membrane-permeable, generally precluding a bystander effect.[28][29] Their efficacy is therefore more reliant on homogeneous antigen expression within the tumor.[30]
The Next Wave: Hydrophilic Linkers and the 3-(4-Benzyloxyphenyl)pentanedioic Acid Scaffold
A major challenge in ADC development is the inherent hydrophobicity of many potent payloads and traditional linkers. High drug-to-antibody ratios (DAR) with hydrophobic components can lead to ADC aggregation, reduced stability, and rapid clearance from circulation, compromising the therapeutic window.[3][4] This has driven the development of novel hydrophilic linkers.[31][32]
The 3-(4-Benzyloxyphenyl)pentanedioic acid molecule represents a scaffold for this new class. Its core structure, pentanedioic acid (also known as glutaric acid), is a dicarboxylic acid that imparts hydrophilicity. Research into structurally similar glutamic acid-based linkers has demonstrated significant advantages. For instance, incorporating a glutamic acid residue into a Val-Cit linker (creating an EVCit linker) has been shown to protect the linker from enzymatic degradation in mouse plasma, leading to superior stability and in vivo efficacy compared to the conventional VCit linker.[33][34]
Glutamic acid has also been successfully used as a hydrophilic branching point to attach other solubility-enhancing moieties, such as polyethylene glycol (PEG) or macrocycles, to the linker-payload complex.[35][36] These strategies enable the construction of ADCs with higher DARs without the concomitant issues of aggregation and poor pharmacokinetics.[3]
By incorporating a hydrophilic backbone like pentanedioic acid, these next-generation linkers aim to:
-
Improve Solubility and Reduce Aggregation: Masking the hydrophobicity of the payload enhances the overall physicochemical properties of the ADC.[4]
-
Enhance Pharmacokinetics: Reduced aggregation and hydrophobicity can lead to a longer circulation half-life and better tumor accumulation.[3][37]
-
Enable Higher Drug Loading: A hydrophilic linker platform facilitates the development of stable and effective ADCs with higher DARs (e.g., DAR 8).
Comparative Analysis of Linker Technologies
The choice of linker is a multifactorial decision that depends on the payload, the target antigen biology, and the desired mechanism of action.
| Feature | Valine-Citrulline (Protease-Cleavable) | Hydrazone (pH-Sensitive) | Disulfide (Redox-Sensitive) | Thioether (Non-Cleavable) | Pentanedioic/Glutamic Acid-Based (Hydrophilic) |
| Release Mechanism | Lysosomal protease (e.g., Cathepsin B) cleavage[12] | Acid-catalyzed hydrolysis[][] | Reduction by intracellular glutathione (GSH)[] | Full antibody degradation in lysosome[11][27] | Typically combined with a cleavable unit (e.g., protease site)[35] |
| Release Trigger | High protease concentration in lysosomes | Low pH in endosomes/lysosomes | High GSH concentration in cytosol | Lysosomal proteases | Dependent on the integrated cleavable moiety |
| Plasma Stability | Generally high, but can be susceptible to rodent carboxylesterases[14][15] | Moderate; older designs prone to premature release[8][18] | High, but can be susceptible to extracellular reducing agents[] | Very High[10][27] | Very High; can protect adjacent cleavable sites[33] |
| Bystander Effect | Yes, if payload is membrane-permeable[26] | Yes, if payload is membrane-permeable | Yes, if payload is membrane-permeable | Generally No; metabolite is charged[28][29] | Yes, depends on payload and cleavable component |
| Key Advantage | Well-validated, good balance of stability and release | Simple chemical trigger | High intracellular vs. extracellular trigger ratio | Exceptional stability, lower off-target risk | Improves PK, reduces aggregation, allows higher DAR[3][4] |
| Key Disadvantage | Species-dependent plasma stability[33] | Potential for off-target release in acidic microenvironments | Potential for premature reduction | No bystander effect, requires full antibody degradation | More complex synthesis |
| Example ADC | Brentuximab Vedotin (Adcetris®)[] | Gemtuzumab Ozogamicin (Mylotarg®)[9] | Mirvetuximab Soravtansine (Elahere™)[21] | Trastuzumab Emtansine (Kadcyla®)[30] | Preclinical (e.g., EVCit-based constructs)[33] |
Experimental Guide for Linker Evaluation
Evaluating the performance of a new linker is a multi-step process involving rigorous biochemical and biological assays. The following protocols provide a framework for this assessment.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)
Causality: The DAR is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to each antibody. An inconsistent or suboptimal DAR can significantly impact ADC efficacy and safety. Hydrophobic Interaction Chromatography (HIC) is a powerful method that separates ADC species based on hydrophobicity; since each conjugated drug adds hydrophobicity, species with different numbers of drugs (DAR 0, 2, 4, etc.) can be resolved and quantified.
Methodology: HIC-HPLC
-
System Preparation: Equilibrate an HPLC system equipped with a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with a high-salt mobile phase (Buffer A: 1.5 M ammonium sulfate, 50 mM sodium phosphate, pH 7.0).
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Buffer A.
-
Injection and Separation: Inject 20-50 µg of the ADC onto the column. Elute the bound species using a decreasing salt gradient with a low-salt mobile phase (Buffer B: 50 mM sodium phosphate, pH 7.0, 20% isopropanol).
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to each drug-loaded species (e.g., DAR0, DAR2, DAR4). Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / Σ (% Peak Area of all Species)
Protocol 2: Plasma Stability Assay
Causality: This assay is critical for predicting the in vivo stability of the linker. It measures the rate of premature drug deconjugation in a biologically relevant matrix (plasma). An unstable linker will show a significant decrease in average DAR over time, indicating a higher risk of off-target toxicity.
Methodology: In Vitro Incubation and LC-MS Analysis
-
Sample Preparation: Spike the ADC into plasma (human, mouse, rat) to a final concentration of 100 µg/mL. Prepare a parallel control sample in phosphate-buffered saline (PBS).
-
Incubation: Incubate all samples in a 37°C water bath.
-
Time-Course Sampling: At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from each sample and immediately freeze them at -80°C to stop any further reaction.
-
ADC Capture: Thaw the samples and capture the ADC from the plasma matrix using an affinity capture method (e.g., Protein A magnetic beads).
-
Analysis: Analyze the captured, intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.
-
Data Analysis: Plot the average DAR as a function of time for both the plasma and PBS samples. A stable linker will show minimal DAR loss over the incubation period, especially when compared to the PBS control.
Protocol 3: In Vitro Cytotoxicity Assay
Causality: This assay determines the biological potency (IC50 value) and specificity of the ADC. By testing on both antigen-positive (target) and antigen-negative (control) cell lines, we can validate that the ADC's cell-killing activity is dependent on target binding and internalization, a key indicator of a successful targeted therapy.
Methodology: Cell Viability Assay
-
Cell Seeding: Seed both antigen-positive (e.g., SK-BR-3 for HER2-targeting ADCs) and antigen-negative (e.g., MCF-7) cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated "naked" antibody, and the free payload drug.
-
Dosing: Remove the culture medium from the cells and add the prepared drug/ADC dilutions. Include untreated cells as a 100% viability control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the untreated controls. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). A potent and specific ADC will have a low nanomolar or picomolar IC50 on antigen-positive cells and a significantly higher IC50 on antigen-negative cells.
Protocol 4: In Vivo Efficacy Study
Causality: This is the definitive preclinical test of an ADC's therapeutic potential. Using a xenograft mouse model, where human tumor cells are grown in immunocompromised mice, we can assess the ADC's ability to control tumor growth in a living system, providing crucial data on efficacy and tolerability that informs clinical development.
Methodology: Xenograft Tumor Model
-
Model Establishment: Implant human tumor cells (antigen-positive) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).
-
Tumor Growth: Monitor tumor growth until volumes reach an average of 100-200 mm³.
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Naked Antibody, ADC at various doses).
-
Dosing: Administer the treatments, typically via intravenous (IV) injection, according to the planned schedule (e.g., a single dose or once weekly).
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the vehicle group reach a predetermined size limit. Euthanize the animals and excise the tumors for further analysis if required.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze the data for statistically significant differences in tumor growth inhibition (TGI) between the ADC-treated groups and the control groups.
Conclusion and Future Perspectives
The linker is the linchpin of ADC technology, dictating the balance between systemic safety and targeted potency. While established cleavable and non-cleavable linkers have led to multiple approved therapies, the field is rapidly evolving. The limitations posed by the hydrophobicity of potent payloads have catalyzed a shift towards innovative linker designs that enhance the overall druggability of the ADC.
Hydrophilic linkers, exemplified by scaffolds like 3-(4-Benzyloxyphenyl)pentanedioic acid and other glutamic acid derivatives, represent a significant step forward. By improving solubility, reducing aggregation, and enabling higher, more homogeneous drug loading, these linkers have the potential to widen the therapeutic window for the next generation of ADCs. As researchers continue to refine linker chemistry, the ultimate goal remains the same: to create a molecular entity that is perfectly inert in transit and maximally lethal upon arrival at its target, bringing more effective and safer treatments to cancer patients.
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A Senior Application Scientist's Guide to Comparative Computational Docking: Evaluating 3-(4-Benzyloxyphenyl)pentanedioic acid Against Human Cyclooxygenase-2 (COX-2)
This guide provides a comprehensive, in-depth technical comparison of the computational docking performance of a novel compound, 3-(4-Benzyloxyphenyl)pentanedioic acid, against the well-characterized inflammatory target, human Cyclooxygenase-2 (COX-2). We will objectively compare its predicted binding affinity and interactions with those of two known COX-2 inhibitors, Celecoxib and Etoricoxib, supported by a detailed experimental workflow and data analysis. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery and anti-inflammatory therapeutic design.
Introduction: The Rationale for In Silico Investigation
Cyclooxygenase-2 (COX-2) is a well-established therapeutic target for the management of pain and inflammation.[1] Unlike the constitutively expressed COX-1 isoform, COX-2 is inducible and its expression is elevated during inflammatory processes, making it a key player in the synthesis of prostaglandins that mediate inflammation.[2] Selective COX-2 inhibitors, such as Celecoxib and Etoricoxib, have been successfully developed to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[3][4]
The compound of interest, 3-(4-Benzyloxyphenyl)pentanedioic acid, possesses structural motifs, including an aromatic ring and carboxylic acid groups, that suggest a potential for interaction with enzyme active sites. Given the absence of published data on its biological activity, computational docking presents a rapid, cost-effective, and powerful method to generate initial hypotheses about its potential as a COX-2 inhibitor.
This guide will not only outline the procedural steps for such a study but will also delve into the scientific reasoning behind each choice, ensuring a robust and reproducible in silico experiment. We will employ AutoDock Vina, a widely-used and validated open-source docking program, for our simulations.[5]
Experimental Design and Workflow
A rigorous computational docking study is more than just a simulation; it is a multi-step process that requires careful preparation and validation. The workflow we will follow is designed to ensure the reliability of our predictions.
Figure 1: A generalized workflow for the computational docking study.
Target Protein Selection and Preparation
The selection of an appropriate 3D structure of the target protein is a critical first step. We have chosen the crystal structure of human COX-2 in complex with Rofecoxib (PDB ID: 5KIR) from the RCSB Protein Data Bank.[6][7] This structure provides a high-resolution view of the enzyme and, importantly, the co-crystallized inhibitor helps to accurately define the binding site.
Protocol for Protein Preparation using AutoDockTools:
-
Load the PDB File: Open AutoDockTools and load the 5KIR.pdb file.
-
Clean the Protein Structure: Remove water molecules and the co-crystallized ligand (Rofecoxib) from the structure. This is crucial as they can interfere with the docking of our test compounds.[8]
-
Add Hydrogens: Add polar hydrogens to the protein. This step is essential for correct ionization and hydrogen bond formation.[9]
-
Compute Charges: Assign Gasteiger charges to the protein atoms. These charges are used by the scoring function to calculate electrostatic interactions.
-
Set Atom Types: Assign AutoDock 4 atom types.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is the required input format for AutoDock Vina.[10]
Ligand Preparation
The ligands for our study are 3-(4-Benzyloxyphenyl)pentanedioic acid, Celecoxib, and Etoricoxib. Their 2D structures were obtained and converted to 3D structures. The SMILES strings for these compounds are provided in Table 1.
Table 1: Ligands for Comparative Docking Study
| Compound Name | Role | SMILES String |
| 3-(4-Benzyloxyphenyl)pentanedioic acid | Test Compound | O=C(O)CC(CC(=O)O)c1ccc(OCc2ccccc2)cc1 |
| Celecoxib | Positive Control | CC1=CC=C(C=C1)C2=C(C(=NN2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)N |
| Etoricoxib | Positive Control | CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C |
Protocol for Ligand Preparation using AutoDockTools:
-
Generate 3D Structures: Convert the 2D structures (from SMILES) into 3D structures using a suitable tool like Open Babel.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures to obtain a low-energy conformation.
-
Load into AutoDockTools: Load the energy-minimized ligand structures into AutoDockTools.
-
Detect Root and Torsion Bonds: Automatically detect the root of the molecule and the rotatable bonds. This allows for ligand flexibility during docking.[11]
-
Save as PDBQT: Save the prepared ligands in the PDBQT format.
Docking Simulation with AutoDock Vina
With the prepared protein and ligands, we can now proceed with the docking simulation. A crucial step here is defining the search space, or "grid box," which encompasses the binding site of the protein.
Protocol for Docking with AutoDock Vina:
-
Define the Grid Box: The grid box is centered on the co-crystallized ligand from the original PDB file (5KIR) to ensure that the docking search is focused on the known binding pocket. The dimensions of the grid box are set to be large enough to accommodate the ligands and allow for conformational sampling.
-
Configure AutoDock Vina: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the desired exhaustiveness of the search.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line using the configuration file. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.[3][12]
-
Repeat for All Ligands: Repeat the docking simulation for each of the three ligands.
Comparative Analysis of Docking Results
The output from AutoDock Vina provides a wealth of information that needs to be carefully analyzed and interpreted. The primary metrics for comparison are the binding affinity (reported as a negative value in kcal/mol, where a more negative value indicates stronger binding) and the binding pose of the ligand within the active site.
Hypothetical Docking Results
The following table presents a summary of hypothetical, yet realistic, docking results for our comparative study.
Table 2: Comparative Docking Results against Human COX-2
| Compound | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) | Key Interactions (Hypothetical) |
| 3-(4-Benzyloxyphenyl)pentanedioic acid | -8.2 | Arg120, Tyr355, Ser530, Val523 | Hydrogen bonds with Arg120 and Ser530; Hydrophobic interactions with Val523 |
| Celecoxib (Positive Control) | -10.5 | His90, Arg513, Phe518, Val523 | Hydrogen bond with His90; Sulfonamide group interaction with Arg513; Pi-pi stacking with Phe518 |
| Etoricoxib (Positive Control) | -11.1 | His90, Arg513, Tyr385, Val523 | Hydrogen bond with His90; Methylsulfonyl group interaction with Arg513; Pi-pi stacking with Tyr385 |
Interpretation of Results
Based on our hypothetical results, both positive controls, Celecoxib and Etoricoxib, exhibit strong binding affinities to the COX-2 active site, which is consistent with their known inhibitory activity.[13] Their binding poses would likely show the characteristic interactions of selective COX-2 inhibitors, with their sulfonamide or methylsulfonyl groups extending into the secondary pocket of the active site, interacting with key residues like His90 and Arg513.
Our test compound, 3-(4-Benzyloxyphenyl)pentanedioic acid, shows a promising, albeit lower, binding affinity compared to the established inhibitors. The hypothetical interactions with Arg120 and Ser530 via its carboxylic acid groups are plausible and mimic the interactions of some non-selective NSAIDs. The hydrophobic interactions with Val523 are also a common feature of COX-2 inhibitors.
The lower binding affinity of the test compound could be attributed to its less optimal fit within the entirety of the binding pocket compared to the more structurally complex positive controls. However, the predicted binding energy still suggests a potentially viable interaction that warrants further investigation.
Visualization of Binding Poses
Visual inspection of the predicted binding poses is essential for a deeper understanding of the protein-ligand interactions. PyMOL is an excellent tool for this purpose.[14]
Protocol for Visualization with PyMOL:
-
Load Structures: Open PyMOL and load the prepared protein PDBQT file and the docking output PDBQT file for each ligand.
-
Visualize Interactions: Display the protein in a surface or cartoon representation and the ligands in a stick representation.
-
Identify Key Residues: Highlight the amino acid residues that are predicted to interact with the ligands.
-
Analyze Hydrogen Bonds: Use the hydrogen bond analysis tools in PyMOL to visualize and measure the distances of potential hydrogen bonds.
-
Generate Publication-Quality Images: Create high-resolution images of the binding poses for reports and presentations.
Contextualizing the Docking Results: The COX-2 Signaling Pathway
To fully appreciate the significance of inhibiting COX-2, it is helpful to visualize its role in the broader context of the inflammatory signaling pathway.
Figure 2: A simplified diagram of the COX-2 signaling pathway in inflammation.
As depicted in Figure 2, inflammatory stimuli lead to the release of arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that promote pain and inflammation. By inhibiting COX-2, compounds like 3-(4-Benzyloxyphenyl)pentanedioic acid can potentially block this cascade, thereby exerting an anti-inflammatory effect.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting a comparative computational docking study of 3-(4-Benzyloxyphenyl)pentanedioic acid against human COX-2. Our hypothetical results suggest that while the test compound may not be as potent as established inhibitors like Celecoxib and Etoricoxib, it demonstrates a promising binding affinity and plausible interactions with key residues in the COX-2 active site.
It is crucial to emphasize that computational docking is a predictive tool, and its results should be interpreted with caution. The next logical steps would be to:
-
Perform Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complexes over time.
-
In Vitro Enzyme Assays: To experimentally determine the inhibitory activity of 3-(4-Benzyloxyphenyl)pentanedioic acid against COX-2.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to improve its potency and selectivity.
By integrating computational and experimental approaches, we can accelerate the discovery and development of novel therapeutic agents.
References
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AutoDock4 and AutoDockTools (ADT) Installation Guide. (2025). Retrieved from [Link]
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Cleveland Clinic. (2022). COX-2 Inhibitors. Retrieved from [Link]
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Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]
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Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F: Structural Biology Communications, 72(Pt 10), 772–776. Retrieved from [Link]
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MedicineNet. (2022). What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage. Retrieved from [Link]
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PyMOL | Schrödinger. (n.d.). Retrieved from [Link]
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Bionatura. (2025). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Retrieved from [Link]
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Scripps Research. (n.d.). AutoDock Vina. Retrieved from [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. Retrieved from [Link]
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Wikipedia. (2024). Cyclooxygenase-2. Retrieved from [Link]
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Wikipedia. (2024). Etoricoxib. Retrieved from [Link]
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Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. Retrieved from [Link]
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ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]
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YouTube. (2021). AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking. Retrieved from [Link]
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RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. Retrieved from [Link]
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PubChem. (n.d.). Etoricoxib. Retrieved from [Link]
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Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Protein Data Bank. Retrieved from [Link]
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YouTube. (2020). Autodock Tutorial easy for beginners Ligand Preparation. Retrieved from [Link]
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In vitro validation of the enzymatic inhibition by 3-(4-Benzyloxyphenyl)pentanedioic acid
An In-Depth Guide to the In Vitro Validation of 3-(4-Benzyloxyphenyl)pentanedioic Acid as a Novel Enzyme Inhibitor
Introduction
The identification and validation of novel enzyme inhibitors are cornerstones of modern drug discovery and development. Small molecule inhibitors that can selectively modulate the activity of enzymes implicated in disease pathogenesis represent a significant portion of approved therapeutics. 3-(4-Benzyloxyphenyl)pentanedioic acid is a synthetic dicarboxylic acid with a structure suggestive of a potential interaction with enzymes that recognize acidic substrates, particularly those with hydrophobic binding pockets. Its core structure, a pentanedioic (glutaric) acid moiety, is analogous to glutamate, suggesting a potential for interaction with glutamate-processing enzymes.
This guide provides a comprehensive framework for the in vitro validation of 3-(4-Benzyloxyphenyl)pentanedioic acid as an enzyme inhibitor. For the purpose of this guide, we will hypothesize its activity against Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), a well-validated therapeutic target in prostate cancer and other pathologies. GCPII is a zinc metalloenzyme that cleaves N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate. Many potent GCPII inhibitors are glutamate-urea or phosphonate-based analogs that feature a terminal glutamate-like moiety for active site recognition and a second acidic group that interacts with the enzyme's catalytic zinc ions.
This guide will provide a step-by-step protocol for determining the inhibitory potency (IC50) of 3-(4-Benzyloxyphenyl)pentanedioic acid against human GCPII and compare its performance with a well-characterized inhibitor, 2-(Phosphonomethyl)pentanedioic acid (2-PMPA). We will also outline a workflow for preliminary mechanism of action studies.
Experimental Design and Workflow
A robust in vitro validation workflow is essential to characterize the inhibitory activity of a novel compound. The following workflow outlines the key stages, from initial potency determination to preliminary mechanistic studies.
Figure 2: Interpreting Lineweaver-Burk plots for different inhibition mechanisms.
Given that 3-(4-Benzyloxyphenyl)pentanedioic acid is a structural analog of glutamate, it is highly probable that it acts as a competitive inhibitor by binding to the same active site as the NAAG substrate. In a competitive inhibition model, increasing the substrate concentration should overcome the inhibition, resulting in no change in the maximum reaction velocity (Vmax), but an increase in the apparent Michaelis constant (Km). This would be visualized on a Lineweaver-Burk plot as lines with different slopes intersecting at the same point on the y-axis.
Conclusion
The in vitro validation protocol described in this guide provides a robust method for characterizing the inhibitory activity of 3-(4-Benzyloxyphenyl)pentanedioic acid against a putative enzyme target, GCPII. The hypothetical results demonstrate that the compound is a potent inhibitor, although less so than the reference compound 2-PMPA. The structural similarity to the natural substrate suggests a competitive mechanism of action, which can be further investigated through detailed enzyme kinetics studies.
This guide serves as a foundational template for researchers in drug development. The successful validation of in vitro activity is a critical first step, paving the way for further studies on selectivity, in-cell activity, and ultimately, in vivo efficacy.
References
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Slusher, B. S., & Jackson, P. F. (2016). Glutamate Carboxypeptidase II (GCPII) and its utility in the treatment of neuronal and non-neuronal pathologies. Journal of Medicinal Chemistry, 59(13), 5861–5889. [Link]
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Pinto, J. T., Suffoletto, B. P., Berzin, T. M., Qiao, C. H., Lin, S., Tong, W. P., ... & Heston, W. D. (1996). Prostate-specific membrane antigen: a novel folate hydrolase in human prostatic carcinoma cells. Clinical Cancer Research, 2(9), 1445-1451. [Link]
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Jackson, P. F., Cole, D. C., Slusher, B. S., & Stauch, B. (2001). Design of potent, orally active, non-peptidic inhibitors of glutamate carboxypeptidase II. Journal of Medicinal Chemistry, 44(24), 4170-4175. [Link]
A Comparative Guide to the Cross-Reactivity Profiling of 3-(4-Benzyloxyphenyl)pentanedioic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. Off-target interactions can lead to unforeseen side effects or diminished efficacy, making early and comprehensive cross-reactivity profiling a critical step in the drug discovery pipeline.[1][2] This guide provides an in-depth comparison of the cross-reactivity profiles of two hypothetical 3-(4-benzyloxyphenyl)pentanedioic acid derivatives, Compound A and Compound B , against a panel of kinases and G-protein coupled receptors (GPCRs). We will delve into the experimental methodologies, present comparative data, and discuss the structural implications for selectivity.
The core structure, 3-(4-benzyloxyphenyl)pentanedioic acid, serves as a versatile scaffold in medicinal chemistry.[3][4][5] A derivative of this scaffold, (S)-3-(4-(benzyloxy) phenyl)-2-(2-phenoxyacetamido) propanoic acid, has been identified as a GPR34 antagonist, highlighting the potential of this chemical class to interact with specific biological targets.[6] This guide will therefore use the GPR34 receptor as the intended target for our hypothetical compounds.
The Imperative of Selectivity Profiling
The therapeutic efficacy of a small molecule inhibitor is intrinsically linked to its specificity for the intended biological target.[1] Off-target effects, arising from the interaction of the drug with unintended proteins or pathways, can lead to adverse effects or unexpected toxicities.[1][2] Therefore, a thorough understanding of a compound's selectivity profile is crucial for predicting its clinical safety and efficacy. Modern drug discovery routinely employs a variety of computational and experimental techniques to identify potential off-target interactions early in the development process.[7][8]
This guide will focus on two primary experimental approaches for assessing cross-reactivity:
-
In Vitro Kinase Profiling: To assess the inhibitory activity against a broad panel of protein kinases.
-
GPCR Binding and Functional Assays: To determine the binding affinity and functional activity at a panel of GPCRs.
Comparative Cross-Reactivity Profiles of Compound A and Compound B
Herein, we present a comparative analysis of two hypothetical derivatives, Compound A and Compound B. For the purposes of this guide, we will assume that both compounds are designed as antagonists for GPR34.
Table 1: Comparative Inhibitory Activity against a Panel of Kinases (IC50, nM)
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) |
| Primary Target Family (Hypothetical Off-Target) | ||
| EGFR | >10,000 | 850 |
| VEGFR2 | >10,000 | 1,200 |
| ABL1 | >10,000 | 3,500 |
| Other Kinases | ||
| SRC | >10,000 | 2,100 |
| LCK | >10,000 | 4,800 |
| PIM1 | 8,500 | 950 |
Table 2: Comparative Binding Affinity and Functional Activity at GPCRs
| GPCR Target | Compound A | Compound B |
| Ki (nM) | Functional Activity (IC50, nM) | |
| Intended Target | ||
| GPR34 | 25 | 45 (Antagonist) |
| Off-Targets | ||
| 5-HT2A | >10,000 | >10,000 |
| D2 | >10,000 | >10,000 |
| H1 | 1,200 | 2,500 (Antagonist) |
Interpretation of Results:
The data presented in Tables 1 and 2 illustrate a clear difference in the selectivity profiles of Compound A and Compound B. While both compounds exhibit potent antagonism at the intended target, GPR34, their off-target profiles diverge significantly.
-
Compound A demonstrates a highly selective profile, with minimal activity against the tested kinases and GPCRs. The high IC50 and Ki values for the off-targets suggest a low potential for off-target mediated side effects.
-
Compound B , in contrast, displays a more promiscuous profile. It shows moderate inhibitory activity against several kinases, including EGFR, VEGFR2, and PIM1. Furthermore, it exhibits significant binding and functional activity at the 5-HT2A, D2, and H1 receptors. This lack of selectivity could lead to a range of undesirable pharmacological effects. For instance, activity at the 5-HT2A and D2 receptors is a hallmark of some antipsychotic drugs and could lead to neurological side effects.[9]
Experimental Methodologies
The following section details the step-by-step protocols for the key experiments used to generate the cross-reactivity data.
In Vitro Kinase Profiling: Radiometric Assay
This method directly measures the phosphorylation of a substrate by a kinase using radiolabeled ATP.[10][11][12]
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases.
Protocol:
-
Kinase Panel Assembly: A panel of purified, active kinases is assembled.
-
Compound Preparation: The test compounds (Compound A and Compound B) are serially diluted in DMSO.
-
Reaction Setup: The kinase reaction is initiated by adding [γ-³³P]-ATP to a mixture of the kinase, a specific substrate peptide or protein, and the test compound in a reaction buffer.
-
Incubation: The reaction is allowed to proceed at a controlled temperature for a specific duration.
-
Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the residual [γ-³³P]-ATP, typically by spotting the reaction mixture onto a filter membrane which binds the substrate.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
GPCR Cross-Reactivity Profiling
A two-tiered approach is employed for GPCR profiling: initial assessment of binding affinity followed by functional assays for hits.
These assays directly measure the ability of a test compound to displace a known radiolabeled ligand from a receptor.[13][14]
Objective: To determine the binding affinity (Ki) of a compound for a panel of GPCRs.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared.
-
Compound Preparation: Test compounds are serially diluted.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The IC50 value (concentration of test compound that displaces 50% of the radioligand) is determined. The Ki value (inhibition constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[14]
Conclusion and Future Directions
This guide has outlined a systematic approach to profiling the cross-reactivity of 3-(4-benzyloxyphenyl)pentanedioic acid derivatives. The hypothetical data for Compound A and Compound B underscore the importance of comprehensive selectivity screening. While Compound A represents a promising lead with a clean off-target profile, Compound B would likely face significant challenges in further development due to its promiscuity.
Future work should involve expanding the panel of targets to include other enzyme families, ion channels, and transporters to build a more complete safety profile. Additionally, cell-based assays using primary cells or more complex 3D culture models can provide more physiologically relevant data on the potential effects of off-target engagement. [15][16]Ultimately, a thorough understanding of a compound's cross-reactivity is a cornerstone of developing safer and more effective medicines.
References
- A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Benchchem.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Therapeutically relevant cell-based assays for drug discovery. Nuvisan.
- Cell based assays for drug discovery | Immunotherapy. Miltenyi Biotec.
- Cell-Based Functional Assays. Oncolines B.V.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central.
- Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH.
- Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach.
- GPCR Screening & Profiling with Binding Assays.
- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
- Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. PMC - NIH.
- 3-[4-(Benzyloxy)phenyl]pentanedioic acid | 165119-29-9 | QGA11929. Biosynth.
- Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.
- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
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- 3-(4-Benzyloxyphenyl)pentanedioic acid | 165119-29-9 | C18H18O5. Appchem.
- 3-(4-BENZYLOXYPHENYL)PENTANEDIOIC ACID | 165119-29-9. ChemicalBook.
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A Head-to-Head Comparison of Synthetic Routes for 3-(4-Benzyloxyphenyl)pentanedioic Acid
Introduction
3-(4-Benzyloxyphenyl)pentanedioic acid, also known as 3-(4-benzyloxyphenyl)glutaric acid, is a valuable building block in the synthesis of various fine chemicals and serves as a crucial intermediate for the development of specialty chemicals and pharmaceuticals.[1] Its structural motif, featuring a substituted aromatic ring and a dicarboxylic acid chain, makes it an attractive scaffold for medicinal chemistry programs. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings.
This guide provides a head-to-head comparison of two distinct synthetic strategies for the preparation of 3-(4-Benzyloxyphenyl)pentanedioic acid. Each route is evaluated based on its chemical principles, experimental feasibility, and overall efficiency. Detailed, step-by-step protocols are provided to enable researchers to replicate these methods.
Route 1: Convergent Three-Step Synthesis from 4-(Benzyloxy)benzaldehyde
This route, adapted from a general method for the synthesis of 3-arylglutaric acids, employs a convergent strategy starting from the readily available 4-(benzyloxy)benzaldehyde.[1] The core of this approach lies in a sequence of classic carbon-carbon bond-forming reactions: a Knoevenagel condensation followed by a Michael addition, culminating in a one-pot hydrolysis and decarboxylation.
Experimental Protocol
Step 1: Knoevenagel Condensation to form Diethyl (4-(benzyloxy)benzylidene)malonate
This step involves the condensation of 4-(benzyloxy)benzaldehyde with diethyl malonate to form an electron-deficient alkene, which serves as the Michael acceptor in the subsequent step.
-
Procedure: A mixture of 4-(benzyloxy)benzaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) is stirred in toluene. Piperidine (0.1 equivalents) is added as a catalyst. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude diethyl (4-(benzyloxy)benzylidene)malonate, which can be purified by column chromatography or used directly in the next step.
Step 2: Michael Addition to form Tetraethyl 2-(4-(benzyloxy)benzyl)propane-1,1,3,3-tetracarboxylate
The electron-deficient alkene from the Knoevenagel condensation readily undergoes a conjugate addition with a second molecule of diethyl malonate.
-
Procedure: To the crude diethyl (4-(benzyloxy)benzylidene)malonate (1 equivalent) is added diethyl malonate (1.5 equivalents) and a catalytic amount of a suitable base, such as sodium ethoxide or piperidine. The mixture is heated, and the reaction is monitored by TLC. Once the starting material is consumed, the reaction is cooled and worked up by neutralizing the base, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude tetraethyl ester.
Step 3: One-Pot Hydrolysis and Decarboxylation
The final step involves the simultaneous hydrolysis of the four ester groups and the decarboxylation of the resulting malonic acid intermediates to afford the target dicarboxylic acid.
-
Procedure: The crude tetraethyl 2-(4-(benzyloxy)benzyl)propane-1,1,3,3-tetracarboxylate is refluxed in a mixture of concentrated hydrochloric acid and glacial acetic acid.[2] The progress of the reaction is monitored by TLC until the starting material and intermediates are no longer observed. The reaction mixture is then cooled, and the product is isolated by filtration or extraction. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, yields pure 3-(4-Benzyloxyphenyl)pentanedioic acid.
Visualizing the Workflow: Route 1
Caption: Workflow for the convergent three-step synthesis of 3-(4-Benzyloxyphenyl)pentanedioic acid.
Route 2: Linear Synthesis via Late-Stage Benzylation
This alternative approach follows a more linear sequence, where the pentanedioic acid backbone is first constructed on a phenol-containing scaffold, followed by the protection of the phenolic hydroxyl group with a benzyl group in the final step.
Experimental Protocol
Step 1: Synthesis of 3-(4-Hydroxyphenyl)pentanedioic Acid
This intermediate can be synthesized using a similar three-step process as in Route 1, starting from 4-hydroxybenzaldehyde. Alternatively, a documented procedure involves the demethylation of 3-(4-methoxyphenyl)glutaric acid.[3]
-
Procedure (via Demethylation): A solution of 3-(4-methoxyphenyl)glutaric acid in dry dimethylformamide is added to a stirred suspension of sodium hydride and ethanethiol in dry dimethylformamide.[3] The mixture is heated, and after completion, the solvent is removed by distillation. The residue is diluted with water, acidified, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by crystallization to yield 3-(4-hydroxyphenyl)glutaric acid.[3]
Step 2: Benzylation of 3-(4-Hydroxyphenyl)pentanedioic Acid
The final step is the protection of the phenolic hydroxyl group as a benzyl ether. This is a standard transformation in organic synthesis.
-
Procedure: To a solution of 3-(4-hydroxyphenyl)pentanedioic acid (1 equivalent) in a suitable solvent such as acetone or DMF, is added a base like potassium carbonate (2.5 equivalents). Benzyl bromide or benzyl chloride (1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered to remove the inorganic salts, and the solvent is evaporated. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to give the crude product, which can be purified by recrystallization to afford 3-(4-Benzyloxyphenyl)pentanedioic acid.
Visualizing the Workflow: Route 2
Caption: Workflow for the linear synthesis of 3-(4-Benzyloxyphenyl)pentanedioic acid via late-stage benzylation.
Head-to-Head Comparison
| Parameter | Route 1: Convergent Synthesis | Route 2: Linear Synthesis |
| Starting Materials | 4-(Benzyloxy)benzaldehyde, Diethyl Malonate | 3-(4-Methoxyphenyl)glutaric acid, Benzyl Bromide |
| Number of Steps | 3 | 2 |
| Key Reactions | Knoevenagel Condensation, Michael Addition, Hydrolysis/Decarboxylation | Ether Demethylation, Williamson Ether Synthesis |
| Overall Yield | Moderate to Good (Reported yields for analogous 3-arylglutaric acids are in the range of 50-73% over three steps[1]) | Potentially higher due to fewer steps, though dependent on the efficiency of the demethylation and benzylation reactions. |
| Scalability | Good. The one-pot final step is advantageous for large-scale synthesis. | Good. Both demethylation and benzylation are generally scalable reactions. |
| Reagent & Catalyst Cost | Diethyl malonate and piperidine are relatively inexpensive. 4-(Benzyloxy)benzaldehyde is a moderately priced starting material. | Sodium hydride and ethanethiol are common reagents. 3-(4-Methoxyphenyl)glutaric acid may need to be synthesized, adding to the overall cost and step count. |
| Purification | The final product is typically a solid that can be purified by recrystallization. Intermediate purification may be necessary. | The final product is a solid and can be purified by recrystallization. The intermediate diacid also requires purification. |
| Green Chemistry Aspects | Uses toluene, which is a less desirable solvent. The final step uses concentrated acid. | Uses DMF, which is a high-boiling point solvent that can be difficult to remove. Ethanethiol has a strong, unpleasant odor. |
Discussion and Recommendations
Both synthetic routes present viable pathways to 3-(4-Benzyloxyphenyl)pentanedioic acid. The choice between the two will largely depend on the specific needs and resources of the researcher.
Route 1 is a robust and well-documented method for the synthesis of 3-arylglutaric acids.[1] Its convergent nature allows for the rapid assembly of the carbon skeleton. The one-pot hydrolysis and decarboxylation step is particularly attractive as it simplifies the final transformation and can lead to high throughput. This route is recommended for researchers who require a reliable and straightforward synthesis with readily accessible starting materials. The moderate overall yield is a reasonable trade-off for the convenience and predictability of the reaction sequence.
Route 2 offers a potentially shorter synthesis in terms of the number of isolated intermediates. However, the availability of the starting material, 3-(4-methoxyphenyl)glutaric acid, may be a limiting factor, potentially requiring its own multi-step synthesis. The use of sodium hydride and ethanethiol in the demethylation step requires careful handling due to the flammability of sodium hydride and the stench of the thiol. This route might be more suitable for smaller-scale syntheses or when the 3-(4-hydroxyphenyl)pentanedioic acid intermediate is readily available. The late-stage benzylation offers flexibility in introducing different protecting groups on the phenol if desired for analog synthesis.
From an industrial and process chemistry perspective, Route 1 appears to be more advantageous due to its convergent design and the well-established nature of the individual reactions, which are generally amenable to scale-up. The avoidance of highly odorous reagents like ethanethiol is also a significant practical benefit.
Conclusion
This guide has provided a detailed comparison of two synthetic routes to 3-(4-Benzyloxyphenyl)pentanedioic acid. Route 1, a convergent three-step synthesis, offers a reliable and scalable method with moderate to good overall yields. Route 2, a linear synthesis involving late-stage benzylation, presents a shorter alternative, provided the starting material is accessible. The selection of the optimal route will depend on factors such as the desired scale of the synthesis, the availability and cost of starting materials, and the laboratory's capabilities and safety protocols.
References
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Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. Chemical Society of Nigeria Journal, 6(1), 14-20. [Link]
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PrepChem. (n.d.). Synthesis of 3-(4-hydroxyphenyl)glutaric acid. Retrieved from [Link]
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Tarasova, E. A., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. [Link]
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A-Scientist's-Guide-to-Validating-the-Mechanism-of-Action-of-3-(4-Benzyloxyphenyl)pentanedioic-Acid-Derivatives
Introduction: The Imperative of Rigorous MoA Validation
The 3-(4-benzyloxyphenyl)pentanedioic acid scaffold represents a promising chemical starting point for the development of novel therapeutics.[1][2] Derivatives of this and similar structures, such as 3-(4-Chlorophenyl)pentanedioic acid, serve as crucial intermediates in the synthesis of medicinal agents.[3] However, the journey from a promising chemical entity to a clinically effective drug is contingent upon a deep and accurate understanding of its mechanism of action (MoA).[4][5] Elucidating the precise molecular interactions and downstream cellular consequences of a drug candidate is not merely an academic exercise; it is a cornerstone of modern drug discovery that predicts clinical efficacy, informs patient selection, and anticipates potential toxicities.[6][7]
Recent research has identified that scaffolds related to this chemical series can function as potent and selective inhibitors of critical oncology targets, such as ATPase Family AAA Domain-Containing Protein 2 (ATAD2).[8][9][10] ATAD2, a protein featuring both a bromodomain and an ATPase domain, acts as a transcriptional co-regulator and is frequently overexpressed in various cancers, making it a high-value therapeutic target.[10][11][12] Inhibition of ATAD2 can disrupt oncogenic gene expression, leading to a halt in cancer cell proliferation and the induction of programmed cell death.[8][11]
This guide provides a comprehensive, multi-faceted framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of novel drugs derived from the 3-(4-benzyloxyphenyl)pentanedioic acid scaffold, using ATAD2 as a putative target. We will move systematically from confirming direct physical binding in vitro to demonstrating target engagement in cells and, finally, to linking this molecular action to a definitive cellular phenotype. Each section compares orthogonal experimental approaches, provides detailed protocols, and explains the causal logic behind methodological choices, ensuring a self-validating and robust investigational strategy.
Section 1: The Overall Strategy for MoA Validation
A successful MoA validation campaign is a process of building confidence through layers of converging evidence. No single experiment is sufficient. Instead, we employ a series of orthogonal assays that interrogate the drug-target interaction from different angles—from the biophysical to the cellular and the phenotypic. This integrated approach minimizes the risk of artifacts and ensures that the observed biological effects are genuinely linked to the intended target.
The workflow presented here follows a logical progression:
-
Biophysical Confirmation: Does the compound physically bind to the purified target protein?
-
Cellular Target Engagement: Does the compound engage the target protein within the complex environment of a living cell?
-
Pathway Modulation: Does target engagement lead to the expected changes in downstream signaling pathways?
-
Phenotypic Correlation: Does genetic perturbation of the target mimic or occlude the drug's effect, definitively linking the target to the cellular outcome?
Figure 1. High-level workflow for validating the mechanism of action.
Section 2: Biophysical Validation: Confirming Direct Target Interaction
The foundational step in any MoA study is to unequivocally demonstrate that the drug candidate physically binds to its purified target protein.[6] This step provides the thermodynamic and kinetic basis for the drug's action. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two gold-standard, label-free techniques for this purpose.[13][14]
Method 1: Isothermal Titration Calorimetry (ITC)
Causality: ITC directly measures the heat released or absorbed during a binding event.[13][15] This allows for the simultaneous determination of all binding parameters in a single experiment: binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14][16] This thermodynamic profile is invaluable for understanding the forces driving the interaction and for optimizing structure-activity relationships (SAR).[16]
Detailed Protocol: ITC Experiment
-
Preparation:
-
Dialyze the purified ATAD2 protein and the synthesized compound into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch effects.
-
Thoroughly degas all solutions to prevent bubble formation in the calorimeter cell.
-
Determine the protein concentration accurately using a reliable method (e.g., A280 with calculated extinction coefficient).
-
-
Loading the Instrument:
-
Load the sample cell (typically ~200 µL) with the purified ATAD2 protein at a concentration of 10-20 µM.
-
Load the injection syringe (typically ~40 µL) with the compound at a concentration 10-15 times that of the protein (e.g., 150-200 µM).
-
-
Titration:
-
Set the experiment temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to derive KD, n, ΔH, and ΔS.[15]
-
Comparison of Biophysical Methods
While both ITC and SPR are powerful, they offer different insights and have different experimental requirements.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding in solution.[16] | Measures change in refractive index as molecules bind to a sensor surface. |
| Key Output | KD (Affinity), n (Stoichiometry), ΔH, ΔS (Thermodynamics).[14] | KD (Affinity), ka (On-rate), kd (Off-rate). |
| Format | In-solution, label-free.[13] | Surface-immobilized, label-free. |
| Throughput | Lower | Higher |
| Sample Needs | Higher protein/compound consumption. | Lower protein/compound consumption. |
| Primary Use Case | Deep thermodynamic characterization, SAR optimization. | Kinetic profiling, fragment screening. |
Section 3: Target Engagement in the Cellular Milieu
Confirming that a drug binds its target in a test tube is necessary, but not sufficient. The complex, crowded environment of a living cell—with its membranes, transporters, and competing molecules—can dramatically alter drug behavior.[17] Therefore, the next critical phase is to demonstrate target engagement in intact cells.[7] The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay are leading methods for this purpose.[18][19]
Method 1: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[19][20] When a drug binds to its target protein, it stabilizes the protein's folded structure.[21] Consequently, the drug-bound protein is more resistant to heat-induced unfolding and aggregation.[22] By heating cells, lysing them, and quantifying the amount of soluble target protein remaining, we can directly infer drug binding.[20][21]
Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA
-
Cell Treatment:
-
Plate cells (e.g., a breast cancer line like SK-BR-3 known to overexpress ATAD2) and grow to ~80% confluency.[12]
-
Treat cells with a serial dilution of the test compound (and a vehicle control, e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Determine the optimal challenge temperature from a preliminary melt-curve experiment. This is a temperature that causes significant, but not complete, protein precipitation in vehicle-treated cells.
-
Transfer the plates to a PCR machine or incubator set to the predetermined challenge temperature (e.g., 52°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.
-
Clarify the lysate by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[20]
-
-
Detection:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble ATAD2 protein using a specific antibody-based method like Western Blot or an ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble ATAD2 as a function of compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 for thermal stabilization, which reflects the compound's apparent affinity in the cellular environment.
-
Method 2: NanoBRET™ Target Engagement Assay
Causality: The NanoBRET™ assay is a proximity-based method that uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding in live cells.[23] The target protein (ATAD2) is expressed as a fusion with the bright NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the ATAD2 active site is added. When the tracer binds, its proximity to NanoLuc® allows for energy transfer upon addition of the substrate, generating a BRET signal. A test compound that binds to ATAD2 will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[24]
Comparison of Cellular Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement |
| Principle | Ligand-induced thermal stabilization.[19] | Competitive displacement of a fluorescent tracer measured by BRET.[24] |
| Target Requirement | Uses endogenous, untagged protein. | Requires genetic fusion of the target to NanoLuc® luciferase.[25] |
| Reagents | Requires a highly specific antibody for detection. | Requires a specific fluorescent tracer and engineered cells.[26] |
| Readout | Endpoint assay (lytic).[17] | Real-time, live-cell measurements are possible.[18] |
| Key Output | EC50 of stabilization, thermal shift (ΔTm). | Intracellular IC50, apparent affinity, residence time.[18] |
| Primary Use Case | Validating engagement with native protein in any cell type or tissue.[19] | High-throughput screening, detailed kinetic analysis in engineered cells.[12] |
Section 4: Genetic Validation: Linking Target to Phenotype
The most definitive proof of a drug's MoA comes from genetic experiments that link the target protein to the drug's ultimate biological effect.[5] CRISPR-Cas9 technology provides a powerful tool for this purpose, allowing for the precise knockout of the target gene.[27][][29] The central hypothesis is: if the drug works by inhibiting the target, then genetically removing the target should produce the same phenotype as the drug, and the drug should have no further effect in the target-depleted cells.[30][31]
Method: CRISPR-Cas9 Knockout for MoA Validation
Causality: By using CRISPR-Cas9 to create a cell line where the ATAD2 gene is permanently knocked out, we can directly test the drug's dependency on its target. If the 3-(4-benzyloxyphenyl)pentanedioic acid derivative specifically inhibits ATAD2 to cause cell death, then the ATAD2 knockout cells should be resistant to the drug's effects compared to their wild-type counterparts.[12]
Detailed Protocol: CRISPR-Knockout Validation
-
gRNA Design and Cloning:
-
Design and validate at least two different single guide RNAs (sgRNAs) targeting early, constitutive exons of the ATAD2 gene to ensure a functional knockout.
-
Clone the gRNAs into a suitable Cas9-expressing vector (e.g., one containing a selectable marker or fluorescent reporter).
-
-
Transfection and Selection:
-
Transfect the wild-type cancer cell line with the ATAD2-targeting CRISPR plasmids.
-
Select for transfected cells (e.g., using puromycin or FACS for a fluorescent marker).
-
Isolate single-cell clones to establish isogenic knockout and wild-type control cell lines.
-
-
Knockout Validation:
-
Confirm the absence of ATAD2 protein expression in knockout clones via Western Blot.
-
Sequence the genomic DNA at the target locus to verify the presence of frameshift-inducing insertions/deletions (indels).
-
-
Phenotypic Assay:
-
Plate equal numbers of wild-type (WT) and ATAD2 knockout (KO) cells.
-
Treat both cell lines with a dose range of the test compound.
-
After a set period (e.g., 72 hours), measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Plot cell viability versus drug concentration for both WT and KO cell lines.
-
A significant rightward shift in the dose-response curve for the KO cells compared to the WT cells confirms that the drug's cytotoxic effect is dependent on the presence of ATAD2.
-
Comparative Data: Expected Outcomes
The following table illustrates the expected results from a successful CRISPR validation experiment, comparing the test compound with a non-targeting cytotoxic agent (e.g., Doxorubicin) and a known on-target ATAD2 inhibitor.
| Cell Line | Test Compound (IC50) | Known ATAD2 Inhibitor (IC50) | Doxorubicin (IC50) |
| Wild-Type (WT) | 1.0 µM | 0.8 µM | 0.5 µM |
| ATAD2 Knockout (KO) | > 50 µM (Resistant) | > 50 µM (Resistant) | 0.6 µM (Sensitive) |
This data pattern strongly supports a specific, on-target mechanism of action. The resistance of the KO cells to both the test compound and a known ATAD2 inhibitor, coupled with their retained sensitivity to a compound with a different MoA, is compelling evidence.[12]
Conclusion: An Integrated and Authoritative Approach
Validating the mechanism of action for a novel drug series like the 3-(4-benzyloxyphenyl)pentanedioic acid derivatives is a rigorous, multi-step process that forms the bedrock of a successful drug discovery program. By systematically progressing from biophysical confirmation of binding with techniques like ITC, to demonstrating target engagement in the complex cellular environment with CETSA or NanoBRET™, and culminating in definitive genetic validation using CRISPR-Cas9, researchers can build an unassailable case for their drug's MoA. This integrated, evidence-based approach, which insists on orthogonal validation at each stage, not only satisfies scientific and regulatory scrutiny but also significantly increases the probability of translating a promising molecule into a life-saving therapy.
References
- Isothermal titration calorimetry in drug discovery - PubMed. (n.d.).
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ITC Assay Service for Drug Discovery - Reaction Biology. (n.d.). Retrieved January 9, 2026, from [Link]
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What are ATAD2 inhibitors and how do they work? - Patsnap Synapse. (2024, June 25). Retrieved January 9, 2026, from [Link]
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Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development | American Laboratory. (2017, October 2). Retrieved January 9, 2026, from [Link]
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Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10). Retrieved January 9, 2026, from [Link]
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The impact of CRISPR-Cas9 on target identification and validation - PubMed. (2015, April 1). Retrieved January 9, 2026, from [Link]
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Target Validation with CRISPR | Biocompare.com. (2022, October 28). Retrieved January 9, 2026, from [Link]
-
ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - NIH. (2023, July 21). Retrieved January 9, 2026, from [Link]
-
Cornerstones of CRISPR-Cas in drug development and therapy - PMC - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]
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Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer | Protocols.io. (2020, December 13). Retrieved January 9, 2026, from [Link]
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ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development. (2025, October 16). Retrieved January 9, 2026, from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Retrieved January 9, 2026, from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]
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Cellular thermal shift assay - Grokipedia. (2026, January 7). Retrieved January 9, 2026, from [Link]
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CETSA. (n.d.). Retrieved January 9, 2026, from [Link]
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Abstract A170: Discovery of a potent and selective ATAD2 inhibitor with antiproliferative activity in breast cancer models - AACR Journals. (2018, January 1). Retrieved January 9, 2026, from [Link]
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Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2). Retrieved January 9, 2026, from [Link]
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Editorial: Methods and application in experimental pharmacology and drug discovery: 2021 - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]
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Full article: Validation guidelines for drug-target prediction methods. (2024, November 21). Retrieved January 9, 2026, from [Link]
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Target identification and mechanism of action in chemical biology and drug discovery - NIH. (n.d.). Retrieved January 9, 2026, from [Link]
-
MDC Connects: Target Validation and Efficacy - YouTube. (2020, August 6). Retrieved January 9, 2026, from [Link]
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3-(4-Benzyloxyphenyl)pentanedioic acid | 165119-29-9 | C18H18O5 | Appchem. (n.d.). Retrieved January 9, 2026, from [Link]
-
Exploring 3-(4-Chlorophenyl)pentanedioic Acid: Properties and Applications. (n.d.). Retrieved January 9, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Benzyloxyphenyl)pentanedioic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(4-Benzyloxyphenyl)pentanedioic acid (CAS No. 165119-29-9). Developed for researchers and laboratory professionals, this document moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence. The procedures outlined are grounded in guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Assessment and Characterization
Before disposal, a thorough understanding of the compound's potential hazards is critical. This informs every subsequent step of the waste management process.
Known and Unknown Properties: 3-(4-Benzyloxyphenyl)pentanedioic acid is a solid organic acid.[1][2] While specific toxicological data is limited, with one safety data sheet (SDS) noting that its chemical, physical, and toxicological properties have not been thoroughly investigated, it is prudent to handle it as a hazardous substance. Some sources indicate it may cause skin, eye, and respiratory irritation.[3][4] Given the absence of comprehensive safety data, the precautionary principle dictates that this compound be treated as hazardous chemical waste.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 165119-29-9 | [1] |
| Molecular Formula | C₁₈H₁₈O₅ | [1] |
| Molecular Weight | 314.33 g/mol | [1] |
| Physical State | Solid | [4] |
| Melting Point | 149 - 151 °C | |
Due to its nature as a dicarboxylic acid, it is incompatible with strong bases, strong oxidizing agents, and strong reducing agents.[5] Co-disposal with these materials is strictly prohibited to prevent potentially hazardous reactions.[6]
Immediate Safety & Accidental Spill Protocol
Proper disposal planning includes being prepared for accidental releases.
Personal Protective Equipment (PPE): Before handling the compound for disposal, always wear appropriate PPE as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[7][8]
-
Gloves: Chemical-impermeable gloves (e.g., nitrile), inspected for integrity before use.
-
Eye Protection: Safety glasses or goggles approved under standards like NIOSH (US) or EN 166 (EU).
-
Lab Coat: A standard laboratory coat to prevent skin contact.
Spill Cleanup Procedure: In the event of a spill, follow these steps derived from standard laboratory safety protocols:[9]
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3]
-
Containment: Prevent further spread of the solid material.
-
Cleanup: Carefully sweep up the solid material and place it into a suitable, closed container for disposal. Avoid actions that generate dust.[9]
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: The collected spill material and any contaminated cleaning supplies (e.g., paper towels, gloves) must be disposed of as hazardous waste.[6]
Step-by-Step Disposal Protocol
The disposal of 3-(4-Benzyloxyphenyl)pentanedioic acid must follow a systematic process, from the point of generation to its final collection by trained professionals. Disposing of this chemical down the drain or in the regular trash is strictly prohibited.[10]
Step 1: Waste Segregation
The first and most critical step is to segregate the waste at the source.
-
Solid Waste: Collect pure, unadulterated 3-(4-Benzyloxyphenyl)pentanedioic acid waste in a dedicated container.
-
Solutions: If the compound is in a solvent, the entire solution is considered hazardous waste. Do not mix halogenated and non-halogenated solvent wastes.[11]
-
Aqueous Solutions: While some dilute, neutralized aqueous solutions of simple acids and bases may be eligible for drain disposal, this is not recommended for 3-(4-Benzyloxyphenyl)pentanedioic acid due to the lack of comprehensive environmental fate data.[10] Collect all aqueous solutions containing this compound as hazardous waste.
-
Incompatibility: Never mix this waste with incompatible chemicals like strong bases or oxidizing agents.[5]
Step 2: Containerization
Select a waste container that is compatible with the chemical waste to prevent leaks or reactions.[6]
-
Material: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. The original product container is an excellent choice if it is empty and in good condition.[11]
-
Condition: Ensure the container is clean, dry, and free of any residue from previous chemicals.
-
Closure: Keep the container closed at all times except when adding waste. This is a key requirement for Satellite Accumulation Areas (SAAs).[10]
Step 3: Labeling
Accurate and thorough labeling is a regulatory mandate from the EPA and OSHA and is crucial for safety.[12][13]
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include the following information:
-
The words "Hazardous Waste" .[13]
-
The full, unabbreviated chemical name: "3-(4-Benzyloxyphenyl)pentanedioic acid" .
-
An accurate list of all constituents and their approximate concentrations (e.g., if in solution).
-
Relevant hazard warnings (e.g., "Irritant").
-
The name of the Principal Investigator and the laboratory location (building and room number).[10]
-
The date when waste was first added to the container.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel.[10][13]
-
Location: The SAA must be within the line of sight of where the waste is generated.[13] It should not be near open sinks or floor drains.[11]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.[11]
-
Segregation within SAA: Store the container away from incompatible waste streams.[11]
Step 5: Arranging for Disposal
Laboratory waste must be tracked from its point of generation to its final disposal.[13]
-
Once the waste container is full (or after one year, whichever comes first), it must be removed from the SAA.[10]
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
EHS will work with a licensed waste broker or a certified Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal, which may involve methods like incineration or solidification.[6][13][14]
Disposal of Contaminated Materials
Any materials that come into contact with 3-(4-Benzyloxyphenyl)pentanedioic acid must be managed as hazardous waste.
-
Empty Containers: The original product container, even when "empty," contains chemical residue and must be disposed of as hazardous waste.[15] Do not rinse the container. Deface the original label, write "HAZARDOUS WASTE" on it, and manage it through the EHS office.[11]
-
Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips must be collected in a clearly labeled, sealed plastic bag or container.[15] This container should also be labeled as hazardous waste and stored in the SAA.[6][15]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-(4-Benzyloxyphenyl)pentanedioic acid waste.
Caption: Disposal workflow for 3-(4-Benzyloxyphenyl)pentanedioic acid.
References
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from Environmental Marketing Services website.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
